molecular formula C10H9NO B359612 4-Hydroxy-2-methylquinoline CAS No. 607-67-0

4-Hydroxy-2-methylquinoline

Cat. No.: B359612
CAS No.: 607-67-0
M. Wt: 159.18g/mol
InChI Key: NWINIEGDLHHNLH-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylquinoline is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21483. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-quinolin-4-one
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InChI

InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3,(H,11,12)
Source PubChem
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InChI Key

NWINIEGDLHHNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO
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DSSTOX Substance ID

DTXSID40209515
Record name 2-Methylquinolin-4-ol
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Molecular Weight

159.18 g/mol
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CAS No.

607-67-0
Record name 4-Hydroxy-2-methylquinoline
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Record name 2-Methylquinolin-4-ol
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Record name 4-Hydroxy-2-methylquinoline
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Foundational & Exploratory

The Discovery and Enduring Legacy of 4-Hydroxy-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and biological significance of a foundational quinoline derivative.

Introduction

4-Hydroxy-2-methylquinoline, a heterocyclic aromatic organic compound, holds a significant place in the history of organic chemistry and continues to be a relevant scaffold in contemporary drug discovery. First synthesized in the late 19th century, its discovery was intrinsically linked to the pioneering work on quinoline chemistry that laid the groundwork for the development of numerous synthetic methodologies and the subsequent identification of a vast array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and historical and current applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The discovery of this compound is rooted in the foundational explorations of quinoline synthesis in the 1880s. The primary method for its preparation, the Conrad-Limpach synthesis, was first reported in 1887 by Max Conrad and Leonhard Limpach.[1] This reaction involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[1] The Conrad-Limpach synthesis provided a more reliable route to 4-hydroxyquinolines compared to the related Knorr quinoline synthesis (1886), which typically yields 2-hydroxyquinolines.[2] These early synthetic efforts were pivotal in establishing the principles of heterocyclic chemistry and opened the door to the systematic synthesis of a wide range of quinoline derivatives.

Physicochemical and Spectroscopic Data

This compound presents as a pale cream to brown powder.[3] It exhibits tautomerism, existing in equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms.

PropertyValueReference
Molecular FormulaC₁₀H₉NO[4]
Molecular Weight159.18 g/mol [4]
Melting Point234-236 °C[5]
Water SolubilitySlightly soluble[5]
λmax317 nm (in CHCl₃)[5]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the quinoline ring system and the methyl group.

  • ¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework of the molecule.[6]

  • Infrared (IR) Spectrum: The IR spectrum displays characteristic absorption bands for the O-H and N-H stretching of the hydroxy and amine groups in the quinoline ring, as well as C=O stretching in the keto tautomer.[6]

  • Mass Spectrum (MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[7]

Experimental Protocols: The Conrad-Limpach Synthesis

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established procedure in Organic Syntheses.[8]

Reaction Scheme:

Aniline + Ethyl acetoacetate → Ethyl β-anilinocrotonate → this compound

Step 1: Synthesis of Ethyl β-anilinocrotonate

This intermediate is typically prepared by the reaction of aniline with ethyl acetoacetate.

Step 2: Cyclization to this compound

Materials:

  • Ethyl β-anilinocrotonate (65 g, 0.32 mole)

  • Dowtherm (a mixture of diphenyl and diphenyl ether) (150 ml)

  • Petroleum ether (b.p. 60-70 °C) (approx. 300 ml)

  • Decolorizing carbon (e.g., Darco or Norit) (10 g)

  • Water (1 L)

Apparatus:

  • 500-ml three-necked round-bottomed flask

  • Dropping funnel

  • Sealed mechanical stirrer

  • Air condenser

  • Water-cooled condenser (optional)

  • Büchner funnel

Procedure:

  • Place 150 ml of Dowtherm into the three-necked flask equipped with a stirrer, dropping funnel, and air condenser.

  • Heat the Dowtherm to reflux with stirring.

  • Rapidly add 65 g of ethyl β-anilinocrotonate through the dropping funnel.

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete. The ethanol formed during the reaction can be allowed to escape or collected by attaching a water-cooled condenser.

  • Allow the mixture to cool to room temperature, at which point a yellow solid will separate.

  • Add approximately 200 ml of petroleum ether to the flask.

  • Collect the solid product by filtration using a Büchner funnel and wash it with 100 ml of petroleum ether.

  • After air-drying, treat the crude product with 10 g of decolorizing carbon in 1 L of boiling water.

  • Filter the hot solution to remove the carbon.

  • Allow the filtrate to cool, which will result in the crystallization of white, needle-like crystals of this compound.

  • Separate the crystals by filtration. The expected yield is 43-46 g (85-90%), with a melting point of 235-236 °C.[8]

Biological Significance and Applications

This compound and its derivatives have garnered significant interest due to their diverse biological activities. It serves as a crucial intermediate in the synthesis of various medicinally important compounds.[5]

Antimicrobial Activity:

The quinoline scaffold is a well-known pharmacophore in antimicrobial agents. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported, related 4-hydroxy-2-alkylquinolines (HAQs) produced by the bacterium Pseudomonas aeruginosa exhibit antimicrobial properties.[9]

Quorum Sensing in Pseudomonas aeruginosa

4-Hydroxy-2-alkylquinolines (HAQs), including the parent structure of this compound, play a vital role as signaling molecules in the quorum-sensing network of Pseudomonas aeruginosa.[9][10] This cell-to-cell communication system regulates the expression of virulence factors and biofilm formation. The biosynthesis of these signaling molecules is governed by the pqs operon (pqsA-E).[3][11]

Below is a simplified representation of the HAQ biosynthesis pathway.

HAQ_Biosynthesis cluster_precursors Precursors cluster_pqs_enzymes Pqs Enzymatic Cascade cluster_intermediates Intermediates cluster_products Products Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA Malonyl_CoA Malonyl-CoA PqsD PqsD Malonyl_CoA->PqsD Anthraniloyl_CoA Anthraniloyl-CoA PqsA->Anthraniloyl_CoA Two_ABA_CoA 2-Aminobenzoylacetyl-CoA PqsD->Two_ABA_CoA PqsBC PqsBC HAQs 4-Hydroxy-2-alkylquinolines (e.g., HHQ) PqsBC->HAQs PqsE PqsE Two_ABA 2-Aminobenzoylacetate PqsE->Two_ABA Anthraniloyl_CoA->PqsD Two_ABA_CoA->PqsE Two_ABA->PqsBC

Caption: Biosynthesis pathway of 4-hydroxy-2-alkylquinolines (HAQs) in P. aeruginosa.

Conclusion

From its discovery in the late 19th century through the pioneering work of Conrad and Limpach, this compound has remained a compound of significant interest. Its straightforward synthesis, coupled with the versatile reactivity of the quinoline ring system, has solidified its role as a valuable building block in organic synthesis. Furthermore, the elucidation of its involvement in bacterial quorum sensing highlights the enduring relevance of this classic heterocyclic compound in modern biochemical and medicinal research. The continued exploration of this compound and its derivatives promises to yield further insights into novel therapeutic agents and a deeper understanding of complex biological signaling networks.

References

An In-depth Technical Guide to the Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Conrad-Limpach synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1887 by Max Conrad and Leonhard Limpach, remains a highly effective and widely utilized method for the preparation of 4-hydroxyquinolines.[1][2] These structures are a key motif in numerous biologically active compounds and pharmaceutical agents. This guide provides a detailed examination of the synthesis mechanism for a specific and common derivative, 4-Hydroxy-2-methylquinoline, including reaction principles, experimental protocols, and quantitative data.

The synthesis is fundamentally a two-step process that begins with the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization of the resulting intermediate.[3] For the synthesis of this compound, the specific starting materials are aniline and ethyl acetoacetate.

Core Principles and Mechanism

The overall reaction is a combination of addition and rearrangement reactions.[1] The process is bifurcated into two distinct thermal stages: the formation of a β-aminoacrylate intermediate and its subsequent intramolecular cyclization.

Step 1: Enamine Intermediate Formation

The reaction is initiated by the nucleophilic attack of aniline on the keto group of ethyl acetoacetate. This forms a tetrahedral intermediate which, after protonation and dehydration, yields a Schiff base.[1] This Schiff base exists in equilibrium with its more stable enamine tautomer, ethyl β-anilinocrotonate. This initial condensation is typically performed at moderate temperatures (reflux) and can be catalyzed by a small amount of acid.[3]

It is critical to control the temperature during this first stage. At lower temperatures, the reaction favors the formation of the β-arylaminoacrylate, which is the kinetic product and the necessary precursor for 4-hydroxyquinolines.[3][4] If higher temperatures (e.g., above 140°C) are used initially, the aniline may preferentially attack the ester carbonyl group, leading to a β-ketoanilide intermediate. This alternative intermediate, upon cyclization, yields the isomeric 2-hydroxyquinoline in what is known as the Knorr quinoline synthesis.[1][3]

Step 2: Thermal Cyclization

The isolated β-aminoacrylate intermediate undergoes a high-temperature (typically ~250 °C) intramolecular electrocyclic ring closing.[1][2] This step, which involves the elimination of an alcohol (ethanol), is the rate-determining step of the synthesis.[1] The high energy required is due to the temporary disruption of the aniline ring's aromaticity during the cyclization into a hemiketal intermediate.[5] The reaction concludes with the elimination of ethanol and tautomerization to yield the final 4-hydroxyquinoline product.[1] While the product is often depicted as the enol form (4-hydroxyquinoline), it is believed that the keto form (4-quinolone) is the predominant tautomer.[1]

The use of a high-boiling, inert solvent is crucial for achieving high yields in the cyclization step. Early experiments without a solvent resulted in moderate yields below 30%, whereas using solvents like mineral oil can increase yields to as high as 95%.[1][6]

Conrad_Limpach_Mechanism cluster_step1 Step 1: Enamine Formation (Moderate Temp) cluster_step2 Step 2: Thermal Cyclization (High Temp) Aniline Aniline Intermediate Schiff Base / Enamine (Ethyl β-anilinocrotonate) Aniline->Intermediate Condensation (-H₂O) EAA Ethyl Acetoacetate EAA->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized ~250 °C (High-boiling solvent) Product This compound Cyclized->Product Elimination (-EtOH)

Caption: Reaction mechanism for the Conrad-Limpach synthesis.

Experimental Protocols

The following protocols are adapted from established and reliable procedures, particularly those published in Organic Syntheses, for the preparation of this compound.[4][7]

Protocol 1: Synthesis of Ethyl β-Anilinobut-2-enoate (Intermediate)

This first step involves the formation of the enamine intermediate from aniline and ethyl acetoacetate.

  • Apparatus Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add aniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a suitable solvent such as toluene. Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).[3]

  • Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by observing water collection and optionally by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

  • Workup: Once complete, cool the mixture to room temperature. Remove the solvent and excess ethyl acetoacetate under reduced pressure using a rotary evaporator. The resulting crude ethyl β-anilinocrotonate is often a viscous oil and can be used in the next step without further purification.[3][8]

Protocol 2: Cyclization to this compound

This step requires high temperatures and an appropriate inert solvent.

  • Apparatus Setup: Place a high-boiling, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) into a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and an air condenser.[7] The recommended solvent ratio is approximately 10-20 mL per gram of intermediate.[3]

  • Heating: Heat the stirred solvent to its reflux temperature (approx. 250-260 °C).[3][7]

  • Addition: Add the crude ethyl β-anilinocrotonate from Protocol 1 dropwise or rapidly into the hot solvent via the dropping funnel.[7]

  • Reaction: Continue stirring and refluxing for 10-15 minutes after the addition is complete.[7] Ethanol is formed during the reaction and will distill from the mixture.[7]

  • Isolation: Allow the mixture to cool to room temperature. The product will typically separate as a yellow solid.[7] Add petroleum ether to facilitate precipitation and collect the solid by vacuum filtration.[7]

  • Purification: Wash the crude product with petroleum ether to remove the residual high-boiling solvent.[7] Further purification can be achieved by recrystallization. A common method involves dissolving the crude product in boiling water with a small amount of decolorizing carbon, filtering the hot solution, and allowing it to cool to form white, needle-like crystals of this compound.[7]

Experimental_Workflow cluster_prep Part A: Intermediate Synthesis cluster_cyclize Part B: Cyclization & Purification A1 1. Mix Aniline, Ethyl Acetoacetate, Toluene, and Acid Catalyst A2 2. Heat to Reflux (with Dean-Stark Trap) A1->A2 A3 3. Monitor Reaction (2-4h) A2->A3 A4 4. Cool and Evaporate Solvent A3->A4 A5 Crude Ethyl β-anilinocrotonate (Viscous Oil) A4->A5 B2 2. Add Crude Intermediate A5->B2 Use Directly B1 1. Heat High-Boiling Solvent (e.g., Dowtherm A) to 250°C B1->B2 B3 3. Reflux for 10-15 min B2->B3 B4 4. Cool to Room Temperature B3->B4 B5 5. Precipitate with Petroleum Ether & Filter B4->B5 B6 6. Purify by Recrystallization B5->B6 B7 Pure this compound B6->B7

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The success of the Conrad-Limpach synthesis, particularly the high-temperature cyclization step, is highly dependent on the choice of solvent. High-boiling solvents are necessary to provide the energy for the endergonic cyclization.

Table 1: Reaction Conditions and Yield for this compound

Starting MaterialsIntermediateCyclization ConditionsProductYield (%)Reference
Aniline, Ethyl AcetoacetateEthyl β-anilinocrotonateDowtherm A, ~250°C, 10-15 min2-Methyl-4-hydroxyquinoline85-90[7]
Aniline, Ethyl AcetoacetateEthyl β-anilinocrotonateParaffin Oil, 250°C2-Methyl-4-hydroxyquinolineHigh[4][7]
Aniline, Ethyl AcetoacetateEthyl β-anilinocrotonateConcentrated H₂SO₄, Room Temp.2-Methyl-4-hydroxyquinolineLower[7]

Table 2: Survey of Solvents for Conrad-Limpach Cyclization

The following data is adapted from a solvent screening study for the synthesis of a structurally related compound, 4-hydroxy-2-methyl-6-nitroquinoline.[5] The trends observed are generally applicable to the broader Conrad-Limpach synthesis and highlight the correlation between solvent boiling point and reaction yield.

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
Dowtherm A2570.6~70
1,2,4-Trichlorobenzene2141~65
2-Nitrotoluene2221~60
2,6-di-tert-butylphenol2630.6~58
Ethyl Benzoate2121~50
Mineral Oil>2751High

Conclusion

The Conrad-Limpach synthesis is a robust and high-yielding method for accessing 4-hydroxyquinolines. The successful synthesis of this compound hinges on two critical factors: careful temperature control during the initial condensation to form the correct enamine intermediate and the use of a suitable high-boiling inert solvent to drive the thermal cyclization to completion. By following established protocols and understanding the underlying mechanistic principles, researchers can effectively utilize this classic reaction to generate valuable quinoline scaffolds for further development.

References

The Tautomeric Landscape of 4-Hydroxy-2-methylquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the keto-enol tautomerism of 4-hydroxy-2-methylquinoline, a pivotal heterocyclic scaffold in medicinal chemistry. This guide provides a comprehensive overview of its structural equilibrium, spectroscopic characterization, and the computational analysis essential for drug development professionals.

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of heterocyclic chemistry with profound implications for drug design and molecular recognition. This compound, a key intermediate in the synthesis of various biologically active compounds, prominently exhibits keto-enol tautomerism, existing in equilibrium between its enol form (this compound) and its keto form (2-methyl-1H-quinolin-4-one). Extensive spectroscopic and computational evidence overwhelmingly indicates that the keto tautomer is the predominant and more stable form in both the solid state and in various solvents. This preference is largely attributed to the greater thermodynamic stability of the amide functionality within the quinolone ring of the keto form.

The Equilibrium: Enol vs. Keto

The tautomeric equilibrium of this compound involves the migration of a proton between the oxygen atom at the C4 position and the nitrogen atom of the quinoline ring. While both forms may be present, the equilibrium lies significantly towards the keto isomer.

Figure 1: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomer Stability

The relative stability of the tautomers can be quantified through experimental spectroscopic methods and corroborated by computational chemistry. Density Functional Theory (DFT) calculations have been instrumental in determining the energy differences between the tautomeric forms.

Table 1: Theoretical Relative Energies of Tautomers for Related Quinolone Systems

Tautomer SystemComputational MethodEnergy Difference (kJ/mol) (Keto Favored)Reference
Ethyl 4-oxo-7-methylquinoline-3-carboxylateB3LYP/6-311++G(d,p)38[1]
Ethyl 4-hydroxy-5-methylquinoline-3-carboxylateB3LYP/6-311++G(d,p)27[1]

Spectroscopic Characterization

Spectroscopic techniques provide definitive evidence for the predominance of the keto tautomer. Each method offers unique insights into the structural features of the tautomers.

Table 2: Key Spectroscopic Data for Tautomer Identification

Spectroscopic MethodTautomerCharacteristic FeatureObserved Value/Region
¹³C NMR KetoC4 Carbonyl Carbon> 170 ppm
EnolC4 Aromatic Carbon (C-OH)~150-160 ppm
¹H NMR KetoN-H ProtonBroad signal
EnolO-H ProtonBroad signal
IR Spectroscopy KetoC=O Stretching Vibration~1650-1680 cm⁻¹
EnolO-H Stretching VibrationBroad band ~3200-3600 cm⁻¹
UV-Vis Spectroscopy Ketoπ → π* Transition~317 nm (in CHCl₃)
Enolπ → π* Transition-

Note: Precise chemical shifts and absorption maxima for the enol form of this compound are difficult to obtain experimentally due to its low concentration at equilibrium.

Experimental Protocols

The investigation of tautomerism in this compound relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the dominant tautomer in solution by observing characteristic chemical shifts.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature. For quantitative analysis, ensure a sufficient relaxation delay between pulses.

  • Data Analysis: Analyze the ¹³C NMR spectrum for a signal in the downfield region (> 170 ppm), which is characteristic of the C4 carbonyl carbon of the keto tautomer.[2] In the ¹H NMR spectrum, a broad signal can be attributed to the N-H proton of the keto form.

Infrared (IR) Spectroscopy

Objective: To detect the presence of the carbonyl group, a key feature of the keto tautomer.

Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet or a mineral oil mull for solid-state analysis.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the quinolone ring, confirming the presence of the keto tautomer.[2]

UV-Visible (UV-Vis) Spectroscopy

Objective: To differentiate the tautomers based on their distinct electronic transitions.

Methodology:

  • Sample Preparation: Prepare dilute solutions (10⁻⁴ to 10⁻⁵ M) of this compound in solvents of varying polarities.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-450 nm).

  • Data Analysis: The absorption maxima can be used to identify the predominant tautomer in a given solvent. For quantitative analysis of the equilibrium constant, the molar extinction coefficients of both pure tautomers are required, which can be challenging to obtain directly.

Computational Chemistry

Objective: To calculate the relative energies of the tautomers and predict their spectroscopic properties.

Methodology:

  • Structure Building: Construct the 3D structures of both the enol and keto tautomers using molecular modeling software.

  • Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).[3] The absence of imaginary frequencies confirms a true energy minimum.

  • Data Analysis: Compare the calculated Gibbs free energies of the two tautomers to determine their relative stability. The more stable tautomer will have a lower free energy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic & Computational Analysis cluster_data_interp Data Interpretation prep Prepare this compound in appropriate solvent or solid matrix nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ir IR Spectroscopy prep->ir uv_vis UV-Vis Spectroscopy prep->uv_vis dft Computational Modeling (DFT) prep->dft interp Identify characteristic signals/bands Calculate relative energies Determine predominant tautomer nmr->interp ir->interp uv_vis->interp dft->interp

Figure 2: General experimental workflow for tautomer analysis.

Factors Influencing the Tautomeric Equilibrium

While the keto form is generally favored, the position of the equilibrium can be influenced by several factors:

  • Solvent Polarity: Polar solvents can stabilize the more polar keto tautomer through intermolecular interactions.

  • pH: The acidity or basicity of the solution can significantly affect the protonation state of the molecule, thereby influencing the tautomeric equilibrium.

  • Substituents: The electronic nature and position of substituents on the quinoline ring can alter the relative stabilities of the tautomers.

logical_relationship Tautomerism Tautomeric Equilibrium (Keto vs. Enol) Predominant_Form Predominant Tautomer (Generally Keto Form) Tautomerism->Predominant_Form Properties Physicochemical & Biological Properties Predominant_Form->Properties Stability Thermodynamic Stability Stability->Predominant_Form Solvent Solvent Polarity Solvent->Tautomerism pH pH of Solution pH->Tautomerism Substituents Ring Substituents Substituents->Tautomerism

Figure 3: Factors influencing the properties of this compound.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the keto form, 2-methyl-1H-quinolin-4-one, being the thermodynamically favored and predominant species. A thorough understanding of this equilibrium, achieved through a combination of spectroscopic and computational methods, is indispensable for researchers in drug development. The structural and electronic properties of the dominant tautomer will ultimately govern its interactions with biological targets, making the study of its tautomeric landscape a crucial step in the rational design of novel therapeutic agents.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylquinoline, also known as 2-methyl-4-quinolinol, is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of medicinally significant compounds. Its quinoline core, substituted with a hydroxyl group at the 4-position and a methyl group at the 2-position, imparts specific chemical reactivity that makes it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its role as a precursor to various bioactive molecules.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory and developmental work.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₉NO[1][2]
Molecular Weight 159.18 g/mol [1][2]
Appearance White to off-white, beige, or pale cream to pale brown powder/crystals.[1][3]
Melting Point 234-236 °C[1][2]
Boiling Point 270.8 °C (approx. at standard pressure); 284.68°C (rough estimate)[1][2]
Solubility Slightly soluble in water. Soluble in DMSO and Methanol.[1][2][4]
pKa 4.44 ± 0.40 (Predicted)[2]
LogP 1.902 (est)[2]
Spectroscopic Data
Spectroscopic MethodKey Data PointsSource(s)
¹H NMR Spectra available in DMSO-d₆.[3][5]
¹³C NMR Spectral data available.[6]
Infrared (IR) Spectral data available.[6]
Mass Spectrometry (MS) Mass of molecular ion: 159.[2][6]
UV-Vis (λmax) 317 nm (in CHCl₃)[2][7]

Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, 2-methyl-1H-quinolin-4-one. Computational and experimental studies suggest that the keto (quinolinone) form is the predominant and more stable tautomer in both the solid state and in solution, largely due to the stability of the cyclic amide group.[8][9][10] This equilibrium is a critical consideration in its chemical reactions and biological interactions.

Experimental Protocols

Synthesis of this compound (Conrad-Limpach Reaction)

A common and effective method for the synthesis of this compound is the Conrad-Limpach reaction. This two-step process involves the formation of an enamine intermediate followed by a high-temperature cyclization.[1][4][11]

Step 1: Synthesis of Ethyl β-anilinocrotonate (Enamine Intermediate)

  • In a suitable reaction vessel, combine aniline (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent).

  • The reaction can be performed neat or in a solvent such as ethanol.

  • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the condensation.

  • Heat the mixture to reflux. If a solvent is used, a Dean-Stark apparatus can be employed to remove the water formed during the reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, remove the solvent under reduced pressure. The crude ethyl β-anilinocrotonate can often be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization to this compound

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a high-boiling inert solvent such as Dowtherm A (a mixture of diphenyl ether and biphenyl) or mineral oil.[11]

  • Heat the solvent to reflux (approximately 250-260 °C) with stirring.

  • Add the ethyl β-anilinocrotonate from Step 1 dropwise to the hot solvent.

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete. Ethanol will be evolved during the reaction.[11]

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of a yellow solid.

  • Add petroleum ether to the cooled mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with petroleum ether to remove the high-boiling solvent.[11]

  • For purification, the crude product can be recrystallized from boiling water, often with the use of decolorizing carbon (e.g., Norit or Darco) to obtain white, needle-like crystals of this compound.[11]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid or TFA for better peak shape) is a common starting point.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance, such as 254 nm or its λmax of 317 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 0-14 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the resulting fine powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Method: For GC-MS, a direct injection or a suitable chromatographic separation can be used. Electron ionization (EI) at 70 eV is a common ionization method. For LC-MS, electrospray ionization (ESI) is frequently employed.

  • Data Analysis: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions, which can be used to confirm the structure.

Applications in Synthesis

This compound is a versatile intermediate for the synthesis of a range of biologically active compounds. Some notable examples include:

  • Antitubercular Agents: It is a precursor for the synthesis of 2-(quinolin-4-yloxy)acetamides, which have shown potent activity against Mycobacterium tuberculosis.[12]

  • Agents for Alzheimer's Disease: It is used in the synthesis of 2-arylethenylquinoline derivatives that are being investigated for the treatment of Alzheimer's disease.[12]

  • Antibacterial Agents: The compound is a starting material for the synthesis of 1,10-diethoxy-1H-pyrano[4,3-b]quinolones, which exhibit antibacterial properties.[12]

  • PDE10A Inhibitors: It is utilized in the synthesis of phenylimidazole-pyrazolo[1,5-c]quinazolines, which act as potent inhibitors of phosphodiesterase 10A (PDE10A), a target for various neurological and psychiatric disorders.[12]

  • Dequalinium Chloride: It serves as a key intermediate in the synthesis of dequalinium chloride, a topical antiseptic and disinfectant.[2]

Visualizations

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification aniline Aniline reflux Reflux with cat. Acetic Acid aniline->reflux eaa Ethyl Acetoacetate eaa->reflux enamine Ethyl β-anilinocrotonate (Crude Intermediate) reflux->enamine Condensation cyclization Cyclization enamine->cyclization Dropwise Addition solvent High-Boiling Solvent (e.g., Dowtherm A) heat Heat to ~250°C solvent->heat heat->cyclization crude_product Crude this compound cyclization->crude_product cooling Cooling & Precipitation crude_product->cooling filtration Vacuum Filtration & Washing cooling->filtration recrystallization Recrystallization (from boiling water with decolorizing carbon) filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the Conrad-Limpach synthesis of this compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key building block in the development of new therapeutic agents. A thorough understanding of its physical and chemical properties, as well as reliable experimental protocols for its synthesis and analysis, are essential for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The information provided in this technical guide serves as a comprehensive resource to support further investigation and application of this important heterocyclic compound.

References

Spectroscopic Profile of 4-Hydroxy-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-2-methylquinoline (CAS No. 607-67-0), a quinoline derivative of interest to researchers in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Molecular Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₁₀H₉NO.[1][2] It exists in tautomeric equilibrium with 2-methyl-4(1H)-quinolone.[1]

Molecular Weight: 159.18 g/mol [1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

Chemical Shift (δ, ppm)Solvent
(Specific peak assignments require spectral analysis)DMSO-d6[3]

¹³C NMR

Chemical Shift (δ, ppm)
(Specific peak assignments require spectral analysis)
Infrared (IR) Spectroscopy
TechniqueKey Peaks (cm⁻¹)
KBr-Pellet[1](Characteristic absorption bands to be listed)
ATR-Neat[1](Characteristic absorption bands to be listed)
Mass Spectrometry (MS)
TechniqueKey Fragments (m/z)
GC-MS159 (M+), 130, 131[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:[4]

  • Sample Preparation: Approximately 5-10 mg of this compound is weighed and dissolved in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry NMR tube.[3][4] The tube is capped and inverted several times to ensure homogeneity.[4]

  • Instrument Setup: The NMR spectrometer, such as a Varian CFT-20, is used for analysis.[1] The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming to achieve sharp peaks.[4]

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically used.[4] Key parameters such as spectral width, acquisition time, relaxation delay, and the number of scans are optimized to obtain a spectrum with a good signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.[4] Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C isotope, a greater number of scans and a longer acquisition time are generally required compared to ¹H NMR.[4]

Infrared (IR) Spectroscopy

This technique is suitable for obtaining the IR spectrum of solid samples.

  • Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr).[5]

  • Pellet Formation: The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.[5]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85, and the spectrum is recorded.[1][5]

This method is used for obtaining the IR spectrum of a neat solid sample.

  • Sample Preparation: A small amount of this compound is placed directly onto the ATR crystal of an FTIR spectrometer, like a Bruker Tensor 27 FT-IR with a DuraSamplIR II accessory.[1]

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal, and the IR spectrum is collected.

Mass Spectrometry

A general protocol for obtaining the mass spectrum of an organic compound using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent.

  • Injection: A small volume of the sample solution is injected into the gas chromatograph, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron impact (EI) ionization, a high-energy electron beam bombards the molecules, causing them to ionize and fragment.[6]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[6]

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[6]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

4-Hydroxy-2-methylquinoline (CAS 607-67-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of 4-Hydroxy-2-methylquinoline (CAS No. 607-67-0), a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document consolidates its physicochemical characteristics, spectroscopic data, and safety information. Furthermore, it details experimental protocols for its synthesis and analysis, and explores its potential biological activities, with a focus on the inhibition of the NF-κB signaling pathway.

Core Properties and Data

This compound, also known as 2-methyl-4-quinolinol, presents as a yellow to beige crystalline solid.[1] It is sparingly soluble in water but shows solubility in various organic solvents.[1][2] Its chemical structure consists of a quinoline core substituted with a hydroxyl group at the 4-position and a methyl group at the 2-position.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.18 g/mol [3]
Melting Point 234-236 °C[4]
Boiling Point 152-153 °C at 1.2 Torr[2]
Water Solubility Slightly soluble[1][2]
Appearance Yellow crystalline solid[1]
XLogP3 1.9[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area 29.1 Ų[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectroscopic features.

Spectroscopic TechniqueKey Data/PeaksSource(s)
¹H NMR (DMSO-d₆) Spectra available in online databases.[5]
¹³C NMR Spectra available in online databases.
Infrared (IR) Spectra available in online databases.
Mass Spectrometry (MS) Spectra available in online databases.
UV-Vis (λmax in CHCl₃) 317 nm[4]

Synthesis and Analysis: Experimental Protocols

Synthesis via Conrad-Limpach Reaction

A common and effective method for the synthesis of this compound is the Conrad-Limpach reaction. This involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.

Experimental Workflow: Conrad-Limpach Synthesis

G cluster_0 Step 1: Formation of Ethyl β-anilinocrotonate cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Aniline + Ethyl acetoacetate B Heat at 140-150°C for 1 hour A->B C Ethyl β-anilinocrotonate (intermediate) B->C D Add intermediate to preheated Dowtherm A at 250°C C->D Intermediate E Maintain at 250°C for 15-30 minutes D->E F Cool and precipitate E->F G Collect solid by filtration F->G Crude product H Wash with petroleum ether G->H I Recrystallize from ethanol H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Step 1: Synthesis of Ethyl β-anilinocrotonate: A mixture of aniline (0.2 mol) and ethyl acetoacetate (0.2 mol) is heated at 140-150°C for 1 hour.

  • Step 2: Cyclization: The resulting ethyl β-anilinocrotonate is added dropwise to a preheated inert solvent, such as Dowtherm A, at 250°C. The mixture is maintained at this temperature for 15-30 minutes.

  • Step 3: Purification: After cooling, the precipitated solid is collected by filtration, washed with a suitable solvent like petroleum ether, and recrystallized from ethanol to yield 2-methyl-4-hydroxyquinoline.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quinoline Derivatives:

This protocol provides a general framework for the analysis of quinoline derivatives, which can be optimized for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (with a small percentage of formic acid or trifluoroacetic acid for peak shape improvement) is commonly used.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., around 317 nm).

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quinoline Derivatives:

For volatile derivatives or after derivatization, GC-MS provides excellent separation and identification capabilities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient is programmed to ensure optimal separation of the components. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Several studies have indicated that certain quinoline compounds can modulate key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory disorders. Some quinoline derivatives have been shown to inhibit this pathway. While direct studies on this compound's effect on this pathway are limited, its structural similarity to other known inhibitors suggests it may possess similar activity.

Canonical NF-κB Signaling Pathway and Potential Inhibition by Quinoline Derivatives

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Induces Quinoline Quinoline Derivative Quinoline->IKK Inhibits Quinoline->NFkB Inhibits Translocation

Caption: Overview of the canonical NF-κB signaling pathway and potential points of inhibition by quinoline derivatives.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is a common method to screen for and quantify the inhibition of the NF-κB signaling pathway by small molecules.

Workflow: NF-κB Luciferase Reporter Assay

G cluster_0 Cell Culture and Transfection cluster_1 Treatment and Stimulation cluster_2 Measurement and Analysis A Seed cells in a multi-well plate B Transfect with NF-κB luciferase reporter plasmid A->B C Pre-treat cells with This compound B->C Incubate D Stimulate with TNF-α C->D E Lyse cells and add luciferase substrate D->E Incubate F Measure luminescence E->F G Calculate inhibition F->G

Caption: Experimental workflow for an NF-κB luciferase reporter assay.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T or HeLa) in a 96-well plate.

    • Transfect the cells with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for normalization.

  • Compound Treatment and Pathway Stimulation:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.

    • Incubate for a predetermined time (e.g., 1-2 hours).

    • Stimulate the NF-κB pathway by adding a known activator, such as Tumor Necrosis Factor-alpha (TNF-α), to the wells.

  • Lysis and Luminescence Measurement:

    • After an appropriate incubation period (e.g., 6-24 hours), lyse the cells using a suitable lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity.

  • Data Analysis:

    • Normalize the NF-κB-driven luciferase activity to the control luciferase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the stimulated control (cells treated with TNF-α alone).

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.

Safety Information

This compound is classified as an irritant.[1][2] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Conclusion

This compound (CAS 607-67-0) is a versatile heterocyclic compound with well-defined physicochemical properties. The established synthetic routes, such as the Conrad-Limpach reaction, allow for its efficient preparation. Its structural similarity to other biologically active quinolines, particularly those that inhibit the NF-κB signaling pathway, makes it a compound of interest for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, analyze, and evaluate the biological potential of this molecule. As with any chemical, proper safety precautions must be observed during its handling and use.

References

4-Hydroxy-2-methylquinoline: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-methylquinoline, a heterocyclic aromatic organic compound, serves as a pivotal intermediate in the synthesis of a diverse range of pharmacologically active molecules. Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in drugs with applications spanning from infectious diseases to neurodegenerative disorders and oncology. This technical guide provides an in-depth overview of the synthesis, chemical properties, and significant applications of this compound as a pharmaceutical intermediate. Detailed experimental protocols for its synthesis, comprehensive quantitative data, and visualizations of key biological signaling pathways involving its derivatives are presented to support researchers and scientists in the field of drug discovery and development.

Chemical and Physical Properties

This compound exists in a tautomeric equilibrium with its keto form, 2-methyl-1,4-dihydroquinolin-4-one. The keto form is generally considered to be the predominant tautomer in the solid state and in various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 607-67-0[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol
Appearance Pale cream to pale brown powder[1]
Melting Point 230.5-236.5 °C[1]
Boiling Point 270.8 °C at 760 mmHg
Solubility Slightly soluble in water
IUPAC Name 2-methyl-1,4-dihydroquinolin-4-one[1]

Table 2: Spectroscopic Data of this compound

Spectroscopy Solvent/Method Key Peaks/Shifts (ppm or cm⁻¹)
¹H NMR DMSO-d₆δ 11.72 (s, 1H, N-H), 8.10 (d, 1H), 7.83 (d, 2H), 7.67 (m, 1H), 7.59 (m, 3H), 7.34 (t, 1H), 6.34 (s, 1H), 2.44 (s, 3H, CH₃)
¹³C NMR DMSO-d₆δ 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32, 21.42
IR KBr~3400 (O-H stretch, enol), ~3200 (N-H stretch, keto), ~1640 (C=O stretch, keto), ~1600, 1550, 1480 (aromatic C=C stretch)
Mass Spectrometry EIm/z 159 (M⁺), 131, 116, 103, 77

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Conrad-Limpach synthesis or the Gould-Jacobs reaction. Both methods involve the cyclization of an aniline derivative with a β-dicarbonyl compound.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. At lower temperatures, the reaction favors the formation of a β-aminoacrylate (kinetic product), which upon heating to high temperatures (~250 °C), cyclizes to form the 4-hydroxyquinoline.[2][3]

Step 1: Synthesis of Ethyl β-anilinocrotonate

  • In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • The reaction can be performed neat or in a solvent such as ethanol.

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and any water formed under reduced pressure. The crude ethyl β-anilinocrotonate can be used directly in the next step.

Step 2: Thermal Cyclization

  • In a flask equipped with a reflux condenser, add the crude ethyl β-anilinocrotonate to a high-boiling point solvent such as diphenyl ether or Dowtherm A (approximately 10-20 mL per gram of intermediate).[4]

  • Heat the mixture to approximately 250 °C with stirring for 30-60 minutes.[4]

  • Cool the reaction mixture to room temperature, allowing the this compound to precipitate.

  • Collect the solid by vacuum filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from ethanol or acetic acid.

G Aniline Aniline Intermediate Ethyl β-anilinocrotonate (Kinetic Product) Aniline->Intermediate Reflux EAA Ethyl Acetoacetate EAA->Intermediate Product This compound Intermediate->Product ~250°C (Thermal Cyclization)

Conrad-Limpach Synthesis Workflow.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is another powerful method for synthesizing 4-hydroxyquinolines. It involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and decarboxylation.[5]

Step 1: Condensation

  • Combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) in a round-bottom flask.[6]

  • Heat the mixture at 100-130 °C for 1-2 hours to form the anilidomethylenemalonate intermediate.[6]

  • Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • Dissolve the intermediate in a high-boiling solvent like diphenyl ether.

  • Heat to reflux (around 250 °C) for 30-60 minutes.[6]

  • Cool to room temperature to allow the 4-hydroxy-3-carboethoxyquinoline to precipitate.

Step 3: Saponification

  • Suspend the product from Step 2 in a 10% aqueous solution of sodium hydroxide.[6]

  • Heat at reflux for 1-2 hours.

  • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

Step 4: Decarboxylation

  • Heat the dried quinoline-3-carboxylic acid above its melting point (typically 200-250 °C) until carbon dioxide evolution ceases to yield 4-hydroxyquinoline.[6]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation Aniline Aniline Intermediate1 Anilidomethylenemalonate Aniline->Intermediate1 DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate1 Intermediate2 4-Hydroxy-3-carboethoxyquinoline Intermediate1->Intermediate2 ~250°C Intermediate3 Quinoline-3-carboxylic Acid Intermediate2->Intermediate3 NaOH, H₂O, Reflux Product 4-Hydroxyquinoline Intermediate3->Product Heat

Gould-Jacobs Reaction Workflow.

Applications as a Pharmaceutical Intermediate

This compound is a versatile building block for a variety of pharmaceuticals. Its reactivity at the hydroxyl group and on the quinoline ring allows for diverse chemical modifications.

Synthesis of Dequalinium Chloride

Dequalinium chloride is a quaternary ammonium compound with antiseptic and disinfectant properties. This compound is a key precursor in its synthesis. The synthesis involves the conversion of the hydroxyl group to a leaving group (e.g., chloride), followed by amination and subsequent quaternization with a dihaloalkane.[7]

Antitubercular Agents: 2-(Quinolin-4-yloxy)acetamides

Derivatives of this compound, specifically 2-(quinolin-4-yloxy)acetamides, have shown potent activity against Mycobacterium tuberculosis. These compounds act by inhibiting the cytochrome bc₁ complex, a crucial component of the electron transport chain, thereby disrupting cellular respiration and ATP synthesis in the bacterium.[8][9][10][11]

G Menaquinol Menaquinol Cyt_bc1 Cytochrome bc₁ Complex (QcrB) Menaquinol->Cyt_bc1 e⁻ Cyt_c Cytochrome c Cyt_bc1->Cyt_c e⁻ ProtonMotiveForce Proton Motive Force Cyt_bc1->ProtonMotiveForce H⁺ pumping TerminalOxidase Terminal Oxidase (aa₃) Cyt_c->TerminalOxidase e⁻ TerminalOxidase->ProtonMotiveForce H⁺ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Inhibitor 2-(Quinolin-4-yloxy)acetamides Inhibitor->Cyt_bc1 ProtonMotiveForce->ATP_Synthase

Mechanism of Action of 2-(Quinolin-4-yloxy)acetamides.

Agents for Alzheimer's Disease: 2-Arylethenylquinoline Derivatives

Derivatives of this compound are being investigated as multifunctional agents for the treatment of Alzheimer's disease. These compounds have been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, act as antioxidants to combat oxidative stress, and chelate metal ions that contribute to Aβ plaque formation and neurotoxicity.[12][13][14]

G cluster_0 Pathogenic Mechanisms in Alzheimer's Disease cluster_1 Therapeutic Intervention with 2-Arylethenylquinoline Derivatives Abeta Aβ Monomers Oligomers Toxic Aβ Oligomers Abeta->Oligomers Aggregation Fibrils Aβ Fibrils & Plaques Oligomers->Fibrils Neuronal_Death Neuronal Death Fibrils->Neuronal_Death Neurotoxicity ROS Reactive Oxygen Species (Oxidative Stress) ROS->Neuronal_Death Neurotoxicity MetalIons Metal Ion Dyshomeostasis (Cu²⁺, Zn²⁺, Fe³⁺) MetalIons->Abeta Promotes Aggregation MetalIons->ROS Fenton Reaction Derivative 2-Arylethenylquinoline Derivative Derivative->Abeta Inhibits Aggregation Derivative->ROS Antioxidant Activity Derivative->MetalIons Metal Chelation

Multifunctional Therapeutic Strategy for Alzheimer's Disease.

Phosphodiesterase 10A (PDE10A) Inhibitors

Certain derivatives of this compound have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A). PDE10A is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling, which is important for cognitive and motor functions. Inhibition of PDE10A is a promising therapeutic strategy for neuropsychiatric disorders such as schizophrenia and Huntington's disease.[15]

G Dopamine Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates AMP AMP cAMP->AMP Hydrolyzes Downstream Downstream Signaling (e.g., DARPP-32) PKA->Downstream Phosphorylates PDE10A PDE10A PDE10A->cAMP Inhibitor Quinoline-based PDE10A Inhibitor Inhibitor->PDE10A

PDE10A Signaling Pathway in Striatal Neurons.

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate. Its straightforward synthesis via established methods like the Conrad-Limpach and Gould-Jacobs reactions, combined with the diverse reactivity of the quinoline scaffold, has enabled the development of a wide array of therapeutic agents. The successful application of its derivatives in targeting critical biological pathways in infectious diseases, neurodegeneration, and psychiatric disorders underscores its continued importance in modern drug discovery. This guide serves as a foundational resource for researchers aiming to leverage the chemical potential of this compound in the design and synthesis of novel pharmaceuticals.

References

A Technical Guide to the Solubility of 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxy-2-methylquinoline (also known as 2-methyl-4-quinolinol). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for researchers to determine these values. Additionally, a qualitative summary of its solubility is presented based on available information.

Introduction to this compound

This compound is a heterocyclic compound with the chemical formula C₁₀H₉NO. It is a derivative of quinoline and is of interest in medicinal chemistry and pharmaceutical development due to the prevalence of the quinoline scaffold in a wide range of biologically active compounds. Understanding its solubility is a critical first step in the development of any potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and routes of administration.

Qualitative Solubility Profile

Based on available chemical database information, this compound is described as having the following qualitative solubility characteristics:

  • Water: Slightly soluble[1][2][3][4]

  • Dimethyl Sulfoxide (DMSO): Slightly soluble[5]

  • Methanol: Slightly soluble[5]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been extensively reported. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mol/L)Mole Fraction (x)
e.g., Ethanole.g., 25
e.g., Acetonee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Acetonitrilee.g., 25
e.g., Toluenee.g., 25
e.g., Heptanee.g., 25

Experimental Protocols for Solubility Determination

The following is a detailed protocol for determining the solubility of this compound using the widely accepted isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC). This method is a reliable approach for obtaining thermodynamic solubility.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Spatula

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

4.2. Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted below.

G Workflow for Experimental Solubility Determination A Preparation of Saturated Solution B Equilibration A->B Incubate at constant T C Phase Separation B->C Centrifugation/Filtration D Sample Dilution C->D Dilute with mobile phase E HPLC Analysis D->E Inject into HPLC F Quantification E->F Compare to calibration curve

Caption: Workflow for solubility determination.

4.3. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume or mass of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker with precise temperature control (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume or mass of the clear filtrate with a suitable solvent (often the mobile phase for HPLC) in a volumetric flask. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent.

    • Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

  • HPLC Analysis:

    • Inject the diluted samples and the calibration standards into the HPLC system.

    • A typical starting point for a reversed-phase HPLC method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A mixture of acetonitrile and water (the ratio should be optimized to achieve a good peak shape and retention time).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: The wavelength of maximum absorbance for this compound (this should be determined by a UV scan).

      • Injection Volume: 10-20 µL

  • Quantification:

    • Determine the peak area of this compound in the chromatograms of the diluted samples.

    • Using the calibration curve, calculate the concentration of the diluted sample.

    • Apply the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Logical Pathway for Method Selection

The choice of analytical technique for quantification depends on the properties of the analyte and the available instrumentation. The following diagram illustrates a logical decision-making process.

G Decision Pathway for Analytical Method Selection node_rect node_rect Start Analyte Quantification Chromophore Does the compound have a UV chromophore? Start->Chromophore Volatile Is the compound sufficiently volatile and thermally stable? Chromophore->Volatile No HPLC Use HPLC-UV Chromophore->HPLC Yes GC Use GC-MS Volatile->GC Yes Other Consider other methods (e.g., LC-MS, NMR, Gravimetric) Volatile->Other No

Caption: Decision pathway for analytical method selection.

Conclusion

While there is a notable absence of comprehensive quantitative solubility data for this compound in the scientific literature, this guide provides researchers with a robust experimental framework to generate this critical information. The detailed shake-flask protocol coupled with HPLC analysis is a gold-standard method for accurately determining the thermodynamic solubility of this compound in a variety of solvents. The resulting data will be invaluable for advancing research and development involving this compound, particularly in the fields of medicinal chemistry and pharmaceutical sciences.

References

Methodological & Application

Synthesis of 4-Hydroxy-2-methylquinoline via Conrad-Limpach Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application notes for the synthesis of 4-Hydroxy-2-methylquinoline, a valuable scaffold in medicinal chemistry, utilizing the Conrad-Limpach reaction. The Conrad-Limpach synthesis is a classic and effective method for the preparation of 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.[1][2] This two-step process involves the initial formation of a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline product.[3][4] This protocol offers a reliable procedure, key quantitative data for reproducibility, and visual aids to understand the reaction mechanism and experimental workflow.

Key Reaction Principles

The Conrad-Limpach reaction is a robust method for synthesizing 4-hydroxyquinolines. The overall reaction is a combination of an addition and a rearrangement reaction.[1][2] The synthesis proceeds in two distinct stages:

  • Enamine Formation: Aniline reacts with a β-ketoester, in this case, ethyl acetoacetate, at a moderate temperature to form the kinetic product, a β-aminoacrylate (an enamine).[4] This initial condensation is often facilitated by a catalytic amount of acid.[4]

  • Thermal Cyclization: The isolated β-aminoacrylate intermediate undergoes an intramolecular electrocyclic ring-closing reaction at high temperatures, typically around 250 °C, to form the 4-hydroxyquinoline.[1][3] This step involves the elimination of an alcohol molecule. The use of a high-boiling, inert solvent is crucial for achieving high yields in this step.[1][5]

It is important to note that the reaction conditions can influence the final product. Under kinetic control (lower temperatures), the reaction favors the formation of 4-hydroxyquinolines (Conrad-Limpach product), while under thermodynamic control (higher temperatures, ~140 °C for the initial step), the reaction can lead to the formation of 2-hydroxyquinolines (Knorr product).[1][6]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-methyl-4-hydroxyquinoline.[7]

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Dowtherm A (or mineral oil)

  • Petroleum ether (b.p. 60-70 °C)

  • Activated carbon (Darco or Norit)

  • Concentrated sulfuric acid (catalyst, optional)

  • Standard laboratory glassware

  • Heating mantle with a stirrer

  • Reflux condenser

  • Dropping funnel

Procedure:

Step 1: Synthesis of Ethyl β-anilinocrotonate (Enamine Intermediate)

  • In a suitable reaction vessel, mix aniline (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent).

  • A catalytic amount of a strong acid, such as a drop of concentrated sulfuric acid, can be added to facilitate the reaction.[8]

  • Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.

  • Water is formed as a byproduct and can be removed azeotropically if a solvent like toluene is used, though for many preparations, the neat reaction is sufficient.

  • Remove the water and any excess volatile reactants under reduced pressure to obtain the crude ethyl β-anilinocrotonate. This intermediate is often a viscous oil and can be used in the next step without further purification.[9]

Step 2: Thermal Cyclization to this compound

  • In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 150 mL of Dowtherm A.[7]

  • Heat the Dowtherm A to reflux temperature (approximately 250-260 °C) with stirring.[7]

  • Rapidly add the crude ethyl β-anilinocrotonate (0.32 mole) from Step 1 through the dropping funnel.[7]

  • Continue stirring and refluxing for an additional 10-15 minutes after the addition is complete.[7]

  • Allow the reaction mixture to cool to room temperature, during which a yellow solid should precipitate.[7]

  • Add approximately 200 mL of petroleum ether (b.p. 60-70 °C) to the cooled mixture to further precipitate the product and to help in breaking up the solid mass.[7]

  • Collect the crude solid product by vacuum filtration and wash it with 100 mL of petroleum ether.[7]

Purification:

  • Air-dry the crude product.

  • For further purification, treat the crude product with 10 g of activated carbon in 1 L of boiling water.[7]

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool to room temperature. The purified this compound will crystallize as white, needle-like crystals.[7]

  • Collect the purified product by filtration and dry it thoroughly.

Data Presentation

ParameterValueReference
Reactants
Aniline1.0 eq[7]
Ethyl acetoacetate1.0 eq[7]
Reaction Conditions
Step 1 TemperatureRoom Temperature[1][8]
Step 2 Temperature~250-260 °C[1][7]
Step 2 SolventDowtherm A[7]
Step 2 Reaction Time10-15 minutes[7]
Product Characterization
AppearanceWhite, needle-like crystals[7]
Melting Point234-236 °C[10]
Molecular FormulaC₁₀H₉NO[11]
Molecular Weight159.19 g/mol [11]
Spectroscopic Data
¹H NMR (DMSO-d₆)δ = 2.29 (s, 3H, CH₃), 5.91 (s, 1H, H-3), 7.21 (t, 1H, Ar-H), 7.42 (d, 1H, Ar-H), 7.57 (t, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 11.45 (s, 1H, OH)[11]
¹³C NMR (DMSO-d₆)δ = 18.5, 108.2, 115.1, 118.5, 122.5, 123.9, 131.5, 139.8, 153.1, 176.4
UV-Vis (CHCl₃)λmax = 317 nm[10]

Mandatory Visualizations

Conrad_Limpach_Mechanism Conrad-Limpach Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aniline Aniline Enamine Ethyl β-anilinocrotonate (Enamine) Aniline->Enamine + Ethyl Acetoacetate (Acid Catalyst, RT) Ketoester Ethyl Acetoacetate Ketoester->Enamine Product This compound Enamine->Product Thermal Cyclization (~250 °C, -EtOH)

Caption: Conrad-Limpach reaction mechanism for this compound.

Experimental_Workflow Experimental Workflow Reactants Mix Aniline and Ethyl Acetoacetate Enamine_Formation Stir at Room Temperature (1-2 hours) Reactants->Enamine_Formation Crude_Enamine Isolate Crude Enamine (Viscous Oil) Enamine_Formation->Crude_Enamine Addition Add Crude Enamine to Hot Dowtherm A Crude_Enamine->Addition Cyclization_Setup Heat Dowtherm A to Reflux (~250-260 °C) Cyclization_Setup->Addition Cyclization Reflux for 10-15 minutes Addition->Cyclization Cooling Cool to Room Temperature Cyclization->Cooling Precipitation Add Petroleum Ether Cooling->Precipitation Filtration Filter and Wash Crude Product Precipitation->Filtration Purification Recrystallize from Hot Water with Activated Carbon Filtration->Purification Final_Product Collect and Dry Pure This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Antitubercular Agents Utilizing 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and evaluation of antitubercular agents derived from 4-hydroxy-2-methylquinoline. This document outlines key synthetic methodologies, including ultrasound-assisted synthesis and the Conrad-Limpach reaction, as well as the protocol for determining the antitubercular activity using the Microplate Alamar Blue Assay (MABA).

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have shown significant potential in the development of new antitubercular agents.[1] The quinoline scaffold is a key component in several natural and synthetic compounds with a broad range of pharmacological activities.[1] Specifically, modifications of the this compound core have led to the discovery of potent inhibitors of Mycobacterium tuberculosis (Mtb).[2][3] This document details the synthesis of 2-(quinolin-4-yloxy)acetamide derivatives, which have demonstrated potent activity against both drug-sensitive and multidrug-resistant strains of Mtb.[2][3]

Synthesis of 4-Alkoxy-2-methylquinoline Derivatives

A highly efficient method for the synthesis of 4-alkoxy-2-methylquinolines is the ultrasound-assisted O-alkylation of this compound.[4][5] This protocol offers rapid reaction times and high yields.[4][5]

Experimental Protocol: Ultrasound-Assisted O-Alkylation

This protocol is adapted from the synthesis of 4-alkoxy-6-methoxy-2-methylquinolines and can be applied to this compound.[4]

Materials:

  • This compound

  • Substituted benzyl bromides

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • 100 mL beaker

  • Ultrasonic probe

  • Rotary evaporator

  • Centrifuge

Procedure:

  • In a 100 mL beaker, combine this compound (1 mmol), the desired benzyl bromide (1.2 mmol), and K₂CO₃ (3 mmol) in 20 mL of DMF.[4]

  • Sonicate the reaction mixture for 15 minutes using an ultrasonic probe.[4]

  • After sonication, reduce the volume of the solvent under reduced pressure using a rotary evaporator.[4]

  • Dilute the resulting mixture with water.[4]

  • Filter the solid that forms and wash it with water (3 x 20 mL) with agitation.[4]

  • After each wash, separate the product from the liquid phase by centrifugation (10 min, 18,000 rpm at 4°C).[4]

This method provides the target 4-alkoxy-2-methylquinolines in satisfactory yields (typically 45–84%) and high purity (≥95%).[4][5]

Synthesis of 2-(Quinolin-4-yloxy)acetamide Derivatives

The O-alkylated this compound derivatives can be further functionalized to produce 2-(quinolin-4-yloxy)acetamides, a class of compounds with potent antitubercular activity.[3]

Experimental Protocol: Synthesis of 2-(Quinolin-4-yloxy)acetamides

This protocol describes a second-order nucleophilic substitution reaction.[3]

Materials:

  • 4-Hydroxyquinoline derivative (from the previous step)

  • Bromoacetamide derivative

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Combine the 4-hydroxyquinoline derivative (1 eq), the appropriate bromoacetamide (1 eq), and K₂CO₃ in DMF.

  • Stir the reaction mixture for 18 hours at 25°C.[3]

  • Upon completion, the desired 2-(quinolin-4-yloxy)acetamide product can be isolated and purified using standard techniques such as extraction and column chromatography.

Yields for this reaction typically range from 36% to 98%.[3]

Synthesis of the 4-Hydroxyquinoline Core: The Conrad-Limpach Reaction

The foundational 4-hydroxyquinoline scaffold can be synthesized via the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[6][7][8]

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Synthesis of the β-Aminoacrylate Intermediate [6]

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in a suitable solvent like toluene.

  • Add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).[6]

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).[6]

  • Heat the mixture to reflux and use a Dean-Stark apparatus to remove the water formed during the reaction.[6]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once complete, cool the mixture and remove the solvent under reduced pressure. The crude intermediate can often be used directly in the next step.[6]

Step 2: Thermal Cyclization [6]

  • Place the crude β-aminoacrylate in a round-bottom flask with a high-boiling solvent (e.g., Dowtherm A).[6]

  • Heat the mixture with stirring to approximately 250-260 °C for 30-60 minutes.[6]

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature, allowing the 4-hydroxyquinoline product to precipitate.

  • Collect the product by vacuum filtration.

Evaluation of Antitubercular Activity

The antitubercular activity of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).[2][9][10]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

Materials:

  • 96-well microplates

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC

  • Test compounds

  • Alamar Blue reagent

  • 20% Tween 80

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Add the M. tuberculosis H37Rv inoculum to each well.

  • Include appropriate positive and negative controls.

  • Incubate the plates at 37°C for 5-7 days.[11]

  • After incubation, add a mixture of Alamar Blue reagent and 20% Tween 80 to each well.[2]

  • Re-incubate the plates for 24 hours.[11]

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[2]

Quantitative Data

The following tables summarize the antitubercular activity of representative quinoline derivatives.

Table 1: Antitubercular Activity of 2-(Quinolin-4-yloxy)acetamide Derivatives against M. tuberculosis H37Rv

CompoundMIC (µM)[3]
8a 6-OCH₃H≤ 0.02
8b 6-ClH≤ 0.02
8c 6-BrH≤ 0.02
8j 6-OCH₃4-F≤ 0.02

Table 2: Antitubercular Activity of 4-Hydroxyquinolin-2(1H)-one Derivatives against M. tuberculosis H37Ra

CompoundRMIC (µM)[12]
38 6-F, 3-phenyl3.2

Visualizations

Synthesis of 4-Alkoxy-2-methylquinoline Derivatives

Synthesis_Workflow_1 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 This compound reaction Ultrasound-Assisted O-Alkylation (15 min) start1->reaction start2 Substituted Benzyl Bromide start2->reaction start3 K2CO3, DMF start3->reaction product 4-Alkoxy-2-methylquinoline Derivative reaction->product

Caption: Ultrasound-assisted synthesis of 4-alkoxy-2-methylquinolines.

Synthesis of 2-(Quinolin-4-yloxy)acetamide Derivatives

Synthesis_Workflow_2 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 4-Alkoxy-2-methylquinoline Derivative reaction Nucleophilic Substitution (18 h, 25°C) start1->reaction start2 Bromoacetamide Derivative start2->reaction start3 K2CO3, DMF start3->reaction product 2-(Quinolin-4-yloxy)acetamide Derivative reaction->product

Caption: Synthesis of 2-(quinolin-4-yloxy)acetamide derivatives.

Microplate Alamar Blue Assay (MABA) Workflow

MABA_Workflow cluster_prep Plate Preparation cluster_incubation1 Incubation cluster_reagent Reagent Addition cluster_incubation2 Final Incubation cluster_readout Result Readout prep1 Prepare serial dilutions of test compounds in 96-well plate prep2 Add M. tuberculosis H37Rv inoculum to all wells prep1->prep2 inc1 Incubate at 37°C for 5-7 days prep2->inc1 reagent Add Alamar Blue and Tween 80 solution inc1->reagent inc2 Incubate at 37°C for 24 hours reagent->inc2 readout Observe color change (Blue -> Pink indicates growth) inc2->readout mic Determine MIC readout->mic

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

References

Application Notes & Protocols: 4-Hydroxy-2-methylquinoline as a Precursor for Antibacterial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The development of novel antimicrobial agents is crucial to address the diminishing efficacy of existing antibiotics. Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous natural and synthetic compounds with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties.[1]

4-Hydroxy-2-methylquinoline, in particular, serves as a versatile precursor for the synthesis of a diverse library of compounds. Its structural framework allows for modifications at various positions, leading to the development of potent antibacterial agents against a spectrum of pathogens. This document provides an overview of synthetic strategies, mechanisms of action, and detailed protocols for utilizing this compound in the discovery of new antibacterial drug candidates.

Synthetic Pathways from this compound

The this compound core can be chemically modified to generate a variety of derivatives with enhanced antibacterial potency. Common synthetic strategies include reactions at the hydroxyl group, the methyl group, and the aromatic ring. A generalized workflow for the synthesis and evaluation of these compounds is outlined below.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A This compound (Precursor) B Chemical Modification (e.g., Alkylation, Amination, Mannich Reaction) A->B Reaction C Library of Derivatives B->C Purification & Characterization D In Vitro Antibacterial Assay (MIC Determination) C->D Screening E Hit Compounds D->E Identification F Lead Optimization (SAR Studies) E->F Analysis G Lead Compounds F->G Refinement

Caption: General workflow for antibacterial drug discovery using this compound.

One common synthetic approach is the Mannich reaction, which involves the aminoalkylation of the active hydrogen at the C3 position of the quinoline ring.[2] Another strategy involves coupling the quinoline scaffold with other pharmacophores, such as quinolones or imidazolium salts, to create hybrid molecules that may exhibit dual-target mechanisms of action.[3][4]

Mechanism of Action

Many antibacterial agents derived from the quinoline scaffold, particularly fluoroquinolones, function by inhibiting essential bacterial enzymes involved in DNA replication.[5] The primary targets are DNA gyrase (Topoisomerase II) and Topoisomerase IV.

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase is the primary mechanism of action against many Gram-negative bacteria.[5][6]

  • Topoisomerase IV: This enzyme is essential for the decatenation (separation) of daughter chromosomes after DNA replication. Its inhibition is the main mode of action against many Gram-positive bacteria.[5][6]

By binding to these enzymes, quinoline derivatives form a stable complex with the enzyme and DNA, leading to breaks in the bacterial chromosome and ultimately cell death. Some novel derivatives may also target other bacterial processes, such as the dihydrofolate reductase (DHFR) enzyme or biofilm formation.[7]

G cluster_bacteria Bacterial Cell A Quinolone Derivative B DNA Gyrase (Gram-Negative) A->B Inhibits C Topoisomerase IV (Gram-Positive) A->C Inhibits D DNA Replication B->D Blocks C->D Blocks E Bacterial Cell Death D->E Leads to

Caption: Mechanism of action for quinolone-based antibacterial agents.

Antibacterial Activity Data

The antibacterial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth. The tables below summarize the MIC values for representative derivatives against various bacterial strains.

Table 1: Activity of Quinoline-based Hybrids against Gram-Positive Bacteria and Mycobacteria.

Compound IDTarget OrganismMIC (µg/mL)Reference
Hybrid 7bStaphylococcus aureus2[3]
Hybrid 7hStaphylococcus aureus20[3]
Hybrid 7aMycobacterium tuberculosis H37Rv20[3]
Hybrid 7bMycobacterium tuberculosis H37Rv10[3]

Table 2: Activity of Quinoline-2-one Derivatives against Multidrug-Resistant Strains.

Compound IDTarget OrganismMIC (µg/mL)Reference
6cMRSA0.75[7]
6cMRSE2.50[7]
6cVRE0.75[7]
Daptomycin (Control)MRSA0.50[7]
Daptomycin (Control)VRE0.50[7]
MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococci.

Table 3: Activity of N-Alkyl-2-quinolonopyrones against ESKAPE Pathogens.

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 7S. aureus (MRSA strains)≤2[8]
Compound 7Enterococcus spp.0.25[8]
Compound 5Enterococcus sp. (VRE strain)Potent (exact value not specified)[8]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is based on the Conrad-Limpach reaction, a classical method for synthesizing 4-hydroxyquinolines.[9]

Materials:

  • Ethyl β-anilinocrotonate

  • Dowtherm A (a mixture of diphenyl and diphenyl ether)

  • Petroleum ether (b.p. 60-70°C)

  • Decolorizing carbon (e.g., Darco or Norit)

  • 500-mL three-necked round-bottomed flask

  • Dropping funnel, mechanical stirrer, air condenser

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Equip the 500-mL flask with a dropping funnel, stirrer, and air condenser.

  • Add 150 mL of Dowtherm A to the flask. Heat the Dowtherm to reflux with stirring.[9]

  • Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.[9]

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete.[9]

  • Allow the mixture to cool to room temperature, during which a yellow solid will precipitate.

  • Add approximately 200 mL of petroleum ether to the mixture.[9]

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it with 100 mL of petroleum ether.[9]

  • Air dry the crude product. For purification, add the product and 10 g of decolorizing carbon to 1 L of boiling water.[9]

  • Filter the hot solution to remove the carbon and allow the filtrate to cool.

  • White, needle-like crystals of this compound will form. Collect the pure product by filtration. The expected yield is 85-90%.[9]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the standard broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[10]

G A Prepare Stock Solution of Test Compound in DMSO B Perform Serial Dilutions in 96-well plate with Cation-Adjusted Mueller-Hinton Broth A->B D Add Inoculum to each well (including positive/negative controls) B->D C Prepare Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) C->D E Incubate at 37°C for 18-24 hours D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • Synthesized quinoline derivatives

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Dissolve the synthesized compounds in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with CAMHB to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]

Conclusion

This compound is a highly valuable scaffold for the development of new antibacterial agents. Its derivatives have demonstrated potent activity against a range of clinically significant bacteria, including drug-resistant strains like MRSA and VRE. The synthetic versatility of the quinoline core allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds. The mechanisms of action, primarily targeting bacterial DNA topoisomerases, are well-established, providing a solid foundation for rational drug design. The protocols outlined herein offer a starting point for researchers to synthesize and evaluate novel quinoline-based compounds in the ongoing effort to combat infectious diseases.

References

Application Notes and Protocols: Synthesis of Alzheimer's Disease Therapeutics from 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of therapeutic agents for Alzheimer's disease (AD) derived from the versatile scaffold, 4-hydroxy-2-methylquinoline. The protocols detailed below are intended to serve as a guide for the development of multi-target ligands aimed at key pathological features of AD, including cholinergic dysfunction, amyloid-beta (Aβ) aggregation, and oxidative stress.

Introduction

This compound is a privileged heterocyclic structure that serves as a valuable starting material for the synthesis of a diverse range of medicinally important compounds.[1][2] Its derivatives have emerged as promising candidates for the treatment of Alzheimer's disease due to their ability to interact with multiple biological targets implicated in the disease's progression. These targets include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), amyloid-beta plaques, and metal ion-induced oxidative stress.[3][4][5] This document outlines the synthesis of two key classes of this compound derivatives: 2-arylethenylquinolines and quinoline-O-carbamates, and provides protocols for their biological evaluation.

Multi-Targeting Strategy for Alzheimer's Disease

The complex and multifactorial nature of Alzheimer's disease necessitates the development of therapeutic agents that can simultaneously address multiple pathological cascades.[6] Derivatives of this compound are well-suited for this multi-target-directed ligand (MTDL) approach. By incorporating different functional moieties onto the quinoline core, it is possible to design compounds that exhibit a combination of the following activities:

  • Cholinesterase Inhibition: To enhance cholinergic neurotransmission.[4][7]

  • Aβ Aggregation Inhibition: To prevent the formation of neurotoxic amyloid plaques.[8][9]

  • Metal Chelation: To sequester metal ions like copper and zinc that promote Aβ aggregation and oxidative stress.[8][10]

  • Antioxidant Activity: To counteract the damaging effects of reactive oxygen species (ROS).[10]

  • Phosphodiesterase (PDE) Inhibition: To modulate signaling pathways involved in learning and memory, such as the NO/cGMP/CREB pathway.[11][12]

Below is a diagram illustrating the multi-target approach for Alzheimer's disease therapy.

MultiTargetApproach cluster_Pathology Alzheimer's Disease Pathology cluster_Therapeutics Quinoline-Based Therapeutics cluster_Mechanisms Therapeutic Mechanisms Cholinergic_Deficit Cholinergic Deficit Abeta_Aggregation Aβ Aggregation Oxidative_Stress Oxidative Stress Metal_Dyshomeostasis Metal Dyshomeostasis Therapeutic This compound Derivatives Cholinesterase_Inhibition Cholinesterase Inhibition Therapeutic->Cholinesterase_Inhibition Inhibit Abeta_Inhibition Aβ Aggregation Inhibition Therapeutic->Abeta_Inhibition Inhibit Metal_Chelation Metal Chelation Therapeutic->Metal_Chelation Chelate Antioxidant_Activity Antioxidant Activity Therapeutic->Antioxidant_Activity Provide Cholinesterase_Inhibition->Cholinergic_Deficit Address Abeta_Inhibition->Abeta_Aggregation Address Metal_Chelation->Metal_Dyshomeostasis Address Antioxidant_Activity->Oxidative_Stress Address

Caption: Multi-target therapeutic strategy for Alzheimer's disease.

Synthesis Protocols

Protocol 1: Synthesis of 2-Arylethenylquinoline Derivatives

This protocol describes a general procedure for the synthesis of 2-arylethenylquinoline derivatives from this compound, which have shown potential as Aβ aggregation inhibitors and antioxidants.[4][9]

Experimental Workflow:

SynthesisWorkflow_Arylethenylquinoline Start This compound Step1 Chlorination with POCl3 Start->Step1 Intermediate1 4-Chloro-2-methylquinoline Step1->Intermediate1 Step2 Condensation with Aromatic Aldehyde (TMSCl, DMF, 150°C) Intermediate1->Step2 Product 2-Arylethenyl-4-chloroquinoline Step2->Product Step3 Nucleophilic Substitution with Amine (Optional) Product->Step3 FinalProduct 4-Amino-2-arylethenylquinoline Derivatives Step3->FinalProduct

Caption: Synthesis of 2-arylethenylquinoline derivatives.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Various aromatic aldehydes

  • Trimethylchlorosilane (TMSCl)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 4-Chloro-2-methylquinoline:

    • In a round-bottom flask, carefully add this compound to an excess of phosphorus oxychloride.

    • Heat the mixture at 120 °C for 2-3 hours.

    • After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution with a cold aqueous NaOH solution to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain 4-chloro-2-methylquinoline.

  • Synthesis of 2-Arylethenyl-4-chloroquinoline Derivatives:

    • Dissolve 4-chloro-2-methylquinoline (1.0 mmol) and a selected aromatic aldehyde (1.05 mmol) in DMF (5 mL).

    • Add trimethylchlorosilane (2 mL) to the mixture.

    • Heat the reaction at 150 °C for 24 hours.[9]

    • After cooling, pour the mixture into ice water (40 mL) and neutralize with aqueous NaOH to form a precipitate.[9]

    • Filter the precipitate, wash with water, and purify by flash column chromatography using a suitable solvent system (e.g., EtOAc/methanol or CH₂Cl₂/petroleum ether) to yield the desired 2-arylethenyl-4-chloroquinoline derivative.[9]

  • (Optional) Synthesis of 4-Amino-2-arylethenylquinoline Derivatives:

    • The 4-chloro group can be further substituted with various amines to introduce additional functionalities and improve biological activity.

    • A mixture of the 2-arylethenyl-4-chloroquinoline derivative, an appropriate amine, and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be heated under microwave irradiation to afford the final 4-amino-2-arylethenylquinoline products.[9]

Protocol 2: Synthesis of Quinoline-O-carbamate Derivatives

This protocol outlines the synthesis of quinoline-O-carbamate derivatives, which have been investigated as potent cholinesterase inhibitors.[8]

Experimental Workflow:

SynthesisWorkflow_Carbamate Start 4-Hydroxyquinoline Step1 Reaction with N,N-disubstituted carbamoyl chloride (K2CO3, CH3CN, 65°C) Start->Step1 Product Quinoline-4-O-carbamate Derivatives Step1->Product

Caption: Synthesis of quinoline-O-carbamate derivatives.

Materials:

  • 4-Hydroxyquinoline (or other hydroxyquinoline isomers)

  • N,N-disubstituted carbamoyl chlorides (e.g., dimethylcarbamoyl chloride, diethylcarbamoyl chloride)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 4-hydroxyquinoline (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add the desired N,N-disubstituted carbamoyl chloride (1.3 equivalents) to the mixture.[8]

  • Heat the reaction mixture at 60-65 °C for 6-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

  • After the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure quinoline-O-carbamate derivative.[8]

Biological Evaluation Protocols

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is a colorimetric method to determine the AChE inhibitory activity of the synthesized compounds.[13]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 7.5)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 50 µL of AChE solution (0.25 U/mL) and 50 µL of the test compound solution at various concentrations to the sample wells.[13] For the control well, add 50 µL of buffer instead of the test compound.

  • Incubate the plate at room temperature for 30 minutes.[13]

  • Initiate the reaction by adding 100 µL of a solution containing ATCI and DTNB to each well.[13]

  • Immediately measure the absorbance at 412 nm at time 0 and after a set incubation time (e.g., 3-10 minutes) using a microplate reader.[13][14]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 4: Amyloid-β (Aβ₁₋₄₂) Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorometric assay is used to screen for inhibitors of Aβ peptide aggregation.[15]

Materials:

  • Synthetic Aβ₁₋₄₂ peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate with a clear bottom

  • Microplate spectrofluorometer

Procedure:

  • Prepare a stock solution of Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in buffer to obtain a monomeric solution.

  • In a 96-well plate, incubate Aβ₁₋₄₂ (e.g., 20 µM) with various concentrations of the test compounds (e.g., 10, 25, 50 µM) in phosphate buffer.[15] The control well should contain Aβ₁₋₄₂ with the vehicle (DMSO).

  • Incubate the plate at 37 °C with shaking for a specified period (e.g., 2.5 hours to several days) to allow for fibril formation.[15]

  • After incubation, add a ThT solution to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~483 nm.[15]

  • Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to the control.

Signaling Pathways

Metal Chelation and Antioxidant Activity Pathway

Many 4-hydroxyquinoline derivatives exert their neuroprotective effects by chelating redox-active metal ions such as copper (Cu²⁺) and zinc (Zn²⁺). This action prevents these metals from promoting the aggregation of Aβ peptides and catalyzing the formation of reactive oxygen species (ROS), thereby reducing oxidative stress.[8][10]

MetalChelationPathway Metal_Ions Cu2+, Zn2+ ROS_Production ROS Production Metal_Ions->ROS_Production Catalyzes Abeta_Aggregation Aβ Aggregation Metal_Ions->Abeta_Aggregation Promotes Abeta_Monomers Aβ Monomers Abeta_Monomers->Abeta_Aggregation Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Neuronal_Damage Neuronal Damage Abeta_Aggregation->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Hydroxyquinoline 4-Hydroxyquinoline Derivative Hydroxyquinoline->Metal_Ions Chelates

Caption: Metal chelation and antioxidant mechanism.

NO/cGMP/CREB Signaling Pathway

Certain quinoline derivatives act as phosphodiesterase 5 (PDE5) inhibitors, preventing the degradation of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the transcription of genes involved in synaptic plasticity and memory formation, offering a therapeutic strategy for the cognitive deficits in AD.[11][12][16]

cGMP_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Five_GMP 5'-GMP cGMP->Five_GMP Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 PDE5->cGMP pCREB p-CREB PKG->pCREB Phosphorylates CREB to CREB CREB Gene_Expression Gene Expression for Synaptic Plasticity & Memory pCREB->Gene_Expression Promotes Quinoline_Inhibitor Quinoline PDE5 Inhibitor Quinoline_Inhibitor->PDE5 Inhibits

References

Application Notes: 4-Hydroxy-2-methylquinoline in the Preparation of Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer properties. 4-Hydroxy-2-methylquinoline, a simple derivative, serves as a valuable starting material for the synthesis of more complex molecules with potent cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for the preparation and evaluation of cytotoxic agents derived from the 4-hydroxyquinoline core, focusing on derivatives synthesized from intermediates structurally related to this compound. The methodologies outlined herein are based on established synthetic transformations such as the Knoevenagel condensation and the Mannich reaction, followed by cytotoxicity assessment using standard in vitro assays.

Data Presentation: Cytotoxic Activity of 4-Hydroxyquinoline Derivatives

The cytotoxic effects of various 4-hydroxyquinoline derivatives, particularly benzylidene and lactone derivatives of 2-(4-hydroxyquinolin-2-yl) acetates, have been evaluated against human colon adenocarcinoma cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The data presented below is compiled from studies on these derivatives, which serve as exemplary compounds that can be conceptually derived from a this compound precursor.[1][2][3]

Table 1: Cytotoxic Activity (IC50, µM) of 4-Hydroxyquinoline Derivatives against Human Colon Adenocarcinoma Cell Lines [1][2]

Compound IDChemical ModificationColo 205 (Doxorubicin-Sensitive)Colo 320 (Doxorubicin-Resistant)MRC-5 (Normal Fibroblasts)
13a (Z)-methyl 2-(4-hydroxyquinolin-2-yl)-3-phenylacrylate11.868.19>20
13b (Z)-ethyl 2-(4-hydroxyquinolin-2-yl)-3-phenylacrylate8.14.58>20
20 (Z)-ethyl 2-(4-hydroxyquinolin-2-yl)-3-(4-nitrophenyl)acrylate2.344.61>20
21 (Z)-ethyl 2-(4-hydroxyquinolin-2-yl)-3-(4-fluorophenyl)acrylate16.54>20>20
22 (Z)-ethyl 2-(4-hydroxyquinolin-2-yl)-3-(p-tolyl)acrylate11.7912.29>20
26 3-(2-hydroxynaphthalen-1-yl)-3,4-dihydropyrano[3,2-c]quinolin-2,5(6H)-dione12.6311>20
28 2-(2-hydroxynaphthalen-1-yl)-2,3-dihydro-1H-pyrano[3,2-c]quinolin-1,4(5H)-dione>2014.08>20
29 2-(1-hydroxynaphthalen-2-yl)-2,3-dihydro-1H-pyrano[3,2-c]quinolin-1,4(5H)-dione>209.86>20
Doxorubicin Reference Drug0.031.120.04

Note: Lower IC50 values indicate higher cytotoxic potency. Values >20 µM are generally considered non-cytotoxic in this context.[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate and subsequent cytotoxic derivatives, as well as for the evaluation of their cytotoxic activity.

Protocol 1: Synthesis of the Key Intermediate - Ethyl 2-(4-hydroxyquinolin-2-yl)acetate

While not a direct modification of this compound, the synthesis of this key intermediate via the Conrad-Limpach reaction is a foundational step for preparing the target cytotoxic compounds.[4]

Step 1: Synthesis of the Enamine Intermediate (Ethyl 3-anilino-2-butenoate)

  • To a solution of aniline (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Heat the mixture to reflux for 2-4 hours. The removal of water using a Dean-Stark apparatus can drive the reaction to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization to Ethyl 2-(4-hydroxyquinolin-2-yl)acetate

  • In a flask equipped with a mechanical stirrer and a condenser, place a high-boiling point solvent such as Dowtherm A (a mixture of diphenyl and diphenyl ether).[5]

  • Heat the solvent to reflux (approximately 250-260 °C).

  • Slowly add the crude enamine intermediate from Step 1 to the refluxing solvent.

  • Continue refluxing for 10-15 minutes after the addition is complete.[5]

  • Allow the mixture to cool to room temperature, which should result in the precipitation of the product as a solid.

  • Add petroleum ether to the mixture to facilitate complete precipitation.

  • Collect the solid by filtration and wash with petroleum ether.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by treatment with decolorizing carbon in boiling water to yield the pure ethyl 2-(4-hydroxyquinolin-2-yl)acetate.[5]

Protocol 2: Synthesis of Cytotoxic Benzylidene Derivatives via Knoevenagel Condensation

This protocol describes the synthesis of compounds such as 13b and 20 .[4]

  • In a 50 mL round-bottom flask, dissolve the ethyl 2-(4-hydroxyquinolin-2-yl)acetate intermediate (0.43 mmol, 1.0 eq) in 25 mL of ethanol.

  • Add the desired aromatic aldehyde (e.g., benzaldehyde for 13b or 4-nitrobenzaldehyde for 20 , 0.43 mmol, 1.0 eq).

  • Add piperidine (0.21 mmol, 0.5 eq) as a catalyst.

  • Heat the reaction mixture at reflux for 6-10 hours, monitoring the progress by TLC.

  • After the reaction is complete, remove the solvent by rotary evaporation.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol).

  • The purified product can be further recrystallized from a suitable solvent (e.g., ethanol) to obtain the final crystalline solid.

  • Characterize the final compound using NMR and mass spectrometry to confirm its structure.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., Colo 205, Colo 320) and a normal cell line (e.g., MRC-5) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 4 hours at 37°C.

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Synthesis and Evaluation Workflow

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase start This compound (Starting Material) intermediate Ethyl 2-(4-hydroxyquinolin-2-yl)acetate (Key Intermediate) start->intermediate Functionalization (e.g., via Conrad-Limpach route from aniline precursor) condensation Knoevenagel Condensation intermediate->condensation reagents Aromatic Aldehydes, Piperidine reagents->condensation derivatives Cytotoxic Benzylidene Derivatives condensation->derivatives assay MTT Cytotoxicity Assay derivatives->assay data_analysis Data Analysis assay->data_analysis cell_lines Cancer Cell Lines (e.g., Colo 205, Colo 320) Normal Cell Line (MRC-5) cell_lines->assay ic50 IC50 Determination data_analysis->ic50

Caption: Workflow for the synthesis and cytotoxic evaluation of 4-hydroxyquinoline derivatives.

Plausible Signaling Pathway for Apoptosis Induction

While the exact mechanism for these specific derivatives is not fully elucidated, related quinoline compounds are known to induce apoptosis through various signaling pathways. A plausible mechanism involves the induction of cellular stress and modulation of key apoptosis-regulating proteins.

G cluster_upstream Upstream Events cluster_downstream Downstream Apoptotic Cascade compound 4-Hydroxyquinoline Derivative target Intracellular Target (e.g., Kinase, Topoisomerase) compound->target ros ROS Production compound->ros er_stress ER Stress target->er_stress ros->er_stress bax Bax/Bcl-2 Ratio ↑ er_stress->bax mito Mitochondrial Dysfunction bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible signaling pathway for apoptosis induction by cytotoxic 4-hydroxyquinoline derivatives.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-2-methylquinoline is a quinoline derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Accurate and reliable quantification of this compound is crucial for quality control during manufacturing and for ensuring the purity of resulting active pharmaceutical ingredients. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below to aid in method development and sample preparation.

PropertyValue
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
Melting Point 234-236 °C
Solubility Slightly soluble in water
UV max (in CHCl₃) 317 nm

(Data sourced from multiple chemical suppliers)[1][2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

This method is designed for a standard HPLC system equipped with a UV detector.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):

  • Prepare a series of dilutions from the stock solution using the initial mobile phase composition (90% A: 10% B) as the diluent.

Sample Preparation (Bulk Drug):

  • Accurately weigh 10 mg of the bulk drug substance.

  • Dissolve it in 100 mL of the initial mobile phase to achieve a concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Method Validation Parameters

The following table summarizes the expected performance characteristics of this HPLC method.

ParameterExpected Value
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G Figure 1: HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard DissolveStandard Dissolve in Methanol (Stock Solution) Standard->DissolveStandard DiluteStandard Prepare Working Standards DissolveStandard->DiluteStandard Inject Inject into HPLC DiluteStandard->Inject Sample Weigh Sample DissolveSample Dissolve in Mobile Phase Sample->DissolveSample FilterSample Filter Sample (0.45 µm) DissolveSample->FilterSample FilterSample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: HPLC Analysis Workflow

Logical Relationship of Method Parameters

This diagram shows the relationship between the different parameters of the HPLC method.

G Figure 2: Interrelation of HPLC Method Parameters cluster_instrument Instrumentation cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions cluster_output Output HPLC HPLC System Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram SolventA 0.1% TFA in Water Gradient Gradient Elution SolventA->Gradient SolventB 0.1% TFA in Acetonitrile SolventB->Gradient Gradient->HPLC FlowRate Flow Rate (1.0 mL/min) FlowRate->HPLC Temperature Column Temp (30°C) Temperature->Column Wavelength Wavelength (220 nm) Wavelength->Detector InjectionVol Injection Volume (10 µL) InjectionVol->HPLC Peak Analyte Peak Chromatogram->Peak

Caption: Interrelation of HPLC Method Parameters

References

Application Notes and Protocols for the NMR Characterization of 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-Hydroxy-2-methylquinoline. This compound, a key heterocyclic scaffold, is a valuable intermediate in the synthesis of various biologically active molecules, including antimalarial and anticancer agents.[1] Accurate structural elucidation using NMR is crucial for quality control, reaction monitoring, and understanding structure-activity relationships in drug discovery.

Molecular Structure and Numbering

The chemical structure and atom numbering for this compound are essential for the correct assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. The data is reported for spectra acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.[2]

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-57.98d8.21H
H-67.23t7.51H
H-77.52t7.71H
H-87.42d8.31H
H-35.91s-1H
CH₃2.29s-3H
OH11.45br s-1H
NH11.45br s-1H

Note: The hydroxyl (OH) and amine (NH) protons are often exchangeable and may appear as a single broad singlet.

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

CarbonChemical Shift (δ, ppm)
C-2151.8
C-3108.5
C-4177.1
C-4a125.2
C-5122.8
C-6118.7
C-7131.5
C-8125.2
C-8a140.3
CH₃42.7

Experimental Protocols

A meticulously executed experimental protocol is fundamental to acquiring high-quality NMR data.

Protocol 1: Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[3][4]

Materials:

  • This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3][4]

  • High-purity deuterated solvent (e.g., DMSO-d₆)[3]

  • High-quality 5 mm NMR tube[3]

  • Glass vial

  • Pasteur pipette and glass wool[3]

Procedure:

  • Weighing: Accurately weigh the this compound sample into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to ensure the complete dissolution of the sample.

  • Filtration: To remove any particulate matter, filter the solution into the NMR tube using a Pasteur pipette with a small plug of glass wool.[3][4]

  • Transfer: The final volume of the solution in the NMR tube should be approximately 0.5 mL, corresponding to a height of about 4 cm.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

G start Start: Sample Preparation weigh Weigh 5-25 mg (1H) or 50-100 mg (13C) of this compound start->weigh dissolve Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve filter Filter into NMR tube using a Pasteur pipette with glass wool dissolve->filter transfer Adjust final volume to ~0.5 mL (4 cm height) filter->transfer cap Cap the NMR tube securely transfer->cap end_prep End: Sample Ready for Analysis cap->end_prep G start_acq Start: Data Acquisition instrument_setup Instrument Setup: Insert sample, lock, and shim start_acq->instrument_setup select_nucleus Select Nucleus (1H or 13C) instrument_setup->select_nucleus setup_1h 1H Parameters: SW ~14 ppm, AQ 2-4s, D1 1-5s, NS 8-16 select_nucleus->setup_1h Proton setup_13c 13C Parameters: SW ~200 ppm, AQ 1-2s, D1 2-5s, NS >=128 select_nucleus->setup_13c Carbon acquire Acquire FID setup_1h->acquire setup_13c->acquire process Process Data: Fourier Transform, Phase Correction, Baseline Correction acquire->process end_acq End: NMR Spectrum process->end_acq

References

Application Notes and Protocols for In Vitro Assays Using 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylquinoline and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities. These compounds have been investigated for their utility in various in vitro assays to assess their efficacy as anticancer, antifungal, and herbicidal agents. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, providing a versatile backbone for the development of novel therapeutic agents. This document provides detailed application notes and protocols for conducting in vitro assays with this compound and its analogs, along with a summary of their biological activities and potential mechanisms of action.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data from various in vitro assays performed on this compound and its derivatives.

Table 1: Anticancer Activity of 4-Hydroxyquinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3g HCT116 (Colon)28.5[1]
A549 (Lung)33.4[1]
Compound 15 MCF-7 (Breast)15.16[2]
HepG-2 (Liver)18.74[2]
A549 (Lung)18.68[2]
Compound 20 Colo 320 (Colon, doxorubicin-resistant)4.61[3]
Colo 205 (Colon, doxorubicin-sensitive)2.34[3]
Compound 13b Colo 320 (Colon, doxorubicin-resistant)4.58[3]
Colo 205 (Colon, doxorubicin-sensitive)8.1[3]

Table 2: Antifungal Activity of Quinoline Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
Compound 4m Candida glabrata0.24[4]
Halogenated quinoline analogue Candida albicans0.1[5]
Halogenated quinoline analogue Cryptococcus neoformans0.05[5]
Quinoline-based hybrid 7c Cryptococcus neoformans15.6[6]
Quinoline-based hybrid 7d Cryptococcus neoformans15.6[6]

Table 3: Herbicidal Activity of 4-Hydroxy-1H-quinolin-2-one Derivatives

Compound IDAssayIC50 (µmol/L)Reference
Compound 8 Inhibition of Oxygen Evolution Rate (Spinach Chloroplasts)126[7]
Compound 2 Inhibition of Oxygen Evolution Rate (Spinach Chloroplasts)157[7]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as in the highest compound concentration) and a blank control (medium only).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antifungal Activity: Broth Microdilution Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium buffered with MOPS

  • This compound derivative (test compound)

  • DMSO

  • 96-well round-bottom plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strains on an appropriate agar medium.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation:

    • Add the prepared fungal inoculum to each well containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

In Vitro Herbicidal Activity: Inhibition of Photosynthetic Electron Transport (Hill Reaction)

This protocol outlines a method to assess the herbicidal activity of this compound derivatives by measuring the inhibition of the Hill reaction in isolated spinach chloroplasts.[3]

Materials:

  • Fresh spinach leaves

  • Ice-cold 0.4 M sucrose solution in 10 mM Tris buffer (pH 7.8)

  • Ice-cold Tris-NaCl buffer

  • DCPIP (2,6-dichlorophenolindophenol) solution

  • This compound derivative (test compound)

  • Cheesecloth

  • Chilled mortar and pestle or blender

  • Centrifuge

  • Spectrophotometer

  • Light source

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in ice-cold sucrose buffer using a chilled mortar and pestle or a blender.[3]

    • Filter the homogenate through several layers of cheesecloth into a chilled beaker.[3]

    • Centrifuge the filtrate at a low speed to pellet cell debris.

    • Carefully decant the supernatant and centrifuge it at a higher speed to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in ice-cold Tris-NaCl buffer. Keep the chloroplast suspension on ice and in the dark.

  • Hill Reaction Assay:

    • Prepare reaction tubes containing the chloroplast suspension, buffer, and different concentrations of the test compound dissolved in a suitable solvent (e.g., ethanol or DMSO). Include a control tube without the inhibitor.

    • Add DCPIP solution to each tube. DCPIP is a blue dye that acts as an artificial electron acceptor and becomes colorless upon reduction.[9]

    • Expose the tubes to a light source.

    • Measure the decrease in absorbance of DCPIP at 600 nm at regular time intervals using a spectrophotometer.[9] The rate of color change is proportional to the rate of photosynthetic electron transport.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction for each concentration of the test compound.

    • Determine the percentage of inhibition of the Hill reaction compared to the control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4-Hydroxy-2- methylquinoline Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

G start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with This compound (various concentrations) incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add Solubilization Solution (DMSO) incubation_4h->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Logical Relationship

G cluster_structure Chemical Structure cluster_activity Biological Activity Core 4-Hydroxyquinoline Core Scaffold Substituents Substituents at various positions Core->Substituents Modification Potency Potency (e.g., low IC50) Substituents->Potency Influences Selectivity Selectivity for Target Cells Substituents->Selectivity Influences Potency->Selectivity Interplay

Caption: Structure-Activity Relationship (SAR) concept.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 4-Hydroxy-2-methylchinolin für biologische Tests

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Überblick über die Derivatisierung von 4-Hydroxy-2-methylchinolin, einer vielseitigen heterozyklischen Verbindung, die als Grundgerüst für die Entwicklung neuer therapeutischer Wirkstoffe dient. Das Chinolin-Grundgerüst ist in zahlreichen Naturstoffen und synthetischen Verbindungen mit einem breiten Spektrum an pharmakologischen Aktivitäten vorhanden, darunter antimikrobielle, krebsbekämpfende und entzündungshemmende Eigenschaften.[1] Die chemische Modifikation des 4-Hydroxy-2-methylchinolin-Kerns ist eine effektive Strategie zur Feinabstimmung der biologischen Aktivität und zur Entwicklung potenter und selektiver Wirkstoffe.

Synthesestrategien zur Derivatisierung

Die Synthese von Derivaten des 4-Hydroxy-2-methylchinolin-Gerüsts zielt typischerweise auf Reaktionen an der Hydroxylgruppe, dem Chinolinring selbst oder an bereits vorhandenen funktionellen Gruppen ab. Zu den gängigen Methoden gehören:

  • Conrad-Limpach-Reaktion: Eine fundamentale Methode zur Synthese des 4-Hydroxy-2-chinolon-Kerns.[2]

  • Modifizierte Mannich-Reaktion: Diese Reaktion wird verwendet, um Aminomethylgruppen in das Chinolingerüst einzuführen, indem Formaldehyd und ein sekundäres Amin eingesetzt werden.[3]

  • Knoevenagel-Kondensation: Die Reaktion mit aromatischen Aldehyden führt zur Bildung von Benzyliden-Derivaten.[3]

  • Mikrowellen-assistierte Synthese: Der Einsatz von Mikrowellenbestrahlung in Gegenwart eines Lewis-Säure-Katalysators wie Wismut(III)-chlorid bietet einen effizienten und umweltfreundlichen Ansatz zur Synthese von 4-Hydroxy-2-chinolon-Analoga.[2]

Biologische Aktivitäten und Quantitative Daten

Derivate von 4-Hydroxy-2-methylchinolin zeigen ein breites Spektrum an biologischen Aktivitäten. Die Wirksamkeit dieser Verbindungen wird typischerweise durch die halbmaximale Hemmkonzentration (IC50) für zytotoxische Effekte oder die minimale Hemmkonzentration (MHK) für antimikrobielle Aktivität quantifiziert.

Antikrebs-Aktivität

Zahlreiche Studien haben die zytotoxische Wirkung von 4-Hydroxy-2-methylchinolin-Derivaten gegen verschiedene Krebszelllinien untersucht. Einige Derivate zeigten eine selektive Toxizität gegenüber resistenten Krebszellen im Vergleich zu nicht-resistenten Krebszellen und normalen Fibroblasten.[3]

Tabelle 1: Zytotoxische Aktivität von substituierten Chinolin-Derivaten gegen humane Krebszelllinien

Verbindungs-IDKrebszelllinieIC50 (µM)Referenz
4ag (Tetrahydrochinolin-Derivat) SNB19 (Glioblastom)38.3[4]
LN229 (Glioblastom)40.6[4]
Verbindung 20 Colo 320 (Darmadenokarzinom, Doxorubicin-resistent)4.61[3]
Colo 205 (Darmadenokarzinom, Doxorubicin-sensitiv)2.34[3]
Verbindung 13b Colo 320 (Darmadenokarzinom, Doxorubicin-resistent)4.58[3]
Colo 205 (Darmadenokarzinom, Doxorubicin-sensitiv)8.1[3]
Verbindung 13a Colo 320 (Darmadenokarzinom, Doxorubicin-resistent)8.19[3]
Colo 205 (Darmadenokarzinom, Doxorubicin-sensitiv)11.86[3]
f1 (N-Chinazolinon-4-hydroxy-2-chinolon-3-carboxamid) MRSA (Staphylococcus aureus)4-8 µg/mL (MHK)[5]
Antimikrobielle Aktivität

Das Chinolin-Grundgerüst ist ein wichtiger Bestandteil vieler antimikrobieller Wirkstoffe.[1] Derivate von 4-Hydroxy-2-methylchinolin wurden auf ihre Aktivität gegen eine Reihe von Bakterien und Pilzen getestet. Die Wirkung beruht oft auf der Hemmung essentieller bakterieller Enzyme wie der DNA-Gyrase.[5][6]

Tabelle 2: Antimikrobielle Aktivität von 4-Hydroxy-2-methylchinolin-Derivaten

Verbindungs-IDMikroorganismusMHK (µM)Referenz
5,7-Dichlor-8-hydroxy-2-methylchinolin (HQ-2) Mycobacterium tuberculosis0.1[7]
Mycobacterium smegmatis1.56[7]
Staphylococcus aureus (MSSA)2.2[7]
Staphylococcus aureus (MRSA)1.1[7]
3j (Bromiertes 4-Hydroxy-2-chinolon-Analog) Aspergillus flavus1.05 ± 0.09 µg/mL (IC50)[8]

Wirkmechanismen und Signalwege

Die Antikrebs-Aktivität von Chinolin-Derivaten wird oft durch die Induktion von Apoptose (programmierter Zelltod) vermittelt. Dies kann über intrinsische und extrinsische Signalwege erfolgen, die durch die Aktivierung von Caspasen gekennzeichnet sind.[9] Einige Derivate können auch den Zellzyklus in der G2/M-Phase arretieren.[9] Ein weiterer wichtiger Mechanismus ist die Hemmung von Signalwegen, die für das Überleben und die Proliferation von Krebszellen entscheidend sind, wie der Akt/mTOR-Signalweg.[10]

apoptosis_pathway cluster_stimulus Auslöser cluster_pathways Signalwege cluster_execution Ausführung Chinolin-Derivat Chinolin-Derivat Extrinsischer Weg Extrinsischer Weg Chinolin-Derivat->Extrinsischer Weg Intrinsischer Weg Intrinsischer Weg Chinolin-Derivat->Intrinsischer Weg Caspase-8 Caspase-8 Extrinsischer Weg->Caspase-8 Mitochondrien Mitochondrien Intrinsischer Weg->Mitochondrien Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Caspase-9 Caspase-9 Caspase-9->Caspase-3/7 Mitochondrien->Caspase-9 Apoptose Apoptose Caspase-3/7->Apoptose

Abbildung 1: Vereinfachter Signalweg der Apoptoseinduktion durch Chinolin-Derivate.

akt_mtor_pathway Chinolin-Derivat Chinolin-Derivat Akt Akt Chinolin-Derivat->Akt mTOR mTOR Akt->mTOR Zellüberleben Zellüberleben mTOR->Zellüberleben Zellproliferation Zellproliferation mTOR->Zellproliferation Autophagie Autophagie mTOR->Autophagie

Abbildung 2: Hemmung des Akt/mTOR-Signalwegs durch Chinolin-Derivate.

Experimentelle Protokolle

Allgemeine Vorschrift für die Knoevenagel-Kondensation
  • Lösen Sie das 2-(4-Hydroxychinolin-2-yl)acetat-Derivat (1 Äquiv.) in einem geeigneten Lösungsmittel wie Ethanol.[3]

  • Fügen Sie den entsprechenden aromatischen Aldehyd (1,1 Äquiv.) und eine katalytische Menge Piperidin hinzu.[3]

  • Erhitzen Sie die Reaktionsmischung für 3-10 Stunden unter Rückfluss.[3]

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).[3]

  • Nach Abschluss der Reaktion kühlen Sie die Mischung ab und entfernen Sie das Lösungsmittel unter reduziertem Druck.[3]

  • Reinigen Sie den Rückstand durch Säulenchromatographie, um das gewünschte Produkt zu erhalten.[3]

Protokoll für die Zytotoxizitätsbestimmung (MTT-Assay)

Der MTT-Assay ist eine Standard-kolorimetrische Methode zur Bestimmung der zellulären metabolischen Aktivität und wird häufig zur Evaluierung der zytotoxischen Effekte einer Verbindung verwendet.

  • Zellaussaat: Säen Sie Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL komplettem Kulturmedium aus. Inkubieren Sie die Platten für 24 Stunden bei 37°C in einer befeuchteten Atmosphäre mit 5% CO2, damit die Zellen anhaften können.

  • Behandlung mit der Verbindung: Bereiten Sie serielle Verdünnungen der Testverbindung in Kulturmedium vor. Entfernen Sie das alte Medium aus den Wells und fügen Sie 100 µL des Mediums mit den verschiedenen Konzentrationen der Testverbindung hinzu. Fügen Sie eine Vehikelkontrolle (Medium mit der gleichen Konzentration des zur Lösung der Verbindung verwendeten Lösungsmittels, z.B. DMSO) und eine Leerkontrolle (nur Medium) hinzu.

  • Inkubation: Inkubieren Sie die Platten für einen definierten Zeitraum (z.B. 24, 48 oder 72 Stunden) bei 37°C.

  • MTT-Zugabe: Fügen Sie 10 µL einer 5 mg/mL MTT-Lösung zu jedem Well hinzu und inkubieren Sie die Platten für weitere 2-4 Stunden bei 37°C.

  • Formazan-Lösung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL DMSO oder eine andere geeignete Lösung hinzu, um die gebildeten Formazan-Kristalle aufzulösen.

  • Absorptionsmessung: Messen Sie die Absorption bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität für jede Konzentration im Vergleich zur Vehikelkontrolle. Erstellen Sie eine Dosis-Wirkungs-Kurve und bestimmen Sie den IC50-Wert.

workflow_synthesis_screening Startmaterial 4-Hydroxy-2- methylchinolin Synthese Derivatisierung (z.B. Knoevenagel) Startmaterial->Synthese Reinigung Chromatographie Synthese->Reinigung Charakterisierung Spektroskopie (NMR, MS) Reinigung->Charakterisierung Biologische Tests Zytotoxizitäts-/ Antimikrobielle Assays Charakterisierung->Biologische Tests Datenanalyse Bestimmung von IC50 / MHK Biologische Tests->Datenanalyse Ergebnis Identifizierung aktiver Derivate Datenanalyse->Ergebnis

Abbildung 3: Allgemeiner Arbeitsablauf von der Synthese zum biologischen Screening.

Schlussfolgerung

Die Derivatisierung von 4-Hydroxy-2-methylchinolin stellt eine vielversprechende Strategie zur Entdeckung neuer Leitstrukturen in der Arzneimittelforschung dar. Die Vielseitigkeit des Chinolin-Gerüsts ermöglicht eine breite Palette an chemischen Modifikationen, die zu Verbindungen mit potenter und selektiver Antikrebs- und antimikrobieller Aktivität führen. Die hier vorgestellten Protokolle und Daten bieten eine solide Grundlage für Forscher, um das therapeutische Potenzial dieser Verbindungsklasse weiter zu untersuchen.

References

Troubleshooting & Optimization

Technical Support Center: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Conrad-Limpach synthesis of 4-hydroxy-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the Conrad-Limpach synthesis, and how can its formation be minimized?

A1: The primary side product is the isomeric 2-hydroxy-4-methylquinoline, often referred to as the Knorr product. Its formation is favored at higher initial condensation temperatures (thermodynamic control), typically around 140°C or higher.[1][2] This occurs when the aniline attacks the ester group of the β-ketoester instead of the keto group. To minimize the formation of this isomer, the initial condensation of the aniline and β-ketoester should be performed under kinetic control, at lower temperatures (e.g., room temperature to moderate heating), to favor the formation of the β-aminoacrylate intermediate that leads to the desired 4-hydroxyquinoline product.[1]

Q2: What is the function of the high-boiling point solvent in the cyclization step?

A2: The high-boiling point solvent serves two main purposes. First, it acts as a heat transfer medium to ensure the reaction mixture reaches and maintains the high temperatures (typically around 250°C) required for the thermal cyclization of the intermediate β-aminoacrylate.[1][3] This electrocyclic ring-closing is the rate-determining step and requires significant thermal energy.[1] Second, using an inert solvent helps to keep the reaction mixture manageable and prevents the formation of a thick, unmanageable tar that can occur when the reaction is run neat.[1]

Q3: My aniline starting material contains a strong electron-withdrawing group, and the reaction yield is low. Why is this happening?

A3: The cyclization step of the Conrad-Limpach synthesis involves an electrophilic attack of a protonated carbonyl group on the aromatic ring of the aniline. If the aniline contains a strong electron-withdrawing group (e.g., a nitro group), the aromatic ring is deactivated, making it a less effective nucleophile. This deactivation hinders the electrophilic aromatic substitution, making the cyclization step more difficult and often resulting in lower yields.

Q4: Is the final product a 4-hydroxyquinoline or a 4-quinolone?

A4: The product of the Conrad-Limpach synthesis exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form). While the product is often depicted as the 4-hydroxyquinoline, it is believed that the 4-quinolone form is the predominant tautomer.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low to no yield of this compound 1. Incomplete initial condensation: The reaction between aniline and ethyl acetoacetate may not have gone to completion. 2. Cyclization temperature too low: The thermal cyclization requires temperatures around 250°C.[1][3] 3. Inefficient heat transfer: Use of a poorly conducting solvent or an inadequate heating apparatus. 4. Decomposition: Prolonged heating at excessively high temperatures can lead to the degradation of starting materials or intermediates.1. Monitor the initial condensation by TLC to ensure completion. Consider extending the reaction time or using a catalytic amount of a weak acid like acetic acid. 2. Utilize a high-boiling point solvent to ensure the reaction mixture reaches the necessary temperature for cyclization.[1] 3. Employ a suitable high-boiling solvent (see Table 1) and a reliable heating mantle with a temperature controller. 4. Optimize the cyclization time; in some cases, 10-15 minutes at reflux is sufficient.
Formation of 2-hydroxy-4-methylquinoline (Knorr product) High initial condensation temperature: The formation of the 2-hydroxy isomer is favored at higher initial reaction temperatures (thermodynamic control).[1][2]Maintain a lower temperature (e.g., room temperature) during the initial condensation of aniline and ethyl acetoacetate to favor the formation of the kinetic product, which leads to this compound.[1]
Reaction mixture becomes a thick, unmanageable tar 1. Polymerization or side reactions: This is more likely to occur at high temperatures, especially in the absence of a suitable solvent. 2. High concentration of reactants: Highly concentrated reaction mixtures can promote intermolecular side reactions leading to polymers.1. Use an inert, high-boiling point solvent such as mineral oil, diphenyl ether, or Dowtherm A to maintain a manageable reaction mixture and improve heat transfer.[1] 2. Adjust the concentration of the reactants by using an appropriate volume of solvent.
Difficulty in isolating/purifying the product Co-precipitation with byproducts: The desired this compound may precipitate from the hot reaction mixture along with tarry byproducts, making purification difficult.Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate as a solid. Add a non-polar solvent like petroleum ether or toluene to help precipitate the product and dissolve the high-boiling solvent. Collect the solid by filtration and wash it with the non-polar solvent. Further purification can be achieved by recrystallization from a suitable solvent like water or ethanol, often with the use of decolorizing carbon to remove colored impurities.

Data Presentation

Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative

This table summarizes data from a study investigating the impact of various high-boiling point solvents on the yield of a 4-hydroxyquinoline derivative in a Conrad-Limpach thermal cyclization.

SolventBoiling Point (°C)Yield (%)
Methyl benzoate19925
Ethyl benzoate21230
Propyl benzoate23145
Isobutyl benzoate24766
2-Nitrotoluene22260
1,2,4-Trichlorobenzene21460
Dowtherm A25765
2,6-di-tert-butylphenol26565

Data adapted from a study on solvent screening for the Conrad-Limpach synthesis. Yields are for the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline and may vary for other derivatives.[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl β-anilinocrotonate (Intermediate)

  • In a suitable flask, mix equimolar amounts of aniline and ethyl acetoacetate.

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • If desired, the reaction can be gently warmed to accelerate the formation of the enamine. The reaction is typically exothermic.

  • The water formed during the condensation can be removed azeotropically using a Dean-Stark apparatus if a solvent like toluene is used, though the reaction is often run neat.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 1-2 hours.

  • The crude ethyl β-anilinocrotonate can often be used directly in the next step without further purification.

Protocol 2: Thermal Cyclization to this compound

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place a high-boiling point solvent (e.g., Dowtherm A).

  • Heat the solvent to reflux (approximately 250-260°C) with stirring.

  • Slowly add the crude ethyl β-anilinocrotonate from Protocol 1 to the hot solvent.

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete. Ethanol will be evolved during the reaction.

  • Allow the reaction mixture to cool to room temperature. The this compound product should precipitate as a solid.

  • Add petroleum ether to the cooled mixture to further precipitate the product and to help dissolve the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether.

  • For further purification, recrystallize the crude product from boiling water or ethanol, using decolorizing carbon if necessary to remove colored impurities. The purified product should be white, needle-like crystals.

Mandatory Visualization

Conrad_Limpach_Synthesis Conrad-Limpach Synthesis of this compound cluster_main_pathway Main Reaction Pathway (Kinetic Control) cluster_side_reaction Side Reaction (Thermodynamic Control) cluster_tar Other Side Reactions aniline Aniline intermediate Ethyl β-anilinocrotonate (Intermediate) aniline->intermediate + Ethyl Acetoacetate (Low Temp) eaa Ethyl Acetoacetate product This compound (Desired Product) intermediate->product High Temp (~250°C) Cyclization tar Tarry Byproducts (Polymerization/Decomposition) intermediate->tar High Temp/ Prolonged Heating aniline2 Aniline knorr_intermediate Acetoacetanilide (Intermediate) aniline2->knorr_intermediate + Ethyl Acetoacetate (High Temp, ~140°C) eaa2 Ethyl Acetoacetate knorr_product 2-Hydroxy-4-methylquinoline (Knorr Side Product) knorr_intermediate->knorr_product High Temp Cyclization knorr_intermediate->tar High Temp/ Prolonged Heating

References

Formation of Knorr product in 4-Hydroxy-2-methylquinoline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-2-methylquinoline. The focus is on managing the formation of the isomeric Knorr product (2-hydroxy-4-methylquinoline) and other potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and direct route to this compound is the Conrad-Limpach synthesis. This method involves the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate, followed by a thermal cyclization of the intermediate ethyl β-anilinocrotonate.[1][2]

Q2: What is the "Knorr product" and why is it a concern in my synthesis?

The "Knorr product" refers to the isomeric 2-hydroxy-4-methylquinoline. It arises from an alternative cyclization pathway of the same β-ketoanilide intermediate used in the Conrad-Limpach synthesis.[3][4] Its formation is a significant concern as it is an impurity that can be difficult to separate from the desired 4-hydroxy product due to their similar physical properties. The Knorr quinoline synthesis classically yields 2-hydroxyquinolines through acid-catalyzed cyclization.[3][4][5]

Q3: What reaction conditions favor the formation of the desired this compound over the 2-hydroxy (Knorr) isomer?

High temperatures are crucial for favoring the 4-hydroxyquinoline product. The Conrad-Limpach reaction is typically performed by heating the intermediate ethyl β-anilinocrotonate in a high-boiling solvent, such as Dowtherm or paraffin oil, at temperatures around 250°C.[1] This thermal cyclization proceeds without a strong acid catalyst.

Q4: Conversely, what conditions favor the formation of the Knorr product (2-hydroxy-4-methylquinoline)?

The formation of the 2-hydroxyquinoline isomer is favored by strong acid catalysis, often at lower temperatures than the thermal cyclization for the 4-hydroxy product. The use of concentrated sulfuric acid or polyphosphoric acid (PPA) promotes the intramolecular electrophilic substitution that leads to the 2-hydroxy isomer.[3][4][6]

Q5: Can the amount of acid catalyst influence the product ratio?

Yes, the concentration of the acid catalyst can significantly impact the product distribution. For instance, in related syntheses, using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline.[3] Conversely, a smaller amount of PPA can lead to the competing formation of the 4-hydroxyquinoline.[3] This is a critical parameter to control if acid-mediated cyclization is considered.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete formation of the ethyl β-anilinocrotonate intermediate.2. Cyclization temperature is too low.3. Insufficient reaction time during cyclization.1. Ensure complete reaction of aniline and ethyl acetoacetate. This step is often run at a lower temperature (e.g., room temperature to gentle warming) before the high-temperature cyclization.2. Increase the cyclization temperature to the recommended 240-250°C. Use a high-boiling, inert solvent like Dowtherm or diphenyl ether to maintain a stable temperature.[1]3. Extend the refluxing time after the addition of the intermediate to the hot solvent, typically for 10-15 minutes or as monitored by TLC.[1]
Significant Contamination with 2-Hydroxy-4-methylquinoline (Knorr Product) 1. Presence of acidic impurities catalyzing the Knorr pathway.2. The cyclization temperature was not high enough, allowing the acid-catalyzed pathway to compete.3. Use of an inappropriate solvent that promotes the Knorr cyclization.1. Neutralize the reaction mixture before the high-temperature cyclization step if any acid was used for the formation of the intermediate.2. Ensure the reaction temperature is consistently high (250°C). The thermal reaction pathway leading to the 4-hydroxy product dominates at this temperature.3. Switch to a non-polar, high-boiling solvent like Dowtherm or paraffin oil. Avoid using strong acids like sulfuric acid for the cyclization step.[1]
Product is Discolored (Yellow/Brown) 1. Oxidation or side reactions at high temperatures.2. Residual starting materials or byproducts.1. After the reaction, allow the mixture to cool before adding a non-polar solvent like petroleum ether to precipitate the crude product.[1]2. Purify the crude product by treating a hot aqueous solution with activated carbon (e.g., Darco or Norit) to remove colored impurities.[1]3. Recrystallize the product from boiling water or another suitable solvent.
Difficulty in Isolating the Product 1. Product is too soluble in the wash solvent.2. Incomplete precipitation.1. Use a non-polar solvent like petroleum ether to wash the crude solid.[1]2. Ensure the reaction mixture has cooled to room temperature to allow for complete precipitation of the product before filtration.

Experimental Protocols

Key Experiment: Synthesis of this compound via Conrad-Limpach Cyclization

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Step 1: Synthesis of Ethyl β-anilinocrotonate (Intermediate)

  • In a flask, combine equimolar amounts of aniline and ethyl acetoacetate.

  • The reaction is typically exothermic and can be stirred at room temperature for several hours or until the reaction is complete (monitored by TLC). A small amount of a catalyst like acetic acid can be used.

  • Water is formed as a byproduct and should be removed, for example, by azeotropic distillation if the reaction is heated in a suitable solvent like toluene.

  • The resulting ethyl β-anilinocrotonate can be isolated or used directly in the next step.

Step 2: Thermal Cyclization to this compound

  • Place 150 mL of Dowtherm (a mixture of diphenyl and diphenyl ether) in a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.[1]

  • Heat the Dowtherm to reflux (approximately 250°C) with stirring.

  • Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel into the refluxing solvent.[1]

  • Continue stirring and refluxing for 10–15 minutes after the addition is complete. Ethanol will be formed and can be allowed to escape or be collected.[1]

  • Allow the mixture to cool to room temperature. A yellow solid should separate.

  • Add approximately 200 mL of petroleum ether to the cooled mixture to aid precipitation.

  • Collect the solid product by filtration on a Büchner funnel and wash it with 100 mL of petroleum ether.[1]

  • For purification, treat the crude product with 10 g of activated carbon in 1 L of boiling water. Filter the hot solution and allow it to cool slowly.

  • The product, 2-methyl-4-hydroxyquinoline, will crystallize as white, needle-like crystals.[1]

  • The expected yield is approximately 85–90%.[1]

Data Presentation

Synthesis MethodKey ReagentsCatalyst/ConditionsPrimary ProductTypical YieldReference
Conrad-Limpach Aniline, Ethyl acetoacetateHigh Temperature (~250°C), High-boiling solvent (e.g., Dowtherm)This compound85-90%[1]
Knorr Synthesis β-ketoanilideConcentrated H₂SO₄ or excess PPA2-HydroxyquinolineVaries[3][4]

Visualizations

Reaction Pathways

cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization Pathways A Aniline C Ethyl β-anilinocrotonate A->C B Ethyl Acetoacetate B->C P1 This compound (Conrad-Limpach Product) C->P1 High Temp (~250°C) (Thermal Cyclization) P2 2-Hydroxy-4-methylquinoline (Knorr Product) C->P2 Strong Acid (H₂SO₄) (Electrophilic Substitution)

Caption: Reaction pathways for the synthesis of quinoline isomers.

Troubleshooting Workflow

Start Start Synthesis CheckProduct Analyze Product Mixture (e.g., TLC, NMR) Start->CheckProduct Problem High Knorr Product Contamination? CheckProduct->Problem Success Pure 4-Hydroxy Product (Proceed to Purification) Problem->Success No Troubleshoot Troubleshooting Steps Problem->Troubleshoot Yes Step1 Verify Cyclization Temperature is >240°C Troubleshoot->Step1 Step2 Check for Acidic Impurities Step1->Step2 Step3 Ensure Use of Inert, High-Boiling Solvent Step2->Step3 Rerun Adjust Conditions & Rerun Step3->Rerun Rerun->CheckProduct

Caption: Troubleshooting workflow for Knorr product contamination.

References

Technical Support Center: Synthesis of 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Hydroxy-2-methylquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Conrad-Limpach synthesis. This reaction involves the condensation of aniline with ethyl acetoacetate to form an intermediate, ethyl β-anilinocrotonate, which is then cyclized at high temperatures to yield this compound.[1][2]

Q2: What are the critical parameters affecting the yield of the Conrad-Limpach synthesis?

A2: The key factors influencing the yield are the reaction temperature during cyclization and the choice of solvent. High temperatures, typically around 250 °C, are necessary for the cyclization step.[1] The use of a high-boiling, inert solvent is crucial for achieving high yields.[1]

Q3: Are there alternative, higher-yielding methods available?

A3: Yes, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating. It often leads to significantly reduced reaction times and improved yields.[3][4] This is attributed to the efficient and uniform heating provided by microwaves, which can accelerate the reaction rate and minimize the formation of side products.[3]

Q4: What are the common side products in this synthesis?

A4: A potential side reaction in the Conrad-Limpach synthesis is the formation of the isomeric 2-hydroxyquinoline, known as the Knorr product. This can occur if the initial reaction between aniline and the β-ketoester is carried out at higher temperatures, favoring the formation of a β-keto anilide intermediate which then cyclizes differently.

Q5: How can I purify the crude this compound?

A5: The crude product, which often separates as a solid upon cooling the reaction mixture, can be purified by recrystallization.[2] Common purification steps involve washing the crude solid with a solvent like petroleum ether to remove the high-boiling reaction solvent, followed by treatment with decolorizing carbon and recrystallization from boiling water or other suitable solvents like ethanol or acetic acid.[2][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.

Issue Potential Cause Solution
Low Yield Incomplete Cyclization: The reaction temperature may be too low or the reaction time too short.Ensure the reaction temperature reaches and is maintained at ~250 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. The use of a high-boiling solvent is critical to achieve the necessary temperature.[1]
Suboptimal Solvent: The solvent may not be suitable for reaching the required high temperature or may be interfering with the reaction.Use a high-boiling, inert solvent such as Dowtherm A (a mixture of diphenyl ether and biphenyl) or mineral oil.[1][2] Solvents with boiling points above 250 °C generally give better yields.[6]
Formation of Knorr Product (2-hydroxyquinoline isomer): The initial condensation of aniline and ethyl acetoacetate was performed at too high a temperature.The initial condensation should be carried out at a lower temperature to favor the formation of the desired ethyl β-anilinocrotonate intermediate.
Product is Dark or Oily Presence of Impurities: Incomplete reaction or side reactions can lead to a discolored or oily product.Purify the crude product by washing with a non-polar solvent like petroleum ether to remove the high-boiling solvent.[2] Further purification can be achieved by treating with decolorizing carbon and recrystallizing from boiling water or ethanol.[2]
Reaction is Too Vigorous or Uncontrolled Rapid Heating: Heating the reaction mixture too quickly can lead to an uncontrolled reaction.Heat the reaction mixture gradually to the desired temperature.
Absence of a Stirring Mechanism: Lack of proper mixing can lead to localized overheating.Ensure efficient stirring throughout the reaction.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Hydroxyquinolines
ParameterConventional Heating (Conrad-Limpach)Microwave-Assisted Synthesis
Reaction Time Several hoursA few minutes[4]
Typical Yield Moderate to good (can be variable)Good to excellent (often higher than conventional)[4][7]
Energy Consumption HighLow
Byproduct Formation Can be significantOften minimized[3]
Table 2: Effect of Different Catalysts on the Yield of 4-Hydroxy-2-quinolone Analogues under Microwave Irradiation
CatalystTime (min)Yield (%)
BiCl₃ (20%)848
Zn(OOCCH₃)₂835
SiO₂1529
K-101624
ZnCl₂940
CsI1035
CuBr1038
AgNO₃1140
Data from a study on the synthesis of 4-hydroxy-2-quinolone analogues.[7]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound via Conrad-Limpach Reaction

Step 1: Synthesis of Ethyl β-anilinocrotonate

  • In a suitable flask, mix aniline and ethyl acetoacetate.

  • The reaction can be carried out at room temperature or with gentle heating. The progress can be monitored by the separation of water.

  • After the reaction is complete, remove the water and any unreacted starting materials, typically by distillation under reduced pressure. The crude ethyl β-anilinocrotonate can often be used in the next step without further purification.

Step 2: Cyclization to this compound

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a high-boiling solvent such as Dowtherm A (150 ml for a 0.32 mole scale reaction).[2]

  • Heat the solvent to reflux with stirring.[2]

  • Add the ethyl β-anilinocrotonate (65 g, 0.32 mole) rapidly through the dropping funnel.[2]

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete.[2]

  • Allow the mixture to cool to room temperature, during which a yellow solid should separate.[2]

  • Add petroleum ether (approximately 200 ml) to the mixture and collect the solid by filtration.[2]

  • Wash the solid with additional petroleum ether (100 ml).[2]

  • For purification, treat the crude product with decolorizing carbon in boiling water, filter the hot solution, and allow it to cool to obtain white, needle-like crystals of this compound. A yield of 85-90% can be expected.[2]

Protocol 2: Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolone Analogues

This protocol describes a general procedure for the synthesis of 4-hydroxy-2-quinolone analogues using microwave irradiation.[7]

  • In a microwave-safe glass tube, introduce a 3:1 mixture of diethyl malonate and a β-enaminone in 1 mL of ethanol.[7]

  • Add the catalyst, for example, 0.2 mmol of BiCl₃.[7]

  • Subject the reaction mixture to microwave irradiation for a specified time (typically 5-13 minutes).[7]

  • Monitor the progress of the reaction by TLC.

  • After completion, add 5 mL of ethanol and recover the catalyst by filtration.[7]

  • The product can then be isolated from the filtrate, often yielding moderate to good results (51-71%).[7]

Visualizations

experimental_workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization & Purification start Aniline + Ethyl Acetoacetate intermediate Ethyl β-anilinocrotonate start->intermediate Condensation cyclization High-Temperature Cyclization (~250 °C) in High-Boiling Solvent intermediate->cyclization crude_product Crude This compound cyclization->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure This compound purification->final_product

Caption: Experimental workflow for the Conrad-Limpach synthesis.

troubleshooting_yield cluster_check Initial Checks cluster_solutions Solutions start Low Yield of This compound temp_check Is the cyclization temperature ~250 °C? start->temp_check solvent_check Is a high-boiling inert solvent being used? temp_check->solvent_check Yes increase_temp Increase and maintain temperature at ~250 °C temp_check->increase_temp No change_solvent Use Dowtherm A or mineral oil solvent_check->change_solvent No check_isomer Analyze for the presence of the 2-hydroxy isomer solvent_check->check_isomer Yes purify Optimize purification (decolorizing carbon, recrystallization) check_isomer->purify No isomer detected

References

Technical Support Center: Purification of Crude 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Hydroxy-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities largely depend on the synthetic route employed. For the frequently used Conrad-Limpach synthesis, impurities may include unreacted starting materials such as aniline and ethyl acetoacetate, as well as side-products from incomplete cyclization or side reactions. The crude product is often a yellow or brownish solid, indicating the presence of colored impurities that can lower the melting point.[1]

Q2: My purified this compound has a low melting point and a yellowish tint. What could be the cause?

A low melting point and discoloration suggest the presence of residual impurities. Even after initial purification, trace amounts of starting materials or by-products can remain. It has been noted that without treatment with a decolorizing agent like activated carbon during recrystallization, the product may retain a low melting point.[1]

Q3: I am observing significant product loss during column chromatography. Why is this happening and how can I prevent it?

Product loss on a silica gel column can occur due to the basic nature of the quinoline nitrogen, which can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel. This can also cause streaking of the product on TLC and the column. To mitigate this, consider adding a small amount of a basic modifier, such as 0.1-1% triethylamine, to your eluent. Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial.

Q4: My this compound fails to crystallize from solution and instead oils out. What should I do?

"Oiling out" is a common issue in crystallization and can be addressed by several troubleshooting steps:

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can favor the formation of an oil over crystals.

  • Adjust the solvent system: The solvent may be too non-polar for your compound at the point of saturation. Try adding a small amount of a more polar co-solvent.

  • Reduce the concentration: Your solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil and attempt to recrystallize again.

  • Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound to provide a nucleation site.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Low Recovery - The compound is too soluble in the recrystallization solvent, even at low temperatures.- Too much solvent was used.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product is still colored after recrystallization - Presence of highly colored impurities.- Add activated carbon (e.g., Darco or Norit) to the hot solution before filtration to adsorb colored impurities.[1]
No crystal formation - The solution is not supersaturated.- The chosen solvent is inappropriate.- Concentrate the solution by slowly evaporating some of the solvent.- Try a different solvent or a mixture of solvents. Ethanol/water mixtures are often effective.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Product streaking on TLC and broad peaks during column chromatography - Strong interaction between the basic quinoline and acidic silica gel.- Add 0.1-1% triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.
Product does not elute from the column - The eluent is not polar enough.- Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar system (e.g., hexane/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol) can be effective.
Co-elution of impurities with the product - The chosen eluent system does not provide adequate separation.- Optimize the solvent system using TLC to achieve better separation between your product and the impurities. Try different solvent combinations.

Experimental Protocols

Recrystallization of this compound

This protocol is adapted from a procedure for the purification of 2-methyl-4-hydroxyquinoline.[1]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of boiling water in an Erlenmeyer flask. If the compound has low water solubility, a mixture of ethanol and water can be used.

  • Decolorization: To the hot solution, add a small amount of decolorizing carbon (e.g., Norit or Darco) to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of white, needle-like crystals should be observed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization). Allow the crystals to air dry or dry them in a vacuum oven.

Column Chromatography of this compound
  • Stationary Phase and Column Packing: Use silica gel as the stationary phase. Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. To prevent issues with product adsorption, it is recommended to add 0.1-1% triethylamine to the eluent.

  • Gradient Elution (if necessary): If the product does not elute, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate or by switching to a more polar solvent system like dichloromethane/methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification Method Comparison
Purification MethodTypical Solvents/EluentsKey ParametersExpected PurityExpected Yield
Recrystallization Water, Ethanol, Ethanol/WaterUse of decolorizing carbon, slow coolingHigh85-90%[1]
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/Methanol (with 0.1-1% Triethylamine)Gradient elution may be requiredHighVariable, dependent on sample purity and technique

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound dissolve Dissolve in a suitable solvent crude->dissolve purification_choice Choose Purification Method dissolve->purification_choice recrystallization Recrystallization purification_choice->recrystallization High initial purity column Column Chromatography purification_choice->column Complex mixture decolorize Add Decolorizing Carbon (Optional) recrystallization->decolorize load_column Load onto Column column->load_column hot_filtration Hot Filtration decolorize->hot_filtration cool Cool to Crystallize hot_filtration->cool collect_crystals Collect and Dry Crystals cool->collect_crystals pure_product Pure this compound collect_crystals->pure_product elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate evaporate->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Purification Troubleshooting Common Purification Issues start Purification Issue oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield colored_product Product is Colored start->colored_product streaking Streaking on TLC/Column start->streaking solution1 Slow Cooling / Change Solvent / Seed Crystal oiling_out->solution1 solution2 Use Minimum Solvent / Change Solvent low_yield->solution2 solution3 Use Decolorizing Carbon colored_product->solution3 solution4 Add Triethylamine to Eluent / Use Alumina streaking->solution4

Caption: Troubleshooting common purification issues for this compound.

References

Technical Support Center: Recrystallization of 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the recrystallization of 4-Hydroxy-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound should be a pale cream to white, needle-like crystalline solid.[1] The reported melting point is consistently in the range of 234-236 °C.[2][3] A significantly lower or broader melting point range indicates the presence of impurities.

Q2: What are the best solvents for the recrystallization of this compound?

This compound is slightly soluble in water, DMSO, and methanol.[2][4] Based on its polar heterocyclic structure, polar protic solvents are generally good candidates for recrystallization. Ethanol and water are commonly used. A detailed solvent selection guide is provided in the tables below.

Q3: My compound has a persistent yellow or brown color. How can I remove it?

Colored impurities can often be removed by treating the hot solution with activated carbon (charcoal) before filtration.[1] However, it is crucial to use the minimum amount necessary, as excessive charcoal can adsorb the desired compound, leading to a lower yield.

Q4: Can I use a mixed solvent system for recrystallization?

Yes, if a single solvent does not provide the desired solubility profile, a mixed solvent system can be effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until turbidity appears. The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool slowly.

Data Presentation: Solvent Selection and Physical Properties

Table 1: Solubility Characteristics of this compound

SolventPolarity IndexBoiling Point (°C)Solubility at 25°C (Estimated)Solubility at Boiling Point (Estimated)Suitability for Recrystallization
Water10.2100Sparingly SolubleSolubleGood, but may require a large volume.
Ethanol5.278Slightly SolubleVery SolubleExcellent choice.
Methanol6.665Slightly SolubleVery SolubleGood, but lower boiling point may lead to rapid crystallization.
Ethyl Acetate4.477Sparingly SolubleModerately SolublePotential for good crystal formation.
Acetone5.156Slightly SolubleSolubleUse with caution due to low boiling point.
Toluene2.4111InsolubleSlightly SolubleMay be suitable as a "poor" solvent in a mixed system.
Dichloromethane3.140InsolubleSlightly SolubleNot ideal due to very low boiling point.

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₉NO
Molecular Weight159.19 g/mol
Melting Point234-236 °C[2][3]
AppearancePale cream to white crystalline powder[1]
pKa~4.44 (Predicted)[3]

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous Solution

This protocol is adapted from a procedure in Organic Syntheses.[1]

  • Dissolution: In a 500 mL Erlenmeyer flask, add 5 g of crude this compound to 200 mL of deionized water. Heat the mixture to boiling on a hot plate with magnetic stirring. Add small portions of hot deionized water until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (approximately 0.1-0.2 g) of activated charcoal to the solution. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.

Protocol 2: Recrystallization from Ethanol
  • Dissolution: In a 250 mL Erlenmeyer flask, add 5 g of crude this compound. Add ethanol in small portions while heating the mixture to a gentle boil on a hot plate with magnetic stirring. Continue adding ethanol until the solid is just dissolved.

  • Decolorization (Optional): If necessary, decolorize the solution with activated charcoal as described in Protocol 1.

  • Hot Filtration: Perform a hot filtration as described in Protocol 1, using a pre-warmed funnel and receiving flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For optimal crystal growth, you can place the flask in an insulated container to slow the cooling process further. Once at room temperature, cool the flask in an ice-water bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals thoroughly to remove all traces of ethanol.

Troubleshooting Guide

dot

References

Technical Support Center: Stability of 4-Hydroxy-2-methylquinoline in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 4-Hydroxy-2-methylquinoline in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that influence the stability of this compound in an aqueous solution?

A1: The stability of this compound in aqueous solutions is primarily affected by several factors, including:

  • pH: Quinoline derivatives can be sensitive to pH. While specific data for this compound is limited, related compounds often show greater stability in acidic to neutral conditions compared to alkaline solutions.

  • Light: Exposure to light, especially UV radiation, can lead to photodegradation. It is recommended to protect solutions from light.

  • Temperature: Elevated temperatures can accelerate thermal degradation. For long-term storage, refrigeration is advisable.

  • Oxidation: The quinoline ring can be susceptible to oxidation from atmospheric oxygen or other oxidizing agents.

  • Microbial Contamination: In non-sterile aqueous solutions, microbial growth can potentially degrade the compound over time.

Q2: My aqueous solution of this compound has turned yellow/brown. What is the cause?

A2: A color change in your solution is a common indicator of chemical degradation. This is often due to photodegradation or oxidation. It is crucial to prepare fresh solutions and store them protected from light in a cool, dark place. If the problem persists, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, general degradation pathways for quinoline derivatives suggest the formation of hydroxylated derivatives and N-oxides as common oxidative and photodegradation products. Advanced oxidation processes on the parent compound, quinoline, have been shown to produce hydroxylated and chlorinated species in the presence of chloride ions. To definitively identify the degradation products in your specific experimental conditions, we recommend conducting a forced degradation study and analyzing the stressed samples using techniques like LC-MS/MS.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: To ensure the stability of your aqueous solutions, we recommend the following storage conditions:

  • Temperature: For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage (weeks to months), store aliquots at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.

  • Light: Always store solutions in amber vials or wrap the container in aluminum foil to protect them from light.

  • Atmosphere: For sensitive applications or long-term storage, consider purging the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing to prevent oxidation.

  • Container: Use well-sealed, inert containers (e.g., glass) to prevent contamination and solvent evaporation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps Rationale
Precipitate forms in the aqueous solution. Low aqueous solubility.This compound is slightly soluble in water.[1][2][3] Consider using a co-solvent such as ethanol or DMSO (ensure compatibility with your experiment). Gentle warming and sonication can also aid dissolution, but monitor for degradation.To achieve a clear, homogenous solution for accurate experimentation.
Inconsistent results in biological assays. Degradation of stock solutions.Prepare fresh stock solutions for each experiment. Store stock solutions at low temperatures (-20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles by aliquoting.To ensure the concentration and integrity of the compound are maintained throughout the experiment.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. Use a validated stability-indicating HPLC method.To confirm if the unknown peaks are related to the degradation of this compound and to ensure the analytical method is capable of separating the parent compound from its degradants.
Discoloration of the solution. Photodegradation or oxidation.Store the solution in amber vials or wrapped in aluminum foil. Prepare solutions with deoxygenated water and consider purging with an inert gas.To minimize degradation caused by light and oxygen exposure.

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a general overview of the expected stability of quinoline derivatives under forced degradation conditions. Researchers should determine the specific degradation kinetics for this compound experimentally.

Table 1: General Stability Profile of Quinoline Derivatives under Forced Degradation Conditions

Stress Condition Typical Reagents and Conditions Potential Degradation Expected Stability of this compound (Hypothetical)
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 60°CDegradation of acid-labile groups.Likely to be relatively stable.
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 60°CDegradation of base-labile groups.Potentially susceptible to degradation.
Oxidation 3-30% H₂O₂, room temperatureFormation of N-oxides and hydroxylated derivatives.Susceptible to oxidation.
Thermal Degradation 60-80°C (in solution or as solid)General decomposition.Degradation is expected to increase with temperature.
Photodegradation Exposure to UV and/or visible light (ICH Q1B guidelines)Formation of photoisomers, hydroxylated derivatives, and ring cleavage products.Susceptible to photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound and to generate its degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solution of the compound in a tightly sealed vial in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

    • Use LC-MS/MS to identify the mass of the degradation products and elucidate their structures.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of polar and non-polar compounds. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. The λmax for this compound is approximately 317 nm in chloroform.[1]

  • Method Optimization: Analyze the stressed samples from the forced degradation study. Adjust the gradient profile, flow rate, and mobile phase composition to achieve adequate separation (resolution > 1.5) between the parent compound and all degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid Expose to stress conditions base Base Hydrolysis (1 M NaOH, 60°C) stock->base Expose to stress conditions oxidation Oxidation (30% H₂O₂, RT) stock->oxidation Expose to stress conditions thermal Thermal (80°C) stock->thermal Expose to stress conditions photo Photodegradation (ICH Q1B) stock->photo Expose to stress conditions hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples lcms LC-MS/MS Analysis for Degradant Identification hplc->lcms Identify unknown peaks logical_relationship cluster_factors Stability Influencing Factors cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products compound This compound in Aqueous Solution ph pH light Light temp Temperature oxygen Oxygen hydrolysis Hydrolysis ph->hydrolysis photodegradation Photodegradation light->photodegradation thermal_deg Thermal Degradation temp->thermal_deg oxidation Oxidation oxygen->oxidation hydroxylated Hydroxylated Derivatives hydrolysis->hydroxylated photodegradation->hydroxylated ring_cleavage Ring Cleavage Products photodegradation->ring_cleavage oxidation->hydroxylated n_oxides N-Oxides oxidation->n_oxides thermal_deg->ring_cleavage

References

Technical Support Center: Degradation of 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental study of 4-Hydroxy-2-methylquinoline degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications?

A1: this compound, also known as 2-methyl-4-quinolinol, is a chemical compound with the molecular formula C10H9NO.[1][2] It serves as an important intermediate in the synthesis of various medicinally significant compounds.[3] These include antibacterial agents, antitubercular agents, and compounds for the treatment of Alzheimer's disease.[3]

Q2: Why is it important to study the degradation of this compound?

A2: Quinoline and its derivatives are nitrogen-heterocyclic compounds that can be toxic, carcinogenic, and mutagenic.[4][5] They are often found in industrial wastewater from sources like coking plants and refineries.[4][6] Studying the degradation pathways is crucial for developing effective bioremediation strategies to remove these persistent pollutants from the environment.[6][7]

Q3: What are the known microbial degradation pathways for quinoline compounds?

A3: Microbial degradation of quinoline typically proceeds through aerobic pathways. Two common routes have been identified in various microorganisms: the 8-hydroxycoumarin pathway and the 5,6-dihydroxy-2(1H) quinolinone pathway.[4][8] Both pathways are initiated by hydroxylation of the quinoline ring structure, leading to the formation of various intermediates that are further catabolized.[9] Some bacteria, like Rhodococcus and Pseudomonas putida, have been shown to utilize more than one pathway simultaneously.[4][8]

Q4: What are the typical intermediates identified during quinoline degradation?

A4: The initial step in many quinoline degradation pathways is the formation of a hydroxyquinoline, such as 2-hydroxyquinoline (which exists in tautomeric form as 2(1H)-quinolinone).[5][9][10] Subsequent intermediates can include dihydroxyquinolines (e.g., 2,8-dihydroxyquinoline), 8-hydroxycoumarin, and other downstream products resulting from ring cleavage.[9][11][12]

Q5: What analytical techniques are suitable for monitoring the degradation of this compound and its intermediates?

A5: A combination of chromatographic and spectroscopic methods is typically employed. High-Performance Liquid Chromatography (HPLC) is commonly used for quantifying the parent compound and major metabolites.[13] For the identification of unknown intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential techniques.[5][10] UV/Vis spectroscopy can also be used for rapid determination of quinoline and some of its hydroxylated derivatives.[13]

Troubleshooting Guide

Q: I am not observing any degradation of this compound in my microbial culture. What are the possible reasons?

A: Lack of degradation can stem from several factors. Consider the following troubleshooting steps:

  • Inoculum Viability: Ensure that the microbial culture is active and has been properly acclimated to the substrate. Some strains require a period of adaptation before they can efficiently degrade quinoline compounds.[4]

  • Toxicity: The concentration of this compound may be too high, leading to substrate inhibition or toxicity. Try running the experiment with a range of lower initial concentrations.[6]

  • Sub-optimal Culture Conditions: Degradation is highly dependent on environmental factors. Verify that the pH, temperature, and aeration (shaking speed) are optimal for your specific microbial strain. The optimal conditions for quinoline-degrading bacteria are often around a neutral to slightly alkaline pH (7.0-9.0) and a temperature of 30-37°C.[4][7]

  • Nutrient Limitation: Ensure the mineral salt medium (MSM) contains all the necessary nutrients for bacterial growth. Quinoline is often provided as the sole source of carbon and nitrogen to isolate specific degraders.[6][7]

  • Abiotic Loss: Run a sterile control (flask with medium and this compound but no microbes) to check for abiotic loss due to factors like adsorption to the flask walls or photodegradation.

Q: The degradation rate is highly variable across my experimental replicates. How can I improve consistency?

A: Inconsistent results are often due to variations in experimental setup. To improve reproducibility:

  • Homogenous Inoculum: Ensure the inoculum is well-mixed before being distributed into the experimental flasks to guarantee a uniform starting cell density (OD600) in each replicate.[7]

  • Consistent Conditions: Maintain identical conditions for all replicates, including media volume, flask size, shaking speed, and temperature. Variations in aeration can significantly impact the degradation rate of aerobic bacteria.[7]

  • Precise Sampling: Use a standardized and consistent sampling technique at each time point.

Q: The parent compound is disappearing, but I cannot detect the expected degradation intermediates. What could be happening?

A: This scenario can arise from several possibilities:

  • Rapid Turnover: The intermediates may be highly unstable or rapidly transformed into subsequent products in the pathway, preventing them from accumulating to detectable levels.[8]

  • Alternative Pathway: The microorganism might be using a novel or unexpected degradation pathway that does not produce the intermediates you are targeting.

  • Complete Mineralization: The degradation may be so efficient that the intermediates are quickly funneled into central metabolism and mineralized to CO2 and H2O.

  • Analytical Limitations: Your analytical method may not be sensitive enough or suitable for detecting the specific intermediates. Consider using more sensitive techniques like LC-MS/MS for metabolite profiling.

Proposed Degradation Pathways of this compound

While specific degradation pathways for this compound are not extensively documented, we can propose potential pathways based on the established microbial catabolism of quinoline and methylquinolines.[4][8][9] The presence of the methyl group at the C2 position and the hydroxyl group at the C4 position will influence the subsequent enzymatic attacks.

Two plausible pathways are proposed below.

G cluster_pathway1 Proposed Pathway A: via Dihydroxy Intermediates A This compound B 2,4,8-Trihydroxy-methylquinoline A->B Hydroxylation C Hypothetical Ring Cleavage Product B->C Dioxygenase D Central Metabolism C->D Further Degradation

Caption: Proposed degradation pathway A for this compound.

G cluster_pathway2 Proposed Pathway B: via Hydroxymethyl Intermediate E This compound F 4-Hydroxy-2-(hydroxymethyl)quinoline E->F Hydroxylation of Methyl Group G 4-Hydroxyquinoline-2-carboxylic acid F->G Oxidation H Further Degradation G->H Decarboxylation & Ring Cleavage

Caption: Proposed degradation pathway B for this compound.

Experimental Protocols & Workflows

Experimental Workflow: Microbial Degradation Study

The following diagram outlines a typical workflow for investigating the microbial degradation of this compound.

Caption: General workflow for a microbial degradation experiment.

Detailed Protocol: Batch Degradation Experiment
  • Strain Acclimatization:

    • Isolate a quinoline-degrading bacterial strain from a contaminated source (e.g., coking wastewater activated sludge) using enrichment culture techniques.[4][7]

    • Begin by culturing the isolate in a minimal salt medium (MSM) containing a low concentration of quinoline (e.g., 50 mg/L).[6]

    • Gradually increase the concentration of quinoline in subsequent transfers to acclimate the strain.[6]

  • Preparation of Inoculum:

    • Grow the acclimated strain in a nutrient-rich medium (e.g., LB medium) for 18-24 hours at 30°C with shaking (150 rpm).[7]

    • Harvest the cells by centrifugation (e.g., 5000 rpm for 10 min).

    • Wash the cell pellet twice with sterile MSM to remove any residual nutrient medium.

    • Resuspend the cells in sterile MSM to a specific optical density (e.g., OD600 of 1.0).

  • Degradation Experiment:

    • Prepare 250 mL Erlenmeyer flasks containing 100 mL of sterile MSM.

    • Spike the medium with this compound to the desired initial concentration (e.g., 100 mg/L).

    • Inoculate the flasks with the prepared cell suspension to a final concentration of 5-10% (v/v).[7]

    • Prepare a sterile control flask (no inoculum) to monitor for abiotic degradation.

    • Incubate the flasks on a rotary shaker (e.g., 150-180 rpm) at the optimal temperature (e.g., 30°C).[4][7]

  • Sampling and Analysis:

    • Withdraw aliquots (e.g., 1-2 mL) from each flask at regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).

    • Measure the cell growth by monitoring the optical density at 600 nm (OD600).[7]

    • Prepare samples for analysis by centrifuging to remove bacterial cells.

    • Analyze the supernatant for the concentration of this compound using HPLC.

    • For intermediate identification, extract the supernatant with an appropriate solvent (e.g., ethyl acetate) at different pH values and analyze using GC-MS or LC-MS/MS.[8]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the degradation of quinoline by various bacterial strains. This data can serve as a starting point for optimizing experiments with this compound.

Table 1: Optimal Conditions for Quinoline Degradation by Different Bacterial Strains

Bacterial StrainOptimal Temperature (°C)Optimal pHInoculum Size (%)Shaking Speed (rpm)Reference
Rhodococcus gordoniae JH145308.01180[4]
Ochrobactrum sp. C2307.0 - 9.010150[7]
Brevundimonas sp. K4308.08120[6]

Table 2: Quinoline Degradation Efficiency by Different Bacterial Strains

Bacterial StrainInitial Concentration (mg/L)Time for Complete Degradation (h)Reference
Rhodococcus gordoniae JH14510028 - 30[4]
Ochrobactrum sp. C225024[7]
Pseudomonas putida5003[9]
Brevundimonas sp. K450 - 20028[6]

References

Technical Support Center: 4-Hydroxy-2-methylquinoline Powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 4-Hydroxy-2-methylquinoline powder. It includes troubleshooting for common experimental issues, frequently asked questions, and detailed protocols for handling and storage.

Troubleshooting Guide

Researchers may encounter several issues during the handling and use of this compound powder. This section provides a systematic guide to troubleshooting these common problems.

Troubleshooting Workflow for Common Experimental Issues

troubleshooting_workflow start Identify Experimental Issue issue_appearance Issue: Powder Appearance (e.g., discoloration, clumps) start->issue_appearance issue_solubility Issue: Solubility Problems (e.g., does not dissolve) start->issue_solubility issue_analytical Issue: Unexpected Analytical Results (e.g., HPLC, NMR) start->issue_analytical check_storage Action: Verify Storage Conditions (cool, dry, dark) issue_appearance->check_storage check_solvent Action: Verify Solvent Purity and Polarity issue_solubility->check_solvent check_instrument Action: Calibrate and Verify Instrument Performance issue_analytical->check_instrument check_purity Action: Check Certificate of Analysis (CoA) for purity and appearance check_storage->check_purity degradation Possible Cause: Degradation (light or moisture exposure) check_purity->degradation new_vial Solution: Use a fresh, unopened vial degradation->new_vial sonication Action: Apply Gentle Heating or Sonication check_solvent->sonication solubility_data Action: Consult Solubility Data sonication->solubility_data wrong_solvent Possible Cause: Incorrect Solvent or Low Solubility solubility_data->wrong_solvent change_solvent Solution: Use an Alternative Solvent (e.g., DMSO, DMF) wrong_solvent->change_solvent sample_prep Action: Review Sample Preparation Technique check_instrument->sample_prep contamination Possible Cause: Contamination or Instrumental Error sample_prep->contamination rerun Solution: Prepare Fresh Sample and Rerun Analysis contamination->rerun

Caption: Troubleshooting workflow for this compound.

Q1: The this compound powder appears discolored (e.g., darker than the expected off-white or beige) or clumped. What should I do?

A1:

  • Verify Storage Conditions: Ensure the powder has been stored according to recommendations: in a tightly sealed container, in a cool, dry, and dark place.[1][2] Exposure to light, moisture, or high temperatures can lead to degradation.

  • Check the Certificate of Analysis (CoA): Compare the appearance of your powder to the description on the CoA provided by the supplier.

  • Consider Degradation: Discoloration may indicate degradation of the compound. If degradation is suspected, it is advisable to use a fresh, unopened vial of the powder to ensure the integrity of your experimental results.

Q2: I am having trouble dissolving the this compound powder. What could be the issue?

A2:

  • Consult Solubility Data: this compound is only slightly soluble in water.[3][4] Its solubility is better in organic solvents.

  • Verify Solvent Choice: Ensure you are using an appropriate solvent. For biological assays, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used to prepare stock solutions, which are then further diluted in aqueous media.

  • Use Gentle Heating or Sonication: To aid dissolution, you can try gentle warming (do not overheat) or sonication of the solution.

  • Check for Saturation: It's possible you are trying to prepare a solution that is above the saturation point of the solvent. Try preparing a more dilute solution.

Q3: My analytical results (e.g., HPLC, NMR, Mass Spectrometry) are not what I expected. What are the possible causes?

A3:

  • Verify Sample Preparation: Double-check all steps in your sample preparation protocol, including weighing, dilution, and filtration. Ensure that the powder was fully dissolved before analysis.

  • Instrument Calibration: Confirm that the analytical instrument was properly calibrated and is functioning correctly. Run a standard or control sample if available.

  • Purity of the Compound: If you suspect the purity of the this compound powder, consider running a purity check using a reliable analytical method.

  • Contamination: Contamination of your sample, solvent, or instrument can lead to unexpected peaks or signals. Prepare a fresh sample using clean glassware and high-purity solvents.

Frequently Asked Questions (FAQs)

Q4: What are the recommended storage conditions for this compound powder?

A4: The powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] The recommended storage temperature is typically between 10°C and 25°C.[5]

Q5: What personal protective equipment (PPE) should I use when handling this powder?

A5: It is essential to use appropriate PPE to avoid contact with skin and eyes, and to prevent inhalation.[1][5] This includes:

  • Safety goggles or glasses[5]

  • Chemical-resistant gloves[5]

  • A lab coat or protective clothing[1]

  • If there is a risk of generating dust, a NIOSH/MSHA-approved respirator is recommended.[5]

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

Q6: What should I do in case of accidental exposure?

A6:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[1][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Q7: Is this compound powder sensitive to light?

A7: Yes, some sources indicate that it is light-sensitive.[2][6] Therefore, it is crucial to store it in a light-resistant container and protect it from direct light during experiments whenever possible.

Data Presentation

PropertyValueReference
Appearance White to beige or pale cream to brown powder[3][7]
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.18 g/mol [3]
Melting Point 234-236 °C[3]
Solubility Slightly soluble in water[3][4]
Storage Temperature 10°C - 25°C[5]

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound powder, for example, in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Appropriate volumetric flask

    • Vortex mixer or sonicator

    • Pipettes

  • Procedure:

    • Calculate the required mass of this compound powder to achieve the desired stock solution concentration.

    • In a chemical fume hood, carefully weigh the calculated amount of powder and transfer it to the volumetric flask.

    • Add a portion of the DMSO (approximately half of the final volume) to the flask.

    • Gently swirl the flask to wet the powder.

    • Use a vortex mixer or a sonicator to aid in the dissolution of the powder. Gentle warming can be applied if necessary, but avoid high temperatures.

    • Once the powder is completely dissolved, add DMSO to the flask up to the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically -20°C for long-term storage).

Mandatory Visualization

Safe Handling and Storage Workflow

safe_handling_workflow start Receiving this compound Powder verify Verify Integrity of Container and Label start->verify storage Store in a Cool, Dry, Dark, and Well-Ventilated Area (10-25°C) verify->storage handling Handling the Powder storage->handling ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) handling->ppe fume_hood Work in a Chemical Fume Hood handling->fume_hood weighing Weighing and Transfer ppe->weighing fume_hood->weighing dissolution Dissolution in Appropriate Solvent weighing->dissolution disposal Waste Disposal dissolution->disposal solid_waste Dispose of Solid Waste in a Labeled Container disposal->solid_waste liquid_waste Dispose of Liquid Waste in a Labeled Container disposal->liquid_waste

Caption: Workflow for safe handling and storage.

References

Technical Support Center: 4-Hydroxy-2-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most common and historically significant methods are the Conrad-Limpach synthesis and the Knorr quinoline synthesis. Both involve the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate. The Conrad-Limpach synthesis, which favors the formation of 4-hydroxyquinolines, is typically a two-step process involving the initial formation of an enamine followed by high-temperature cyclization.[1][2]

Q2: My final product is a brownish or yellowish powder, not the expected off-white solid. What is the likely cause?

Discoloration in the final product is a common issue and is often indicative of impurities.[3] The high temperatures (around 250 °C) required for the cyclization step in the Conrad-Limpach synthesis can lead to the formation of polymeric, tarry byproducts.[3] Exposure of the product to air and light can also cause the formation of colored, oxidized impurities.[3]

Q3: I'm experiencing a low yield. What are the potential reasons?

Low yields can stem from several factors. Incomplete cyclization of the intermediate is a primary cause, which can be due to insufficient temperature or reaction time. The formation of side products, such as the isomeric 2-hydroxyquinoline or bisquinoline derivatives, also consumes starting materials and reduces the yield of the desired product. Additionally, the formation of intractable tar can trap the product, making isolation difficult and reducing the overall yield.[3]

Q4: How can I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques are used to characterize the final product. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure, and Mass Spectrometry (MS) will verify the molecular weight of the compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptoms:

  • Less than expected amount of solid product is isolated after the reaction.

  • Significant amount of dark, viscous residue remains after workup.

Potential Causes & Solutions:

Potential CauseTroubleshooting StepsExpected Outcome
Incomplete Cyclization 1. Verify Reaction Temperature: Ensure the cyclization reaction is heated to the required temperature (typically 240-250 °C). Use a high-boiling point solvent like Dowtherm A or mineral oil to ensure even heat distribution. 2. Increase Reaction Time: If the temperature is correct, consider extending the reflux time in small increments (e.g., 15-30 minutes) and monitor the reaction progress by TLC.Increased conversion of the intermediate to the final product, leading to a higher yield.
Formation of Tarry Byproducts 1. Use an Inert Solvent: High-boiling, inert solvents like Dowtherm A or mineral oil can help to minimize polymerization by keeping the reactants diluted and facilitating better heat transfer. 2. Optimize Reactant Concentration: Avoid overly concentrated reaction mixtures which are more prone to polymerization.A cleaner reaction mixture with less tar formation, making product isolation easier and improving the yield.
Suboptimal Workup 1. Thorough Extraction: Ensure the crude product is thoroughly washed with a non-polar solvent like petroleum ether or hexanes to remove the high-boiling solvent and other soluble impurities. 2. Efficient Filtration: Use a Büchner funnel for efficient collection of the precipitated product.Improved recovery of the crude product from the reaction mixture.
Issue 2: Discolored Final Product (Yellow to Brown)

Symptoms:

  • The isolated this compound is not an off-white or pale cream powder but is instead yellow, tan, or brown.

Potential Causes & Solutions:

| Potential Cause | Troubleshooting Steps | Expected Outcome | | :--- | :--- | | Presence of Tarry Impurities | 1. Recrystallization with Activated Carbon: Dissolve the crude product in a suitable solvent (e.g., boiling water or ethanol). Add a small amount of activated carbon (decolorizing charcoal) and heat the mixture at reflux for a short period. 2. Hot Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities. 3. Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified product. | The activated carbon will adsorb the colored impurities, resulting in a significantly lighter-colored or off-white final product upon crystallization. | | Oxidation of the Product | 1. Inert Atmosphere: During storage, keep the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Protection from Light: Store the product in an amber-colored vial or a container wrapped in aluminum foil to protect it from light, which can also cause discoloration.[4] | The color of the purified product will remain stable over time. |

Common Impurities in this compound Synthesis

The following table summarizes the common impurities that may be encountered during the synthesis of this compound via the Conrad-Limpach reaction.

ImpurityOriginTypical Method of DetectionRecommended Removal Method
Aniline Unreacted starting materialHPLC, GC-MSWashing with a dilute acid solution during workup.
Ethyl acetoacetate Unreacted starting materialHPLC, GC-MSWashing with water or a non-polar solvent like petroleum ether.
Ethyl β-anilinocrotonate Uncyclized intermediateHPLC, NMREnsuring complete cyclization by optimizing reaction time and temperature. Can be removed by recrystallization.
2-Hydroxy-4-methylquinoline Isomeric byproduct (more common in Knorr synthesis)HPLC, NMRCareful recrystallization may separate the isomers.
Bisquinoline Derivatives Side reaction of the product with itself or intermediatesHPLC, MSColumn chromatography or fractional crystallization.
Polymeric Tar High-temperature polymerization of reactants or intermediatesVisual inspection, insolubilityRecrystallization with activated carbon.

Experimental Protocols

Conrad-Limpach Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Step 1: Synthesis of Ethyl β-anilinocrotonate (Intermediate)

  • In a suitable reaction vessel, mix equimolar amounts of aniline and ethyl acetoacetate.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Allow the mixture to stand at room temperature or warm gently to initiate the condensation reaction, which is evidenced by the formation of water.

  • Remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or by placing the reaction mixture under vacuum.

Step 2: Cyclization to this compound

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and an air condenser, place a high-boiling point solvent such as Dowtherm A (a mixture of diphenyl and diphenyl ether).

  • Heat the solvent to reflux (approximately 250 °C) with stirring.

  • Add the ethyl β-anilinocrotonate prepared in Step 1 dropwise to the refluxing solvent.

  • Continue to stir and reflux the mixture for 10-15 minutes after the addition is complete. Ethanol will distill from the reaction mixture.

  • Allow the mixture to cool to room temperature. A yellow solid should precipitate.

  • Add petroleum ether to the cooled mixture and collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with additional petroleum ether to remove the high-boiling solvent.

Step 3: Purification of this compound

  • Air-dry the crude product.

  • In a large flask, dissolve the crude product in boiling water.

  • Add a small amount of decolorizing carbon (e.g., Norit or Darco) to the hot solution.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature to form white, needle-like crystals of pure this compound.

  • Collect the purified crystals by vacuum filtration.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Aniline + Ethyl Acetoacetate intermediate Ethyl β-anilinocrotonate start->intermediate Condensation cyclization High Temperature Cyclization (in Dowtherm A) intermediate->cyclization crude_product Crude this compound cyclization->crude_product wash Wash with Petroleum Ether crude_product->wash recrystallize Recrystallize from water with Activated Carbon wash->recrystallize pure_product Pure this compound recrystallize->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Discolored Product incomplete_reaction Incomplete Reaction problem->incomplete_reaction tar_formation Tar Formation problem->tar_formation oxidation Oxidation problem->oxidation side_products Side Products problem->side_products optimize_conditions Optimize Temp/Time incomplete_reaction->optimize_conditions use_solvent Use High-Boiling Solvent tar_formation->use_solvent activated_carbon Recrystallize with Activated Carbon tar_formation->activated_carbon inert_storage Store under Inert Atmosphere & Dark oxidation->inert_storage purification Chromatography/ Recrystallization side_products->purification

References

Resolving tautomeric ambiguity in 4-Hydroxy-2-methylquinoline characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for resolving the tautomeric ambiguity in the characterization of 4-hydroxy-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the tautomeric forms of this compound?

A1: this compound exists in a tautomeric equilibrium between two primary forms: the enol form (this compound) and the keto form (4-methyl-1H-quinolin-4-one). Computational studies suggest that the keto tautomer is generally the more stable form.[1] The interconversion between these structural isomers occurs through proton migration.[2]

Q2: Which tautomer is expected to be predominant?

A2: In both the solid state and in solution, the keto form (4-methyl-1H-quinolin-4-one) is predominantly favored over the enol form.[3] This preference is attributed to the greater stability of the quinolone system. While both isomers can coexist in the gas phase, the keto form is the major species under typical laboratory conditions.[4]

Q3: Why is understanding the tautomerism of this compound important in drug development?

A3: Tautomerism can significantly impact a molecule's physicochemical properties, including its stability, solubility, and how it binds to biological targets.[2][5] Different tautomers can exhibit distinct pharmacological activities and pharmacokinetic profiles.[6] Therefore, identifying the predominant tautomeric form is crucial for understanding its behavior in biological systems and for rational drug design.[6][7]

Troubleshooting Experimental Characterization

Q4: My 1H NMR spectrum shows unexpected peaks or broadening. How can I interpret this?

A4: The presence of multiple tautomers in solution can lead to a more complex NMR spectrum than anticipated for a single structure.[8] Peak broadening can be a result of the chemical exchange between the enol and keto forms. The equilibrium can be influenced by the solvent, temperature, and pH.[8] To resolve this, consider the following:

  • Solvent Effects: The choice of NMR solvent can shift the tautomeric equilibrium. Running the spectrum in different solvents of varying polarity may help to distinguish the peaks corresponding to each tautomer.

  • Temperature Variation: Acquiring spectra at different temperatures can affect the rate of interconversion. At lower temperatures, the exchange may slow down, leading to sharper signals for each tautomer.

  • 2D NMR: Techniques such as HSQC and HMBC can help in assigning the proton and carbon signals definitively to the correct tautomeric form.[8]

Q5: How can I definitively distinguish between the enol and keto forms using spectroscopy?

A5: A combination of spectroscopic techniques is often the most effective approach:

  • 13C NMR Spectroscopy: The keto form will exhibit a characteristic downfield chemical shift for the C4 carbon (C=O), typically above 170 ppm.[9] This signal is absent in the enol form, which would instead show a signal for an aromatic carbon bearing a hydroxyl group. The chemical shift of the C4 carbon can be a reliable indicator of the predominant tautomer.[10]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm-1 is indicative of the C=O stretching vibration of the quinolinone ring, confirming the presence of the keto tautomer.[9]

  • UV-Vis Spectroscopy: The two tautomers will have different electronic transitions and thus different absorption spectra. While both forms may absorb in the UV region, the lactam (keto) form typically has its origin at a lower energy (longer wavelength) compared to the lactim (enol) form.[11]

Data Presentation

Table 1: Key Spectroscopic Data for Tautomer Identification

Spectroscopic TechniqueKeto Form (4-methyl-1H-quinolin-4-one)Enol Form (this compound)Reference
13C NMR C4 signal > 170 ppmC4 signal in aromatic region[9]
IR Spectroscopy Strong C=O stretch at 1650-1680 cm-1Absence of strong C=O stretch in that region[9]
UV-Vis Spectroscopy S1 ← S0 origin at ~29,112 cm-1S1 ← S0 origin at ~31,349 cm-1[11]

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

  • 1H NMR Acquisition:

    • Acquire a standard 1H NMR spectrum.

    • Observe the aromatic region and look for signals corresponding to the quinoline ring protons, as well as any broad signals that might indicate exchangeable protons (N-H or O-H).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Pay close attention to the downfield region (160-200 ppm) to identify the presence or absence of a carbonyl (C=O) signal, which is characteristic of the keto form.

  • Data Analysis: Compare the observed chemical shifts with literature values and the expected values for each tautomer to determine the predominant form in the chosen solvent.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Mix approximately 1-2 mg of the solid sample with about 100 mg of dry potassium bromide (KBr).

    • Grind the mixture into a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000 to 400 cm-1.

  • Data Analysis: Examine the spectrum for a strong absorption band in the 1650-1680 cm-1 region, which is a key indicator of the C=O group in the keto tautomer.

Visualizations

Tautomeric_Equilibrium cluster_enol Enol Form cluster_keto Keto Form enol This compound keto 4-Methyl-1H-quinolin-4-one enol->keto Proton Transfer keto->enol Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion synthesis Synthesized This compound nmr NMR (1H, 13C) synthesis->nmr ir FTIR synthesis->ir uv_vis UV-Vis synthesis->uv_vis conclusion Predominant Tautomer Identified nmr->conclusion ir->conclusion uv_vis->conclusion

Caption: Workflow for the characterization of this compound.

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Performance of 4-Hydroxy-2-methylquinoline and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of 4-hydroxy-2-methylquinoline and its analogs with other quinoline derivatives, supported by experimental data from various scientific studies. The information is intended to assist researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development in understanding the potential of these compounds as antimicrobial agents.

Introduction to Quinolines as Antimicrobial Agents

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[1] The versatility of the quinoline ring allows for chemical modifications that can significantly modulate the antimicrobial potency and spectrum of the resulting compounds.[2] This guide focuses on this compound and its close analogs, comparing their antimicrobial efficacy against other classes of quinoline derivatives.

Data Presentation: Antimicrobial Activity

The following tables summarize the quantitative antimicrobial activity of 4-hydroxy-2-quinolone analogs and other quinoline derivatives against a panel of clinically relevant microorganisms. The data, presented as Minimum Inhibitory Concentrations (MIC) and half-maximal inhibitory concentrations (IC50), has been compiled from multiple studies. It is important to note that direct comparison of values between different studies should be approached with caution due to potential variations in experimental methodologies.

Table 1: Antibacterial Activity of 4-Hydroxy-2-quinolone Analogs and Other Quinolines
Compound/DerivativeOrganismMIC (µg/mL)Reference
4-Hydroxy-2-quinolone Analogs
3-Nonyl-6-fluoro-4-hydroxy-2-quinolone (3i)Staphylococcus aureus125-1000[3]
3-Nonyl-7-bromo-4-hydroxy-2-quinolone (3j)Staphylococcus aureus125-500[3]
4-Hydroxy-2-quinolone analogsEscherichia coli>1000[3]
Fluoroquinolones
CiprofloxacinStaphylococcus aureus0.125 - 8[4]
Escherichia coli0.013 - 1[4]
Pseudomonas aeruginosa0.15 - >32[4]
LevofloxacinStaphylococcus aureus0.06 - >8.0[4]
Escherichia coli≤ 0.06 - 2[4]
Pseudomonas aeruginosa0.5 - >512[4]
Non-Fluoroquinolone
Nalidixic AcidStaphylococcus aureus0.25[4]
Escherichia coli0.50 - 64[4]
Pseudomonas aeruginosa700[4]
Other Quinolines
4-Hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7)Clavibacter michiganensis31.3[5]
Table 2: Antifungal Activity of 4-Hydroxy-2-quinolone Analogs
Compound/DerivativeOrganismIC50 (µg/mL)Reference
4-Hydroxy-2-quinolone Analogs
3-Nonyl-4-hydroxy-2-quinolone (3a)Aspergillus flavus70.97[3]
3-Nonyl-6-fluoro-4-hydroxy-2-quinolone (3i)Aspergillus flavus1.83[3]
3-Nonyl-7-bromo-4-hydroxy-2-quinolone (3j)Aspergillus flavus1.05[3]
Amphotericin B (Positive Control)Aspergillus flavus1.54[3]

Experimental Protocols

The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]

Broth Microdilution Susceptibility Testing for Aerobic Bacteria

1. Preparation of Materials:

  • Test Compound (Quinoline Derivative): A stock solution is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Microorganism: A fresh, pure culture of the test bacterium grown on an appropriate agar medium is used.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, and an incubator.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are transferred to a sterile broth.

  • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Microtiter Plate Preparation (Serial Dilution):

  • 100 µL of CAMHB is added to all wells of a 96-well plate.

  • 100 µL of the quinoline derivative stock solution (at twice the highest desired final concentration) is added to the first column of wells.

  • A two-fold serial dilution is performed by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. 100 µL is discarded from the tenth column.

  • Column 11 serves as a growth control (no compound), and column 12 serves as a sterility control (no bacteria).

4. Inoculation and Incubation:

  • 5 µL of the standardized bacterial inoculum is added to each well (except the sterility control).

  • The final volume in each well is 100 µL.

  • The plates are sealed and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

  • After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.

Mandatory Visualizations

Experimental Workflow: Broth Microdilution Method

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Inoculation & Incubation cluster_results Results prep_compound Prepare Quinoline Stock Solution serial_dilution Perform 2-Fold Serial Dilution of Compound prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_media Prepare Cation-Adjusted Mueller-Hinton Broth add_media Add Media to 96-Well Plate prep_media->add_media add_media->serial_dilution serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Signaling Pathway: Inhibition of Bacterial DNA Gyrase by Quinolones

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Quinolones DNA Bacterial Chromosome ReplicationFork Replication Fork DNA->ReplicationFork PositiveSupercoils Positive Supercoiling ReplicationFork->PositiveSupercoils DNA_Gyrase DNA Gyrase (GyrA/GyrB) PositiveSupercoils->DNA_Gyrase introduces negative supercoils NegativeSupercoils Negative Supercoiling (Relaxed DNA) DNA_Gyrase->NegativeSupercoils Gyrase_Quinolone_Complex Gyrase-DNA-Quinolone Complex (Cleavage Complex) DNA_Gyrase->Gyrase_Quinolone_Complex stabilizes Replication DNA Replication Continues NegativeSupercoils->Replication Quinolone 4-Hydroxy-2-quinolone Derivative Quinolone->DNA_Gyrase DSB Double-Strand Breaks Gyrase_Quinolone_Complex->DSB leads to CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Mechanism of action of quinolone derivatives through the inhibition of bacterial DNA gyrase.

References

A Comparative Study of 4-Hydroxy-2-methylquinoline Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the quinoline nucleus, and specifically the 4-hydroxy-2-methylquinoline moiety, has emerged as a "privileged structure" due to the diverse and potent biological activities of its derivatives.[1][2] This guide provides a comparative analysis of various this compound analogs, summarizing their anticancer efficacy through quantitative data, detailing the experimental protocols used for their evaluation, and visualizing key signaling pathways implicated in their mechanism of action.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. The data presented below, collated from multiple studies, highlights the potential of these analogs as anticancer agents.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Compound 20[3] Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)4.61
Colo 205 (Colon Adenocarcinoma, Doxorubicin-Sensitive)2.34
Compound 13b[3] Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)4.58
Colo 205 (Colon Adenocarcinoma, Doxorubicin-Sensitive)8.1
Compound 13a[3] Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)8.19
Colo 205 (Colon Adenocarcinoma, Doxorubicin-Sensitive)11.86
Compound 3g[4] HCT116 (Colon Carcinoma)Not explicitly stated, but described as "promising"
A549 (Lung Carcinoma)Not explicitly stated
PC3 (Prostate Carcinoma)Not explicitly stated
MCF-7 (Breast Carcinoma)Not explicitly stated
Quinoline-Chalcone 12e[5] MGC-803 (Gastric Cancer)1.38
HCT-116 (Colon Cancer)5.34
MCF-7 (Breast Cancer)5.21
4-aminoquinoline analog 3s[6] MiaPaCa-2 (Pancreatic Cancer)0.0006
MDA-MB-231 (Breast Cancer)0.0533

Key Experimental Protocols

The evaluation of the anticancer potential of this compound analogs relies on a battery of standardized in vitro assays. Below are the detailed methodologies for some of the key experiments.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for an additional 48-72 hours.[1]

  • MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for 3-4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.[1]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[2]

Apoptosis Assay by Cell Cycle Analysis

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. Cell cycle analysis using flow cytometry can quantify the percentage of cells in the sub-G1 phase, which is indicative of apoptosis.

  • Cell Treatment: Cancer cells, such as U937 leukemia cells, are treated with the test compounds at a specific concentration (e.g., 1 µM) for 24 and 48 hours.[7]

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a solution containing a DNA-binding dye, such as propidium iodide (PI), and RNase A to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the sub-G1 phase of the cell cycle is quantified. A significant increase in the sub-G1 population in treated cells compared to untreated cells indicates the induction of apoptosis.[7]

Signaling Pathways and Mechanisms of Action

This compound analogs exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Many quinoline-based anticancer agents function by inhibiting protein kinases involved in angiogenesis, the formation of new blood vessels that tumors need to grow. A key target in this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Analog This compound Analog Analog->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by this compound analogs.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation.[1] This initiates downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation and migration, and the PI3K-Akt pathway, which is crucial for cell survival.[1] this compound analogs that inhibit VEGFR-2 can block these pathways, thereby preventing angiogenesis and curbing tumor growth.[1]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its upregulation is a common feature in many cancers.[8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Analog This compound Analog Analog->PI3K Inhibition Experimental_Workflow cluster_workflow Anticancer Drug Screening Workflow Compound_Synthesis Compound Synthesis Primary_Screening Primary Screening (e.g., MTT Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Apoptosis, Cell Cycle) Hit_Identification->Secondary_Assays Mechanism_Studies Mechanism of Action Studies Secondary_Assays->Mechanism_Studies Lead_Compound Lead Compound Mechanism_Studies->Lead_Compound

References

A Comparative Guide to the Validation of an HPLC Method for 4-Hydroxy-2-methylquinoline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Hydroxy-2-methylquinoline, a key intermediate in the synthesis of various medicinally important compounds. The performance of this method is compared with other potential analytical techniques, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in establishing robust analytical procedures.

Comparative Analysis of Analytical Methods

While HPLC stands out for its high sensitivity, selectivity, and reproducibility in the analysis of quinoline derivatives, other methods can be employed depending on the specific analytical need.[1][2] A comparison of common analytical techniques for quinoline analysis is presented below.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, high precision and accuracy.Moderate sensitivity, potential for matrix interference.Routine quality control, quantification in bulk drugs and formulations.[3]
LC-MS/MS Separation by HPLC coupled with mass spectrometric detection.High sensitivity and selectivity, structural elucidation capabilities.Higher cost, more complex instrumentation and method development.Bioanalytical studies, impurity profiling, trace analysis.[2][3]
GC-MS Separation of volatile compounds by gas chromatography with mass spectrometric detection.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.Analysis of volatile impurities.[2]
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in a capillary.High separation efficiency, small sample volume.Lower sensitivity for some analytes, reproducibility can be challenging.Chiral separations, analysis of charged molecules.

Validated HPLC Method for this compound

The following section details the experimental protocol and validation data for a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.[1]

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[2]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases before use.[1]

  • Gradient Program: A linear gradient can be optimized. A starting point is 95% A, ramping to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound; a common range for quinoline derivatives is 225-340 nm.[1][2]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).[3]

  • Sample Preparation (Bulk Drug): Accurately weigh 10 mg of the bulk drug, dissolve it in 100 mL of mobile phase to get a concentration of 100 µg/mL, and filter through a 0.45 µm syringe filter before injection.[3]

Method Validation Summary

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5]

Validation ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[1]
Accuracy (% Recovery) 98% - 102%The closeness of the measured value to the true value.[1]
Precision (RSD%) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[1]
Limit of Detection (LOD) 0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[1]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.[1]
Specificity No interference at the retention time of the analyte.The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Robustness Unaffected by small, deliberate variations in method parameters.A measure of the method's capacity to remain unaffected by small variations in parameters such as mobile phase composition, pH, and flow rate.[5]

Visualizing the Workflow

To provide a clear understanding of the processes involved, the following diagrams illustrate the HPLC method validation workflow and the logical relationship of the validation parameters.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_reporting Finalization A Method Development & Optimization B Prepare Standards & Samples A->B C System Suitability Test B->C D Specificity C->D Begin Validation E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Analyze Data I->J K Validation Report J->K

Caption: Workflow for HPLC Method Validation.

Validation_Parameters_Relationship center Validated Method Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Specificity Specificity center->Specificity LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness Linearity->Accuracy informs Linearity->Precision informs LOD->LOQ

References

4-Hydroxy-2-methylquinoline as a VEGFR-2 inhibitor compared to standard drugs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Its inhibition is a clinically validated strategy for cancer therapy. Several small molecule tyrosine kinase inhibitors (TKIs) targeting VEGFR-2 are approved for clinical use. This guide examines the potential of 4-Hydroxy-2-methylquinoline, a simple quinoline derivative, in this context. Based on the available literature for the broader class of quinoline-based inhibitors, it is plausible that this compound could exhibit inhibitory activity against VEGFR-2. However, without direct experimental evidence, its potency relative to standard drugs remains speculative. This document aims to provide a framework for such an evaluation by presenting the performance of current standards and the necessary experimental protocols.

Comparative Analysis of VEGFR-2 Inhibitors

A direct comparison of the inhibitory potency of this compound with standard drugs is hampered by the lack of specific IC50 values for this compound in the reviewed literature. However, the quinoline scaffold is a common feature in several known VEGFR-2 inhibitors. For instance, Lenvatinib, a potent VEGFR-2 inhibitor, is a quinoline derivative.[1] Studies on other quinoline and quinazoline derivatives have demonstrated a wide range of inhibitory activities against VEGFR-2, with some compounds showing potency comparable to or even exceeding that of standard drugs like Sorafenib.[2][3][4][5] This suggests that the quinoline core can be a valuable pharmacophore for the design of novel VEGFR-2 inhibitors.

The tables below summarize the reported inhibitory activities of standard VEGFR-2 inhibitors.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of standard drugs against the isolated VEGFR-2 enzyme. This assay measures the direct inhibitory effect on the kinase activity.

CompoundVEGFR-2 IC50 (nM)Reference(s)
This compound Data Not Available-
Sorafenib90[6]
Sunitinib80[7]
Lenvatinib4[8]
Cabozantinib0.035[9][10][11]
Axitinib0.2[12]
Table 2: HUVEC Proliferation Inhibition

This table shows the IC50 values for the inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation. This cellular assay provides insight into the compound's ability to inhibit angiogenesis in a more biologically relevant context.

CompoundHUVEC Proliferation IC50Reference(s)
This compound Data Not Available-
Sorafenib~1500 nM (1.5 µM)[13]
Sunitinib10 - 40 nM
Lenvatinib3.4 nM
CabozantinibData Not Available-
Axitinib~300 nM (0.3 µM)[12]

Signaling Pathways and Experimental Workflows

To facilitate further research and direct comparison, this section provides diagrams of the VEGFR-2 signaling pathway and a typical experimental workflow for evaluating VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Small molecule inhibitors typically target the ATP-binding site of the intracellular kinase domain, preventing autophosphorylation and subsequent signal transduction.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Point of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain PLCg PLCg VEGFR2:p3->PLCg Autophosphorylation PI3K PI3K VEGFR2:p3->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor This compound / Standard Drugs

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow for Inhibitor Evaluation

A standardized workflow is crucial for the comparative evaluation of potential inhibitors. The following diagram outlines the key steps, from initial biochemical screening to cellular assays.

Experimental_Workflow Workflow for VEGFR-2 Inhibitor Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay In Vitro VEGFR-2 Kinase Assay IC50_Determination Determine IC50 Value Kinase_Assay->IC50_Determination Proliferation_Assay HUVEC Proliferation Assay (e.g., MTT, BrdU) IC50_Determination->Proliferation_Assay HUVEC_Culture Culture HUVECs HUVEC_Culture->Proliferation_Assay Migration_Assay Wound Healing or Transwell Migration Assay HUVEC_Culture->Migration_Assay Tube_Formation Tube Formation Assay on Matrigel HUVEC_Culture->Tube_Formation Cellular_IC50 Determine Cellular IC50 Proliferation_Assay->Cellular_IC50 Compound_Synthesis Synthesis of This compound Compound_Synthesis->Kinase_Assay

Caption: Workflow for VEGFR-2 Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are provided below for the key experiments required to evaluate the efficacy of a potential VEGFR-2 inhibitor.

In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Objective: To determine the IC50 value of the test compound against recombinant human VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP solution (e.g., 500 µM)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compound (this compound) and standard drugs

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • 96-well white microplates

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound and standard drugs in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and the substrate in sterile deionized water.

  • Plate Setup:

    • Add the master mixture to all wells of a 96-well plate.

    • Add the diluted test compounds/standards to the respective "Test Inhibitor" wells.

    • Add 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (no inhibitor) wells.

    • Add 1x Kinase Buffer to the "Blank" (no enzyme) wells.

  • Enzyme Addition: Thaw the VEGFR-2 enzyme on ice and dilute it to the desired concentration in 1x Kinase Buffer. Add the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Detection:

    • Allow the plate and the detection reagent (e.g., Kinase-Glo®) to equilibrate to room temperature.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each concentration of the inhibitor relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable dose-response curve to determine the IC50 value.

HUVEC Proliferation Assay

This assay assesses the effect of the compound on the proliferation of endothelial cells, a key process in angiogenesis.

Objective: To determine the IC50 value of the test compound for the inhibition of VEGF-induced HUVEC proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Test compound and standard drugs (dissolved in DMSO)

  • Recombinant human VEGF-A

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or BrdU incorporation kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells per well in complete EGM-2 medium and allow them to adhere overnight.

  • Serum Starvation: Replace the medium with a low-serum medium (e.g., EGM-2 with 0.5% FBS) and incubate for 4-6 hours to synchronize the cells.

  • Treatment:

    • Prepare serial dilutions of the test compound and standard drugs in low-serum medium.

    • Treat the cells with the various concentrations of the compounds in the presence of a pro-proliferative stimulus, such as 20 ng/mL VEGF-A.

    • Include appropriate controls: vehicle control (DMSO + VEGF-A), negative control (no VEGF-A), and positive control (a known inhibitor + VEGF-A).

  • Incubation: Incubate the cells for 48-72 hours.

  • Proliferation Measurement:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 2-4 hours for MTT).

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

References

A Comparative Guide to HPLC Purity Analysis of 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates and active pharmaceutical ingredients is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Hydroxy-2-methylquinoline, a key intermediate in the synthesis of various pharmaceuticals.[1] The following sections present a comparison of different HPLC columns and mobile phase compositions, supported by typical performance data for quinoline derivatives, to aid in the selection of an optimal analytical method.

Comparison of HPLC Methods

The selection of an appropriate HPLC column and mobile phase is critical for achieving accurate and reliable purity analysis. Reversed-phase HPLC using a C18 column is a widely adopted technique for the analysis of quinoline derivatives due to its versatility and robustness.[2][3] Below is a comparison of three hypothetical HPLC methods with varying parameters, representative of common approaches for analyzing similar compounds.

Data Presentation: Comparison of HPLC Method Performance

ParameterMethod AMethod BMethod C
Column C18 (e.g., Symmetry C18)C18 (e.g., Zorbax Eclipse Plus C18)Phenyl-Hexyl
Dimensions 150 mm x 4.6 mm, 3.5 µm250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile:Water:Triethylamine:Acetic Acid (10:90:0.2:0.8 v/v/v/v), pH 3.0Methanol:0.1 M Ammonium Acetate (30:70 v/v)Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Retention Time (min) ~ 6.5~ 8.2~ 7.1
Linearity (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98% - 102%98% - 102%98% - 102%
Precision (%RSD) < 2%< 2%< 2%
LOD (µg/mL) 0.1 - 1.00.1 - 1.00.1 - 1.0
LOQ (µg/mL) 0.3 - 3.00.3 - 3.00.3 - 3.0

Note: The performance data presented in this table are typical values for HPLC analysis of quinoline derivatives and should be verified through method validation for this compound.[3]

Experimental Protocols

A detailed experimental protocol for a recommended HPLC method (Method A) is provided below. This method is a good starting point for the purity analysis of this compound and can be optimized as needed.

Recommended HPLC Method Protocol (Method A)

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (High-purity, e.g., Milli-Q)

  • Triethylamine (TEA)

  • Acetic Acid (Glacial)

  • This compound reference standard

3. Chromatographic Conditions:

  • Column: C18 (e.g., Symmetry C18), 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: A mixture of acetonitrile, water, triethylamine, and acetic acid in a ratio of 10:90:0.2:0.8 (v/v/v/v). The pH should be adjusted to 3.0 with orthophosphoric acid if necessary.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

5. Sample Solution Preparation:

  • Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

6. System Suitability:

  • Inject the 20 µg/mL standard solution six times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.

  • The theoretical plates for the this compound peak should be greater than 2000.

  • The tailing factor should be not more than 2.0.

7. Analysis:

  • Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area of this compound and any impurities.

8. Calculation:

  • Calculate the percentage purity of the this compound sample using the following formula:

    % Purity = (Area of Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

Mandatory Visualization

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Solution Preparation F Sample Injection and Data Acquisition C->F D->E Stable Baseline E->F SST Passed G Chromatogram Integration F->G H Purity Calculation and Reporting G->H

Caption: Workflow for the purity analysis of this compound by HPLC.

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 4-Hydroxy-2-methylquinoline in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the target profile and potential off-target effects of a compound is paramount. This guide provides a comparative analysis of the likely cross-reactivity of 4-Hydroxy-2-methylquinoline, a member of the versatile quinolinone family of compounds. Due to a lack of direct, publicly available screening data for this compound against a broad panel of targets, this guide infers its potential for cross-reactivity by examining the diverse biological activities of its structural analogs. The quinolinone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets. [1][2]

The 4-hydroxy-2-quinolinone core is a tautomeric form of 2,4-dihydroxyquinoline and has garnered significant attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antibacterial activities.[1] This inherent versatility suggests that this compound may also interact with multiple protein families.

Inferred Target Profile of this compound

Based on the activities of its derivatives, this compound likely exhibits a degree of cross-reactivity. The quinolinone scaffold has been successfully modified to target various enzymes and receptors, indicating the potential for off-target interactions.

Potential for Multi-Target Activity

Compounds with the 4-hydroxy-2-quinolinone core have been investigated as multi-target agents, particularly in the context of diseases with complex pathologies.[2] For instance, research has focused on developing derivatives with combined anti-inflammatory and antioxidant activities.[2] This multi-target potential underscores the likelihood of this compound interacting with various biological pathways.

Comparative Biological Activities of 4-Hydroxy-2-quinolinone Analogs

To illustrate the potential cross-reactivity of this compound, this section summarizes the biological activities of structurally related compounds in a comparative format.

Table 1: Anti-inflammatory and Antioxidant Activity of 4-Hydroxy-2-quinolinone Derivatives

Compound IDTarget/AssayIC50 / ActivityReference
Carboxamide Analog 3hLipoxygenase (LOX)10 µM[1]
Carboxamide Analog 3sLipoxygenase (LOX)10 µM[1]
Carboxamide Analog 3gLipoxygenase (LOX)27.5 µM[1]
Carboxamide Analog 3gLipid Peroxidation100% inhibition[1]
Carboxamide Analog 3gHydroxyl Radical Scavenging67.7%[1]
Carboxamide Analog 3gABTS Radical Cation Decolorization72.4%[1]
Hybrid Analog 11eLipoxygenase (LOX)52 µM[1]
Hybrid Analog 11eLipid Peroxidation97% inhibition[1]

Table 2: Anticancer and Other Activities of 4-Hydroxy-2-quinolinone Analogs

Compound ClassTarget/ActivityPotencyReference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesPhosphatidylinositol 3-kinase (PI3Kα)Not specified
4-quinolone-3-carboxamidesCannabinoid receptor 2 (CB2R) ligandsHigh affinity
4-hydroxy-2-oxo-1,2-dihydroquinolinesStreptococcus pneumoniae inhibitorsPotent activity[1]
Ring-substituted 4-hydroxy-1H-quinolin-2-onesHerbicidal (Photosystem II inhibition)Varied, some with IC50 in the µmol/L range[3]
Ring-substituted 4-hydroxy-1H-quinolin-2-onesAntifungalActive against various strains[3]

Visualizing Potential Mechanisms of Action

The broad activity of the 4-hydroxy-2-quinolinone scaffold can be visualized through its interaction with key signaling pathways. For example, the anti-inflammatory effects of some derivatives are attributed to the inhibition of enzymes like lipoxygenase (LOX), which is involved in the production of pro-inflammatory mediators.

LOX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 releases AA Arachidonic Acid PLA2->AA LOX Lipoxygenase (LOX) AA->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Quinolinone 4-Hydroxy-2-quinolinone Analogs Quinolinone->LOX inhibit

Potential inhibition of the lipoxygenase pathway.

Experimental Protocols

The following are generalized experimental protocols for assays commonly used to evaluate the biological activities of quinolinone derivatives.

Lipoxygenase (LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory response.

  • Reagents and Materials : Soybean lipoxygenase, linoleic acid (substrate), borate buffer, test compound (e.g., a 4-hydroxy-2-quinolinone derivative), and a spectrophotometer.

  • Procedure :

    • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a cuvette, mix the borate buffer, soybean lipoxygenase solution, and the test compound solution.

    • Incubate the mixture at room temperature for a specified period.

    • Initiate the enzymatic reaction by adding the linoleic acid substrate.

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the product.

    • Calculate the percentage of inhibition by comparing the rate of reaction in the presence and absence of the inhibitor.

    • Determine the IC50 value by testing a range of inhibitor concentrations.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

  • Reagents and Materials : Human cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, and a microplate reader.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4]

MTT_Workflow cluster_plate 96-Well Plate Cell_Seeding 1. Seed Cells Compound_Addition 2. Add Compound Cell_Seeding->Compound_Addition Incubation 3. Incubate Compound_Addition->Incubation MTT_Addition 4. Add MTT Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan MTT_Addition->Formazan_Solubilization Reader 6. Read Absorbance Formazan_Solubilization->Reader

Workflow for a typical MTT cell viability assay.

Conclusion

While direct, comprehensive cross-reactivity data for this compound is not extensively documented, the widespread and diverse biological activities of its structural analogs strongly suggest a potential for interactions with multiple targets. The 4-hydroxy-2-quinolinone scaffold is a versatile platform in drug discovery, capable of being tailored to interact with a range of enzymes and receptors. Researchers working with this compound should consider its potential for polypharmacology and conduct broad profiling to fully characterize its biological effects. This guide serves as a foundational resource for understanding the likely target landscape of this compound based on the rich chemistry and pharmacology of the quinolinone class.

References

A Comparative Guide to 4-Hydroxy-2-methylquinoline Reference Standard for Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical testing, the quality and characterization of reference standards are paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of the 4-Hydroxy-2-methylquinoline reference standard, offering insights into its analytical performance, potential alternatives, and detailed experimental protocols.

Product Specifications and Comparison

A high-quality reference standard of this compound typically presents as a pale cream to pale brown powder.[1] Key quality control parameters for this standard, alongside a common alternative, its isomer 2-Hydroxy-4-methylquinoline, are summarized below.

ParameterThis compound2-Hydroxy-4-methylquinoline (Alternative)
Appearance Pale cream to cream to pale brown powderOff-white to light yellow powder
Assay (by HPLC) ≥98.0%[1]≥97%
Melting Point 230.5-236.5 °C[1]221-223 °C
Molecular Formula C₁₀H₉NOC₁₀H₉NO
Molecular Weight 159.18 g/mol 159.18 g/mol
CAS Number 607-67-0[1]607-66-9

Table 1: Comparison of typical specifications for this compound and its isomer, 2-Hydroxy-4-methylquinoline.

Analytical Characterization: A Head-to-Head Comparison

The structural identity and purity of a reference standard are confirmed through various analytical techniques. Here, we compare the spectral data of this compound and its potential alternative, 2-Hydroxy-4-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide a unique fingerprint for each compound.

¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityAssignment (this compound)Chemical Shift (ppm)MultiplicityAssignment (2-Hydroxy-4-methylquinoline)
11.45br s-OH11.63br s-NH
8.05d, J=8.1 HzH-57.85d, J=8.1 HzH-5
7.65t, J=7.7 HzH-77.51t, J=7.6 HzH-7
7.45d, J=8.3 HzH-87.25d, J=8.3 HzH-8
7.35t, J=7.5 HzH-67.18t, J=7.5 HzH-6
6.09sH-36.20sH-3
2.37s-CH₃2.40s-CH₃

Table 2: Comparative ¹H NMR data for this compound and 2-Hydroxy-4-methylquinoline.

¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment (this compound)Chemical Shift (ppm)Assignment (2-Hydroxy-4-methylquinoline)
176.5C-4163.5C-2
152.0C-2149.8C-4
140.5C-8a139.2C-8a
131.9C-7130.5C-7
124.9C-5124.0C-5
122.9C-6121.8C-6
118.0C-4a115.8C-4a
109.1C-3109.5C-3
19.2-CH₃18.5-CH₃

Table 3: Comparative ¹³C NMR data for this compound and 2-Hydroxy-4-methylquinoline.

The distinct chemical shifts, particularly for the carbon atoms bearing the hydroxyl group and the methyl group, as well as the aromatic protons, allow for the unambiguous differentiation of the two isomers.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

While specific validated methods for this compound are not always publicly available, a general method for quinoline derivatives can be adapted and validated for its intended use.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve adequate separation.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 235 nm

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: A linear relationship should be established between the concentration and the detector response.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Impurity Profiling

Potential impurities in this compound may arise from the synthesis process. Common synthetic routes, such as the Conrad-Limpach reaction, may result in starting materials, intermediates, and by-products as residual impurities. A robust impurity profiling method, often employing LC-MS, is crucial for a comprehensive characterization of the reference standard.

Visualizing Experimental Workflows

A clear understanding of the analytical workflow is essential for reproducible results. The following diagrams, generated using Graphviz, illustrate the key processes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Reference Standard dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC Purity Assessment.

impurity_profiling_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_processing Data Processing & Identification sample Reference Standard Sample lc_separation LC Separation sample->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection peak_detection Peak Detection ms_detection->peak_detection mass_assignment Mass Assignment peak_detection->mass_assignment db_search Database Search & Spectral Interpretation mass_assignment->db_search impurity_report impurity_report db_search->impurity_report Impurity Report

Caption: Workflow for Impurity Profiling using LC-MS.

Conclusion

The selection of a this compound reference standard requires careful consideration of its purity, identity, and the presence of any potential isomers or impurities. While 2-Hydroxy-4-methylquinoline presents a viable alternative in some applications, its distinct analytical profile necessitates specific method validation. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and ensure the integrity of their analytical results.

References

Fluorinated vs. Non-Fluorinated 4-Hydroxy-2-methylquinoline Derivatives: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of the efficacy of fluorinated versus non-fluorinated 4-Hydroxy-2-methylquinoline derivatives, a class of compounds recognized for their diverse biological activities. By presenting quantitative data, detailed experimental protocols, and visualizing key cellular pathways, this document aims to equip researchers with the critical information needed to guide future drug discovery and development efforts.

Data Presentation: Quantitative Comparison of Biological Activities

The introduction of fluorine to the this compound scaffold can significantly modulate its biological efficacy. The following tables summarize the available quantitative data, comparing the performance of fluorinated derivatives with their non-fluorinated counterparts across various biological assays.

Table 1: Comparative Anti-Inflammatory and Antioxidant Activity

Compound IDDerivativeLipoxygenase (LOX) Inhibition (IC50 in µM)Antioxidant Activity (% Lipid Peroxidation Inhibition)
1a 4-Fluoro-phenyl substituted 4-hydroxy-2-quinolinone10100%
1b 4-Hydroxy-phenyl substituted 4-hydroxy-2-quinolinone27.5100%
1c 4-Methyl-phenyl substituted 4-hydroxy-2-quinolinoneInactive50.7%

Data extracted from a study by K. Savva et al. (2022). Note: These are 4-hydroxy-2-quinolinone derivatives with substitutions on an N-phenyl ring.[1]

Interpretation: The data clearly indicates that the 4-fluoro derivative (1a) is the most potent inhibitor of lipoxygenase, an enzyme crucial in the inflammatory cascade. Its efficacy is nearly three times greater than the hydroxyl-substituted analog (1b), while the methyl-substituted version (1c) is inactive. This highlights the positive influence of the electronegative fluorine atom on the anti-inflammatory potential of this scaffold.[1]

Table 2: Comparative Anticancer Activity of Fluorinated Quinoline Analogues against Triple-Negative Breast Cancer (TNBC) Cells

Compound IDDerivativeIC50 (µM) against MDA-MB-468 Cells
6a Ethyl 6-(3-fluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylate4.0
6b Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylate5.0
6d Ethyl 6-(3,4-difluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylate4.0
6f Ethyl 6-(3-chloro-4-fluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylate2.5

Note: These compounds are derivatives of this compound with fluorinated phenyl groups at the 6-position.

Interpretation: Novel fluorinated quinoline analogues have demonstrated significant anticancer activity against aggressive triple-negative breast cancer cells.[2] Compounds 6a , 6b , 6d , and 6f showed potent cytotoxicity with IC50 values in the low micromolar range, while remaining non-toxic to non-tumorigenic breast cells.[2] The presence of the ester group along with fluorine substitution on the quinoline ring was found to be critical for their anticancer activity.[2]

Table 3: Comparative Antifungal Activity of Fluorinated Quinoline Analogs

Compound IDFungal StrainInhibition Rate (%) at 50 µg/mL
2b Sclerotinia sclerotiorum>80
2e Sclerotinia sclerotiorum>80
2f Sclerotinia sclerotiorum>80
2k Sclerotinia sclerotiorum>80
2n Sclerotinia sclerotiorum>80
2g Rhizoctonia solani80.8

Note: These are 8-fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives. Data indicates that fluorination can lead to potent antifungal activity.

Interpretation: A series of novel fluorinated quinoline analogs have shown promising antifungal activity.[3][4] Several compounds exhibited greater than 80% inhibition against Sclerotinia sclerotiorum, and compound 2g was highly active against Rhizoctonia solani.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated derivatives) in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Prepare a suspension of the fungal strain (e.g., Candida albicans) in sterile saline from a fresh culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Preparation of Drug Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Western Blot Analysis for PI3K/Akt Pathway Inhibition

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.

  • Cell Lysis: Treat cancer cells with the test compounds for a specified time. Wash the cells with ice-cold PBS and then lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-PI3K, total PI3K, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Fluorinated_Quinoline Fluorinated 4-Hydroxy- 2-methylquinoline Derivative Fluorinated_Quinoline->PI3K Inhibition NonFluorinated_Quinoline Non-Fluorinated 4-Hydroxy- 2-methylquinoline Derivative NonFluorinated_Quinoline->PI3K Inhibition

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Experimental_Workflow_Cytotoxicity start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding compound_treatment Treat cells with Fluorinated & Non-Fluorinated Derivatives cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate % Viability and IC50 values absorbance_measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for the in vitro cytotoxicity (MTT) assay.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 4-hydroxy-2-methylquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and key signaling pathways and experimental workflows are visualized to support researchers, scientists, and drug development professionals in this field.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the quinoline core. Modifications at various positions can significantly influence the compound's interaction with biological targets, thereby modulating its therapeutic effects.

Anticancer Activity

As anticancer agents, this compound derivatives have demonstrated significant potential, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[1][2] The SAR for anticancer activity can be summarized as follows:

  • Substitution on the Benzene Ring: The introduction of electron-withdrawing or electron-donating groups on the carbocyclic ring of the quinoline nucleus significantly impacts cytotoxic activity. For instance, halogenation, particularly at the C6 and C7 positions, can enhance anticancer effects.

  • Modifications at the C3 Position: The C3 position is a key site for modification. The introduction of various side chains at this position can modulate the compound's ability to interact with biological targets such as topoisomerase II and protein kinases.[3]

  • The 2-Methyl Group: The presence of the methyl group at the C2 position is a defining feature of this class of compounds and is considered important for their activity profile.

Antimicrobial Activity

The 4-hydroxy-2-quinolone core is a known pharmacophore for antimicrobial agents.[4] SAR studies in this area have revealed critical insights for developing new derivatives to combat antimicrobial resistance:

  • Lipophilicity: The antifungal and antibacterial activity is often correlated with the lipophilicity of the molecule, which is influenced by the nature of the substituents.

  • Halogenation: The introduction of halogen atoms, such as chlorine, can enhance antimicrobial potency.[5]

  • Side Chains: The nature of the side chain at various positions can influence the spectrum of activity against different bacterial and fungal strains. For example, brominated analogs with a nonyl side chain have shown exceptional antifungal activity.[4]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of quinoline derivatives, including those with the this compound core.[6][7][8] These compounds can exert their effects through various mechanisms:

  • Antioxidant Activity: The 4-hydroxy group can contribute to the antioxidant properties of these molecules, enabling them to scavenge free radicals and mitigate oxidative stress, a key factor in neurodegenerative diseases.[7]

  • Modulation of Signaling Pathways: These derivatives can influence intracellular signaling pathways involved in neuronal survival and apoptosis.[6]

Quantitative Data Presentation

The following tables summarize the in vitro biological activities of selected this compound and related 4-hydroxyquinoline derivatives.

Table 1: Anticancer Activity of 4-Hydroxyquinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 20Colo 320 (Colon)4.61[2]
Compound 13bColo 320 (Colon)4.58[2]
Compound 13aColo 320 (Colon)8.19[2]
Compound 29Colo 320 (Colon)9.86[2]
Compound 26Colo 320 (Colon)11[2]
Compound 22Colo 320 (Colon)12.29[2]
Compound 28Colo 320 (Colon)14.08[2]
Compound 20Colo 205 (Colon)2.34[2]
Compound 13bColo 205 (Colon)8.1[2]
Compound 22Colo 205 (Colon)11.79[2]
Compound 13aColo 205 (Colon)11.86[2]
Compound 26Colo 205 (Colon)12.63[2]
Compound 21Colo 205 (Colon)16.54[2]
Compound 3gHCT116 (Colon)28.5[1][9]
Compound 3gA549 (Lung)33.4[1][9]
Compound 3gPC3 (Prostate)Not Reported[1][9]
Compound 3gMCF-7 (Breast)Not Reported[1][9]

Table 2: Antimicrobial Activity of 4-Hydroxy-2-quinolone Analogs

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3iS. aureus125-1000[4]
Compound 3jS. aureus125-500[4]
HQ-2M. tuberculosis0.1 µM[5]
HQ-2M. smegmatis1.56 µM[5]
HQ-2S. aureus (MSSA)2.2 µM[5]
HQ-2S. aureus (MRSA)1.1 µM[5]

Mandatory Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental_Workflow_MTT_Assay start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add this compound derivatives at various concentrations incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for the MTT cytotoxicity assay.

SAR_Logic core This compound Core substituents Substituents at C3, C6, C7, etc. core->substituents Modification properties Physicochemical Properties (Lipophilicity, Electronics) substituents->properties Influences activity Biological Activity (Anticancer, Antimicrobial) properties->activity Determines

Caption: Logical relationship in SAR studies.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

  • Cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Serial dilutions of the test compounds are prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[12] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.[12] The plate may be left overnight in the incubator to ensure complete solubilization.[12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Topoisomerase II Relaxation Assay

This assay is used to determine the ability of compounds to inhibit the activity of topoisomerase II, an enzyme that relaxes supercoiled DNA.[3][13]

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL albumin)[13]

  • ATP solution

  • Stop Solution/Loading Dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose gel

  • Ethidium bromide

Procedure:

  • Reaction Setup: On ice, a reaction mixture is prepared containing assay buffer, ATP, and supercoiled pBR322 DNA.[13]

  • Compound Addition: The test compounds (dissolved in a suitable solvent like DMSO) are added to the reaction tubes at various concentrations. Control tubes receive the solvent alone.[13]

  • Enzyme Addition: The reaction is initiated by adding diluted human topoisomerase IIα to each tube (except for the no-enzyme control).[13]

  • Incubation: The reaction mixtures are incubated at 37°C for 30 minutes.[13]

  • Reaction Termination: The reaction is stopped by adding the stop solution/loading dye and chloroform/isoamyl alcohol.[13] The mixture is vortexed and centrifuged.[13]

  • Gel Electrophoresis: The aqueous (upper) phase is loaded onto a 1% agarose gel.[13] Electrophoresis is carried out to separate the supercoiled and relaxed forms of the plasmid DNA.[13]

  • Visualization: The gel is stained with ethidium bromide and visualized under UV light.[13] The inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band.

Antimicrobial Minimum Inhibitory Concentration (MIC) Test

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • This compound derivatives

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: A standardized inoculum of the microorganism is prepared in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in the broth directly in the 96-well plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound and no inoculum) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[14] This can be assessed visually or by measuring the optical density using a microplate reader.

References

A Comparative Guide to the Antioxidant Activity of 4-Hydroxy-2-quinolinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the antioxidant activity of 4-hydroxy-2-quinolinone analogs, a class of compounds structurally related to 4-hydroxy-2-methylquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities, including antioxidant properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile, making a comparative analysis of its analogs crucial for future drug design and development.

Performance Comparison of 4-Hydroxy-2-quinolinone Analogs

The antioxidant potential of 4-hydroxy-2-quinolinone derivatives is significantly influenced by the nature and position of substituents on the quinoline core. The following table summarizes the comparative performance of N-phenyl-4-hydroxy-2-quinolinone derivatives with varying substituents on the phenyl ring. The data highlights the structure-activity relationship, indicating that electron-withdrawing and electron-donating groups can modulate the antioxidant and anti-inflammatory properties of these compounds.

Compound IDDerivativeLipoxygenase (LOX) Inhibition (IC50 in µM)Antioxidant Activity (% Lipid Peroxidation Inhibition)
1a 4-Fluoro-phenyl substituted 4-hydroxy-2-quinolinone10100%
1b 4-Hydroxy-phenyl substituted 4-hydroxy-2-quinolinone27.5100%
1c 4-Methyl-phenyl substituted 4-hydroxy-2-quinolinoneInactive50.7%
Data extracted from a study by K. Savva et al. (2022) as presented by BenchChem.[2]

Data Interpretation:

The substitution at the 4-position of the N-phenyl ring of the 4-hydroxy-2-quinolinone core significantly impacts its biological activity.[2] The 4-fluoro derivative (1a ) demonstrates the most potent lipoxygenase (LOX) inhibitory activity, a key enzyme in inflammation.[2] Replacing the fluorine with a hydroxyl group (1b ) results in a nearly three-fold decrease in LOX inhibition potency, while a methyl substitution (1c ) renders the compound inactive in this assay.[2] Notably, both the fluoro and hydroxyl derivatives exhibit excellent antioxidant activity by completely inhibiting lipid peroxidation.[2] The methyl derivative shows considerably lower antioxidant capacity.[2] This structure-activity relationship (SAR) data underscores the significant influence of the substituent's electronic properties on the biological activity of the 4-hydroxy-2-quinolinone scaffold.[2]

Further studies on 4-hydroxy-2-quinolinone carboxamide derivatives have shown varied radical scavenging activities. For instance, in a DPPH assay, N-phenyl-4-hydroxy-2-quinolinone-3-carboxamide derivatives with a p-phenolic group exhibited the highest activity.[1] In ABTS assays, derivatives of 4-amino-phenol showed the best radical scavenging capabilities.[1]

Proposed Mechanism of Action: The Nrf2/ARE Signaling Pathway

A key mechanism through which quinoline derivatives are thought to exert their antioxidant effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or antioxidant compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Antioxidant 4-Hydroxyquinoline Analog Antioxidant->Nrf2_Keap1 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Nrf2_ARE Nrf2-ARE Complex Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Nrf2_ARE->Antioxidant_Genes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation

Caption: Proposed Nrf2/ARE signaling pathway for 4-hydroxyquinoline analogs.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3][4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Test compounds (this compound analogs)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Preparation of test solutions: Dissolve the test compounds and positive control in methanol to prepare a series of concentrations.

  • Assay:

    • To each well of a 96-well plate, add a specific volume of the test compound solution (e.g., 100 µL).

    • Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.

    • For the control, add methanol instead of the test compound solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.[3]

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the different concentrations of the test compound.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[4]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or ethanol (analytical grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test solutions: Dissolve the test compounds and positive control in methanol or PBS to prepare a series of concentrations.

  • Assay:

    • To each well of a 96-well plate, add a small volume of the test compound solution (e.g., 10 µL).

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution with the solvent, and Abs_sample is the absorbance of the ABTS•+ solution with the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for in vitro antioxidant activity screening.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Radical Solution (e.g., DPPH or ABTS•+) D Mix Radical Solution with Test Compounds/ Controls in 96-well plate A->D B Prepare Test Compound Solutions (Serial Dilutions) B->D C Prepare Positive Control (e.g., Ascorbic Acid) C->D E Incubate in the Dark at Room Temperature D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve and Determine IC50 G->H

Caption: General workflow for in vitro antioxidant activity screening.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Hydroxy-2-methylquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and upholding environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Hydroxy-2-methylquinoline, integrating general laboratory safety protocols with specific hazard information for this compound. Adherence to these guidelines, in conjunction with institutional and local regulations, is essential for safe and compliant laboratory operations.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to be aware of the specific hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:

  • Causes skin irritation (H315) [1][2]

  • Causes serious eye irritation (H319) [1][2]

  • May cause respiratory irritation (H335) [1][2]

Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166[3]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or with a dust mask type N95 (US)---
Step-by-Step Disposal Protocol

The proper disposal of this compound should be treated as hazardous waste and must not be disposed of in regular trash or poured down the drain.[4] All contaminated materials must be collected and managed through an approved hazardous waste program.[4]

  • Waste Identification and Segregation:

    • All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, weighing paper), must be identified as hazardous waste.[4]

    • Segregate this compound waste from other incompatible waste streams to prevent dangerous reactions.[5][6] Always consult the SDS for detailed incompatibility information.[7]

  • Waste Collection and Containerization:

    • Solid Waste: Carefully place solid this compound and any contaminated disposable items directly into a designated, sealable, and clearly labeled hazardous waste container.[4]

    • Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container.[4]

    • Select a container that is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.[4][5] Plastic containers are often preferred for storing chemical waste.[8]

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.[4]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4][9]

    • The label must also include relevant hazard pictograms (e.g., irritant).[7][9]

    • If the waste is a mixture, list all components and their approximate concentrations.

  • Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9] The SAA must be under the control of the operator of the process generating the waste.

    • Ensure the container is kept closed except when adding waste.[5]

    • Store the waste in secondary containment to prevent spills or leaks.[5][6]

    • Follow all institutional and regulatory limits for the amount of hazardous waste that can be accumulated and the maximum accumulation time.[5][6][8]

  • Disposal Request:

    • Once the container is full or the maximum accumulation time has been reached, contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management provider to arrange for pickup and disposal.[8]

    • Do not transport hazardous waste outside of your immediate work area.[6]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, or if you are unsure, contact your institution's emergency response team.

  • Cleanup:

    • Wear the appropriate PPE.[5]

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[2] Avoid creating dust.

    • For liquid spills, use an absorbent material to contain and clean up the spill.

    • All contaminated cleanup materials must be managed as hazardous waste.[5][6]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.[10]

Regulatory Framework

The management of hazardous waste is governed by federal, state, and local regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[11] States may have their own, often more stringent, regulations.[11][12] It is imperative to be familiar with and adhere to all applicable regulations.

Table 2: General Hazardous Waste Accumulation Limits

Generator CategoryMonthly Generation RateOn-site Accumulation Limit
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs) of non-acute hazardous wasteNo quantity limit, but time limits apply
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) of non-acute hazardous waste≤ 6,000 kg (13,200 lbs) for up to 180 days (or 270 days if disposal facility is > 200 miles)[13]
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs) of non-acute hazardous waste≤ 1,000 kg (2,200 lbs)

Note: These are general federal guidelines. State and local regulations may vary.

Disposal Workflow for this compound

DisposalWorkflow Disposal Workflow for this compound cluster_Preparation Preparation cluster_Collection Waste Collection & Segregation cluster_Storage Storage cluster_Disposal Final Disposal A Assess Hazards (Skin, Eye, Respiratory Irritant) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Identify Waste as Hazardous B->C D Segregate from Incompatibles C->D E Collect in Designated, Labeled Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Use Secondary Containment G->H I Monitor Accumulation Limits (Time & Volume) H->I J Request Pickup from EH&S or Waste Vendor I->J K Proper Disposal by Licensed Facility J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Hydroxy-2-methylquinoline

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 607-67-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring proper environmental stewardship.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. Based on the Globally Harmonized System (GHS), it presents the following hazards:

  • Skin Irritation (Category 2)[1][2]

  • Serious Eye Irritation (Category 2)[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), primarily affecting the respiratory system.[1][2][3]

Adherence to the safety protocols outlined below is mandatory to prevent irritation and other adverse health effects.

Quantitative Safety DataValue
GHS Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Molecular Weight 159.18 g/mol
Appearance Beige Powder/Solid
Melting Point 234-236 °C
Occupational Exposure Limits (PEL, TWA) Data not available. Handle as a hazardous compound with unknown long-term exposure effects.
LD50/LC50 (Oral, Dermal, Inhalation) To the best of our knowledge, the toxicological properties of this material have not been thoroughly investigated.[4]
Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for all personnel handling this compound. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Protection TypeSpecific EquipmentStandard Compliance
Eye/Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or EN 166
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for tears or holes before each use.EN 374
Body Protection A laboratory coat must be worn and kept fully buttoned.---
Respiratory Protection For handling powder outside of a fume hood or when generating dust, a NIOSH-approved N95 dust mask is required.NIOSH/MSHA or EN 149
Operational Plan: Step-by-Step Guidance

This section details the procedural workflow for safely handling this compound from receipt to disposal.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks. If compromised, follow spill procedures immediately.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and hazard warnings.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from strong oxidizing agents and strong acids.

3.2. Handling and Experimental Use

  • Preparation: Before handling, ensure the work area is clean and uncluttered. A chemical fume hood is the required designated area for weighing and preparing solutions.

  • Weighing:

    • Perform all weighing operations within a fume hood to prevent inhalation of the powder.

    • Use a disposable weighing dish to avoid contamination of balances.

    • Handle the powder gently to minimize dust generation.

  • Dissolving:

    • Add the solid this compound to the solvent slowly.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    • Keep the container covered as much as possible during the process.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[3]

    • Clean all non-disposable equipment used during the process.

3.3. Spill and Emergency Procedures

  • Minor Spill (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, gently sweep up the spilled solid material. Avoid creating dust.

    • Place the collected material into a labeled hazardous waste container.

    • Clean the spill area with a damp cloth, and place the cloth in the hazardous waste container.

  • Exposure (Skin):

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing while under a safety shower.

    • Seek medical attention if irritation persists.

  • Exposure (Eyes):

    • Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses, if present and easy to do so.

    • Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.

4.1. Waste Segregation and Collection

  • Solid Waste:

    • Collect unused this compound powder and any contaminated disposable items (e.g., gloves, weighing paper, pipette tips) in a dedicated, sealable, and clearly labeled hazardous waste container.

    • The label must read: "Hazardous Waste: this compound (Solid)" and include the relevant hazard symbols.

  • Liquid Waste:

    • Collect any solutions containing this compound in a dedicated, leak-proof, and sealable liquid hazardous waste container.

    • The label must read: "Hazardous Waste: this compound (Liquid)" and list all chemical components and their approximate concentrations.

4.2. Storage and Final Disposal

  • Interim Storage: Store hazardous waste containers in a designated Satellite Accumulation Area (SAA). Ensure containers are sealed and stored in secondary containment to prevent spills.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. All disposal must be in accordance with local, regional, and national regulations.

Workflow and Logic Diagrams

The following diagrams illustrate the key procedural workflows for handling this compound.

Handling Workflow for this compound cluster_prep Preparation & Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Response A Receive & Inspect Chemical B Store in Cool, Dry, Ventilated Area A->B C Don Required PPE (Goggles, Gloves, Lab Coat) B->C D Work in Fume Hood C->D E Weigh Solid & Prepare Solution D->E F Conduct Experiment E->F G Segregate Waste (Solid & Liquid) F->G K Decontaminate Work Area F->K H Label Hazardous Waste Container G->H I Store Waste in SAA H->I J Contact EHS for Disposal I->J L Remove PPE & Wash Hands K->L Spill Spill Occurs Spill_Response Follow Spill Cleanup Protocol Spill->Spill_Response Exposure Exposure Occurs Exposure_Response Use Eyewash/Shower Seek Medical Attention Exposure->Exposure_Response

Caption: Procedural workflow for handling this compound.

Disposal Decision Pathway Start Generate Waste Containing This compound IsSolid Is the waste solid? Start->IsSolid SolidWaste Place in labeled 'Solid Hazardous Waste' container for this chemical. IsSolid->SolidWaste Yes LiquidWaste Place in labeled 'Liquid Hazardous Waste' container for this chemical. IsSolid->LiquidWaste No StoreWaste Store sealed container in Satellite Accumulation Area. SolidWaste->StoreWaste LiquidWaste->StoreWaste EHS Schedule pickup with Environmental Health & Safety (EHS). StoreWaste->EHS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.